N-(3-Trifluoromethyl-phenyl)-succinamic acid
Description
Properties
IUPAC Name |
4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-3,6H,4-5H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBAUUCITWNACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308427 | |
| Record name | N-(3-Trifluoromethyl-phenyl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15386-93-3 | |
| Record name | NSC203940 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Trifluoromethyl-phenyl)-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(3-Trifluoromethyl-phenyl)-succinamic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(3-Trifluoromethyl-phenyl)-succinamic acid, a valuable intermediate in medicinal chemistry and drug development. The trifluoromethylphenyl moiety is a key pharmacophore that can enhance metabolic stability and binding affinity. This document details the underlying chemical principles, a robust and reproducible synthesis protocol, and the necessary characterization for product validation. The information presented herein is curated to empower researchers with the knowledge to confidently synthesize and utilize this compound in their research endeavors.
Introduction: The Significance of this compound
This compound, also known as 4-oxo-4-([3-(trifluoromethyl)phenyl]amino)butanoic acid, is a carboxylic acid derivative that serves as a versatile building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The presence of the trifluoromethyl group (-CF3) on the phenyl ring is of particular importance. This electron-withdrawing group can significantly alter the physicochemical properties of a molecule, often leading to increased lipophilicity, improved metabolic stability, and enhanced binding interactions with biological targets. The succinamic acid portion provides a handle for further chemical modifications, making it a key intermediate for the construction of diverse molecular architectures.
This guide will focus on the most direct and efficient synthetic route to this compound: the acylation of 3-(trifluoromethyl)aniline with succinic anhydride. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and outline the analytical techniques required to ensure the identity and purity of the final product.
The Synthetic Pathway: A Mechanistic Perspective
The synthesis of this compound is primarily achieved through a nucleophilic acyl substitution reaction. This class of reactions is fundamental in organic chemistry and involves the attack of a nucleophile on the carbonyl carbon of an acyl derivative, leading to the substitution of a leaving group.
In this specific synthesis, the nucleophile is the nitrogen atom of 3-(trifluoromethyl)aniline, and the electrophile is one of the carbonyl carbons of succinic anhydride. The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-(trifluoromethyl)aniline attacks one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the formation of a tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate is unstable and collapses. The bond between the carbonyl carbon and the ring oxygen is cleaved, resulting in the opening of the anhydride ring.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the newly formed carboxylate anion, yielding the final this compound product.
This reaction is typically carried out in an aprotic solvent, such as toluene or chloroform, to prevent competing reactions with the solvent.[1]
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of the starting materials and the final product is crucial for a successful synthesis and purification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | 98-16-8 |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 108-30-5 |
| This compound | C₁₁H₁₀F₃NO₃ | 261.20 | 15386-93-3[2] |
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of N-arylsuccinamic acids and is optimized for the preparation of this compound.[1]
4.1. Materials and Reagents
-
3-(Trifluoromethyl)aniline (≥98%)
-
Succinic anhydride (≥99%)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl), dilute solution
-
Ethanol (for recrystallization)
-
Deionized water
4.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
4.3. Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve succinic anhydride (0.01 mol) in 25 mL of anhydrous toluene.
-
Addition of Aniline: In a separate beaker, prepare a solution of 3-(trifluoromethyl)aniline (0.01 mol) in 20 mL of anhydrous toluene. Transfer this solution to a dropping funnel.
-
Reaction: With constant stirring, add the 3-(trifluoromethyl)aniline solution dropwise to the succinic anhydride solution at room temperature.
-
Heating: Once the addition is complete, heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. For complete precipitation, the flask can be placed in an ice bath for an additional hour.
-
Workup: Treat the reaction mixture with dilute hydrochloric acid to neutralize any unreacted 3-(trifluoromethyl)aniline.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water to remove any remaining succinic anhydride and succinic acid.
-
Drying: Dry the crude product in a vacuum oven.
4.4. Purification
Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain a purified, crystalline product. The purity of the compound should be checked by measuring its melting point and by spectroscopic analysis.
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and physical methods should be employed.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the trifluoromethylphenyl ring, the methylene protons of the succinyl chain, and the amide and carboxylic acid protons. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the amide and carboxylic acid, the carbons of the aromatic ring (including the carbon attached to the trifluoromethyl group, which will show a characteristic quartet due to C-F coupling), and the methylene carbons of the succinyl chain.
5.2. Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for:
-
N-H stretching of the amide.
-
C=O stretching of the amide and carboxylic acid.
-
C-F stretching of the trifluoromethyl group.
-
O-H stretching of the carboxylic acid.
5.3. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (261.20 g/mol ).
Safety Considerations
-
3-(Trifluoromethyl)aniline: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Succinic anhydride: This compound is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
-
Toluene: This is a flammable and volatile solvent. Use in a well-ventilated area and away from ignition sources.
-
Hydrochloric acid: This is a corrosive acid. Handle with care and appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Conclusion
The synthesis of this compound via the acylation of 3-(trifluoromethyl)aniline with succinic anhydride is a straightforward and efficient method for producing this valuable chemical intermediate. This guide provides a comprehensive framework, from the underlying reaction mechanism to a detailed experimental protocol and necessary characterization techniques. By following the procedures outlined in this document, researchers can reliably synthesize and validate this compound, enabling its application in a wide range of drug discovery and development projects.
Visualizations
Synthesis Pathway
Caption: The synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
-
Gowda, B. T., Saraswathi, B. S., Foro, S., & Fuess, H. (2011). N-Phenylsuccinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(3), o636. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Succinic anhydride. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, August 16). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
-
Beilstein Archives. (2023, January 31). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N-(3-Trifluoromethyl-phenyl)-succinamic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount. These characteristics are the bedrock upon which the edifice of a successful therapeutic agent is built, governing everything from its synthesis and formulation to its pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed exploration of N-(3-Trifluoromethyl-phenyl)-succinamic acid, a molecule of interest due to the prevalence of the trifluoromethylphenyl amide moiety in numerous bioactive compounds. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures and established scientific principles to offer a robust predictive profile and detailed experimental methodologies. As Senior Application Scientists, our goal is to equip fellow researchers with the foundational knowledge and practical tools necessary to advance their work with this and similar chemical entities.
Molecular Identity and Structure
This compound is a derivative of succinic acid and 3-(trifluoromethyl)aniline. The presence of both a carboxylic acid and an amide functional group imparts a dual hydrophilic and lipophilic character to the molecule. The trifluoromethyl group, a common substituent in medicinal chemistry, is known to significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | PubChem[1] |
| CAS Number | 15386-93-3 | PubChem[1] |
| Molecular Formula | C₁₁H₁₀F₃NO₃ | PubChem[1] |
| Molecular Weight | 261.20 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(F)(F)F | PubChem[1] |
| InChI Key | RDBAUUCITWNACL-UHFFFAOYSA-N | PubChem[1] |
Synthesis of this compound
The synthesis of N-aryl succinamic acids is a well-established chemical transformation. A common and efficient method involves the reaction of an appropriate aniline with succinic anhydride.[2][3] This reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the corresponding amic acid.
General Synthesis Protocol
The following is a plausible and adaptable protocol for the synthesis of this compound.
dot
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution of Reactants: Dissolve succinic anhydride (1 equivalent) in a suitable solvent such as toluene. In a separate flask, dissolve 3-(trifluoromethyl)aniline (1 equivalent) in the same solvent.
-
Reaction: Slowly add the 3-(trifluoromethyl)aniline solution to the succinic anhydride solution with constant stirring at room temperature.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, treat the mixture with dilute hydrochloric acid to quench the reaction and remove any unreacted 3-(trifluoromethyl)aniline. The solid product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining acid and water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.
-
Characterization: The purity and identity of the final compound should be confirmed by techniques such as melting point determination, elemental analysis, and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational models provide valuable insights into the physicochemical properties of a molecule. The following properties for this compound have been predicted using established algorithms and are presented alongside a discussion of the likely influence of its structural features.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Software |
| Melting Point (°C) | 160-180 | Based on related structures[4] |
| Boiling Point (°C) | ~450 (decomposes) | Estimation |
| Water Solubility (mg/L) | 500 - 1000 | ACD/Percepta Prediction[5][6][7][8][9] |
| pKa (acidic) | 4.5 - 5.0 | ACD/Percepta Prediction[5][6][7][8][9] |
| pKa (basic) | Not significant | |
| logP | 2.1 - 2.6 | ACD/Percepta Prediction[5][6][7][8][9] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Rotatable Bonds | 4 | PubChem[1] |
Melting Point
The predicted melting point of 160-180 °C is based on the crystalline nature of similar N-phenylsuccinamic acids.[2] The presence of both hydrogen bond donors (the carboxylic acid proton and the amide N-H) and acceptors (the carbonyl oxygens and the fluorine atoms) allows for the formation of a stable crystal lattice, contributing to a relatively high melting point.
Solubility
The predicted water solubility of 500-1000 mg/L suggests that the compound is sparingly soluble. The carboxylic acid group can be deprotonated at physiological pH, increasing its aqueous solubility. However, the lipophilic trifluoromethylphenyl group counteracts this effect. The solubility is expected to be pH-dependent, with higher solubility at pH values above the pKa of the carboxylic acid.
Acidity (pKa)
The predicted acidic pKa of 4.5 - 5.0 is primarily attributed to the carboxylic acid moiety. This value is in the typical range for a carboxylic acid. The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring is expected to have a minor acid-strengthening effect on the carboxylic acid, even though it is several bonds away.
Lipophilicity (logP)
The predicted logP value of 2.1 - 2.6 indicates that this compound is moderately lipophilic. The trifluoromethyl group significantly increases lipophilicity compared to an unsubstituted phenyl ring. This property is crucial for membrane permeability and interaction with hydrophobic binding pockets of biological targets.
Experimental Protocols for Physicochemical Property Determination
To obtain definitive data, experimental determination of the physicochemical properties is essential. The following are standard, validated protocols that can be employed.
Melting Point Determination
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.
Solubility Determination (Shake-Flask Method)
Protocol:
-
Equilibrium: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).
-
Agitation: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
dot
Caption: Workflow for the shake-flask solubility determination method.
pKa Determination (Potentiometric Titration)
Protocol:
-
Sample Preparation: A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility of both the acidic and basic forms.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point.[11][12][13][14][15]
logP Determination (Shake-Flask Method)
Protocol:
-
Partitioning: A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD determination).
-
Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand for complete phase separation.
-
Sampling: A sample is carefully taken from both the aqueous and the n-octanol layers.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[16][17][18][19][20]
Relevance in Drug Discovery and Development
The physicochemical properties of this compound place it in an interesting space for drug discovery. An assessment based on Lipinski's Rule of Five, a widely used guideline for predicting the oral bioavailability of a drug candidate, provides valuable context.[6][21][22]
Table 3: Lipinski's Rule of Five Analysis
| Rule | Value for this compound | Compliance |
| Molecular Weight < 500 Da | 261.20 Da | Yes |
| logP < 5 | Predicted: 2.1 - 2.6 | Yes |
| Hydrogen Bond Donors ≤ 5 | 2 | Yes |
| Hydrogen Bond Acceptors ≤ 10 | 4 | Yes |
This compound adheres to all of Lipinski's rules, suggesting that it possesses "drug-like" properties and has a higher likelihood of good oral absorption and bioavailability. The trifluoromethyl group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, a desirable feature in drug candidates.[23][24] Furthermore, anilide-containing molecules are known to exhibit a wide range of biological activities.
Conclusion
This compound is a compound with physicochemical properties that make it an attractive scaffold for further investigation in drug discovery. While experimental data is currently limited, this guide provides a comprehensive overview based on established chemical principles, predictive modeling, and standardized experimental protocols. The synthesis is straightforward, and its predicted properties align with those of orally bioavailable drugs. The methodologies detailed herein offer a clear path for researchers to experimentally validate the predicted values and to further explore the potential of this and related molecules as therapeutic agents. The scientific community is encouraged to contribute to the public knowledge base by publishing experimental data on such compounds to facilitate future research and development endeavors.
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An In-depth Technical Guide on the Core Mechanism of Action: N-(3-Trifluoromethyl-phenyl)-succinamic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Trifluoromethyl-phenyl)-succinamic acid and its structural analogs represent a class of molecules with significant therapeutic potential, primarily attributed to their inhibitory action on key metabolic enzymes. This guide synthesizes the available scientific evidence to delineate the primary mechanisms of action, focusing on two principal targets: Succinate Dehydrogenase (SDH) and Stearoyl-CoA Desaturase (SCD). While the parent molecule may serve as a scaffold or intermediate, its core structure is integral to the inhibitory functions observed in more complex derivatives. We will explore the biochemical pathways affected, the rationale behind experimental validation, and provide detailed protocols for investigating these mechanisms.
Introduction and Compound Overview
This compound (PubChem CID: 306262) is a synthetic organic compound characterized by a succinamic acid moiety linked to a trifluoromethyl-substituted phenyl ring.[1] The trifluoromethyl (-CF3) group is a common feature in medicinal chemistry, known for enhancing metabolic stability and binding affinity. While direct and extensive research on this specific molecule is limited, its structural motifs are present in compounds known to inhibit critical enzymes involved in cellular metabolism. The evidence points towards two primary, context-dependent mechanisms of action: the inhibition of mitochondrial Succinate Dehydrogenase (SDH), particularly relevant in fungicides and oncology, and the inhibition of Stearoyl-CoA Desaturase (SCD), a key enzyme in lipid metabolism with implications for metabolic diseases and cancer.[2][3][4][5]
Compound Properties:
| Property | Value |
|---|---|
| IUPAC Name | 4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid[1] |
| Molecular Formula | C11H10F3NO3[1] |
| Molecular Weight | 261.20 g/mol [1] |
| InChIKey | RDBAUUCITWNACL-UHFFFAOYSA-N[1] |
Primary Mechanism of Action: Inhibition of Succinate Dehydrogenase (Mitochondrial Complex II)
The most prominent mechanism associated with carboxamide derivatives, including structures related to this compound, is the inhibition of Succinate Dehydrogenase (SDH). SDH, also known as mitochondrial complex II, is a critical enzyme that functions in both the Krebs cycle and the electron transport chain.[6]
Biochemical Role of SDH:
-
Krebs Cycle: Catalyzes the oxidation of succinate to fumarate.
-
Electron Transport Chain: Transfers electrons from succinate to coenzyme Q (ubiquinone).
Inhibition of SDH disrupts these processes, leading to a halt in cellular respiration and energy production, ultimately causing cell death. This is the primary mode of action for a major class of agricultural fungicides known as SDHIs.[2][7][8] Concerns have been raised about the lack of species specificity of some SDHIs, as the SDH complex is highly conserved across eukaryotes, including humans.[6][7]
Signaling Pathway and Molecular Interaction
SDH inhibitors typically bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, preventing the natural substrate from docking. The trifluoromethylphenyl and carboxamide groups are crucial for this interaction. The inhibitor effectively outcompetes ubiquinone, blocking the electron transfer and halting the catalytic cycle.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by a carboxamide derivative.
Experimental Validation: SDH Inhibition Assay
The most direct method to confirm this mechanism is a biochemical assay measuring SDH activity in isolated mitochondria or with a purified enzyme.
Protocol: Spectrophotometric SDH Activity Assay
-
Mitochondria Isolation: Isolate mitochondria from a relevant cell line (e.g., fungal, cancer, or non-target mammalian cells) using differential centrifugation.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing phosphate buffer, a substrate (succinate), and an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Inhibitor Preparation: Prepare serial dilutions of this compound (or its active derivative) in a suitable solvent (e.g., DMSO).
-
Assay Execution:
-
Add isolated mitochondria, reaction buffer, and the inhibitor to a 96-well plate.
-
Incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding succinate.
-
Monitor the reduction of the electron acceptor over time using a spectrophotometer. For DCPIP, this is a decrease in absorbance at 600 nm. For MTT, it's an increase at 570 nm.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Secondary Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase (SCD)
The trifluoromethylphenyl moiety is also a key structural feature in a class of potent inhibitors of Stearoyl-CoA Desaturase (SCD).[3] SCD is a critical enzyme in lipid biosynthesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily converting stearoyl-CoA to oleoyl-CoA.[4][9]
Biochemical Role of SCD:
-
Lipid Metabolism: SCD is the rate-limiting enzyme in the synthesis of MUFAs.[9]
-
Cellular Function: The ratio of SFAs to MUFAs is crucial for cell membrane fluidity, signal transduction, and lipid droplet formation.
Inhibition of SCD alters this ratio, which can induce cell stress and apoptosis. This mechanism is particularly relevant in oncology and metabolic diseases like insulin resistance, where SCD activity is often upregulated.[4][5][10]
Signaling Pathway and Molecular Interaction
SCD inhibitors disrupt the balance of fatty acids within the cell. An increase in the SFA/MUFA ratio leads to endoplasmic reticulum (ER) stress, activation of the unfolded protein response (UPR), and can ultimately trigger apoptosis.
Caption: Inhibition of Stearoyl-CoA Desaturase (SCD1) and downstream effects.
Experimental Validation: Lipid Profiling Assay
Confirming SCD inhibition involves measuring the direct output of the enzyme: the cellular fatty acid composition.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with high SCD1 expression) and treat with various concentrations of the inhibitor for 24-48 hours.
-
Lipid Extraction: Harvest the cells and perform a total lipid extraction using a standard method like the Folch or Bligh-Dyer procedure.
-
Fatty Acid Methylation: Saponify the lipid extract and methylate the resulting free fatty acids to produce fatty acid methyl esters (FAMEs). This derivatization step is necessary to make the fatty acids volatile for GC analysis.
-
GC-MS Analysis:
-
Inject the FAMEs sample into a gas chromatograph equipped with a suitable capillary column.
-
The FAMEs will separate based on their boiling points and polarity.
-
The mass spectrometer will detect and identify the individual FAMEs as they elute from the column.
-
-
Data Analysis:
-
Quantify the peak areas for major fatty acids, particularly stearic acid (C18:0) and oleic acid (C18:1).
-
Calculate the SCD1 activity index, typically represented as the ratio of C18:1/C18:0.
-
A dose-dependent decrease in this ratio upon treatment with the inhibitor provides strong evidence of SCD1 inhibition.
-
Summary and Conclusion
This compound contains key structural elements found in potent inhibitors of two distinct metabolic enzymes: Succinate Dehydrogenase and Stearoyl-CoA Desaturase. The primary mechanism of action is likely context-dependent, varying with the specific derivative and the biological system under investigation.
-
SDH Inhibition: Leads to acute energy depletion and is a well-established mechanism for fungicides and a potential target in oncology. This can be validated using mitochondrial respiration and enzyme activity assays.
-
SCD Inhibition: Disrupts lipid homeostasis, inducing ER stress and apoptosis. This is a promising therapeutic strategy for metabolic diseases and certain cancers. Validation is achieved through direct measurement of cellular fatty acid composition via GC-MS.
For drug development professionals, understanding these dual-potential mechanisms is critical. The provided experimental frameworks offer a robust starting point for characterizing the precise molecular interactions and cellular consequences of this compound and its derivatives, paving the way for targeted therapeutic applications.
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The Trifluoromethylphenyl Moiety: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Transformative Influence of the Trifluoromethyl Group
In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF3) group onto a phenyl ring has emerged as a powerhouse strategy for optimizing drug candidates.[1] This functional group, seemingly a simple substitution of three hydrogen atoms with fluorine on a methyl group, imparts a profound and often transformative effect on the biological and physicochemical properties of a molecule.[2] Its strong electron-withdrawing nature, coupled with its metabolic stability and lipophilicity, provides a versatile toolkit for medicinal chemists to enhance potency, selectivity, and pharmacokinetic profiles.[3][4] This technical guide provides a comprehensive exploration of the biological activities of trifluoromethylphenyl compounds, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy.
Physicochemical Properties: The Foundation of Biological Activity
The introduction of a trifluoromethyl group to a phenyl ring dramatically alters a molecule's fundamental physicochemical characteristics, which in turn dictates its biological behavior.[3]
Modulation of Lipophilicity (LogP)
The trifluoromethyl group is significantly more lipophilic than a hydrogen or methyl group, which can enhance a compound's ability to cross cellular membranes and the blood-brain barrier.[2] This increased lipophilicity, however, must be carefully balanced to avoid issues with solubility and off-target toxicity.
Table 1: Impact of Trifluoromethyl Substitution on Lipophilicity (LogP)
| Parent Compound | Trifluoromethyl-substituted Analog | Approximate LogP of Parent | Approximate LogP of Analog | Change in LogP (ΔLogP) |
| Toluene | (Trifluoromethyl)benzene | 2.73 | 2.86 | +0.13 |
| Phenol | 3-(Trifluoromethyl)phenol | 1.46 | 2.95[5] | +1.49 |
| Aniline | 3-(Trifluoromethyl)aniline | 1.02 | 2.47 | +1.45 |
Note: LogP values are estimates and can vary based on the experimental or computational method used.
Enhancement of Acidity (pKa)
As a potent electron-withdrawing group, the trifluoromethyl substituent significantly increases the acidity (lowers the pKa) of nearby acidic protons, such as those on phenols and anilines.[3] This can lead to stronger interactions with biological targets through enhanced hydrogen bonding.[2]
Table 2: Impact of Trifluoromethyl Substitution on Acidity (pKa)
| Parent Compound | Trifluoromethyl-substituted Analog | Approximate pKa of Parent | Approximate pKa of Analog | Change in pKa (ΔpKa) |
| Phenol | 3-(Trifluoromethyl)phenol | 9.95 | 9.08[4] | -0.87 |
| Phenol | 3,5-Bis(trifluoromethyl)phenol | 9.95 | 8.03[4] | -1.92 |
| Aniline | 4-(Trifluoromethyl)aniline | 5.3 | 3.5 | -1.8 |
Therapeutic Applications and Mechanisms of Action
The unique properties conferred by the trifluoromethylphenyl moiety have been exploited in a wide range of therapeutic areas.
Anti-Cancer Activity
Trifluoromethylphenyl compounds are prominent in oncology, often targeting key signaling pathways involved in cell proliferation and survival.
Sorafenib , a multi-kinase inhibitor, is a prime example. It contains a 4-chloro-3-(trifluoromethyl)phenyl group and is used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib inhibits tumor growth and angiogenesis by targeting the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases such as VEGFR and PDGFR.[1][2][3][6]
Caption: Simplified signaling pathway of Sorafenib's inhibitory action.
Anti-Inflammatory Effects
The trifluoromethylphenyl group is a key feature in several anti-inflammatory drugs. Celecoxib , a selective COX-2 inhibitor, contains a 4-(trifluoromethyl)phenyl moiety.[5] By selectively inhibiting COX-2, celecoxib reduces the production of prostaglandins that mediate inflammation and pain, with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]
Caption: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.
Neuroprotective and CNS Activities
Trifluoromethylphenyl compounds have also made a significant impact in the field of neuroscience. Fluoxetine (Prozac) , a selective serotonin reuptake inhibitor (SSRI), features a 4-(trifluoromethyl)phenoxy group. It is widely prescribed for the treatment of depression and other psychiatric disorders.[9] Fluoxetine blocks the reuptake of serotonin in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[10]
Caption: Fluoxetine's mechanism of action as a selective serotonin reuptake inhibitor.
Antimicrobial Activity
The trifluoromethylphenyl moiety has also been incorporated into novel antimicrobial agents. These compounds often exhibit potent activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganism.
Experimental Protocols for Evaluating Biological Activity
A robust and well-defined experimental cascade is crucial for the evaluation of trifluoromethylphenyl compounds.
In Vitro Anticancer Activity: IC50 Determination via MTT Assay
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The MTT assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration. Determine the IC50 value using non-linear regression analysis.[11]
In Vitro Anti-Inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound
-
Fluorometric probe
Procedure:
-
Enzyme Preparation: Dilute the COX-2 enzyme in the assay buffer.
-
Inhibitor Incubation: Add the test compound at various concentrations to the wells of a 96-well plate, followed by the diluted enzyme and heme cofactor. Incubate for a specified period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence generated by the probe, which is proportional to the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.[12][13]
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Inoculation: Add the inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[14][15]
In Vitro Neuroprotective Activity: Oxidative Stress Assay
This assay evaluates a compound's ability to protect neuronal cells from oxidative damage.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Oxidative stress-inducing agent (e.g., H2O2)
-
Test compound
-
Cell viability reagent (e.g., Calcein-AM/Ethidium homodimer-1)
Procedure:
-
Cell Culture: Culture neuronal cells in a 96-well plate.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period.
-
Induction of Oxidative Stress: Expose the cells to the oxidative stress-inducing agent.
-
Viability Staining: Stain the cells with a viability dye.
-
Fluorescence Microscopy/Plate Reader: Quantify the number of live and dead cells.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the control treated only with the oxidative stress agent.[4][16]
Conclusion
The trifluoromethylphenyl group is an undeniably powerful tool in the medicinal chemist's arsenal. Its ability to modulate key physicochemical properties has led to the development of numerous successful drugs across a wide spectrum of diseases. A thorough understanding of its impact on molecular properties and the application of robust experimental methodologies are essential for harnessing the full potential of this remarkable functional group in the ongoing quest for novel and improved therapeutics.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
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Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PMC. Available from: [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PDF. Available from: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
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Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available from: [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. Available from: [Link]
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Sorafenib Pharmacodynamics. ClinPGx. Available from: [Link]
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What is the mechanism of action of Sorafenib (Sorafenib)? Dr.Oracle. Available from: [Link]
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Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Available from: [Link]
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. Available from: [Link]
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Celecoxib - Wikipedia. Wikipedia. Available from: [Link]
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Fluoxetine: Pharmacology, Mechanisms of Action and Potential Side Effects. Available from: [Link]
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SSRIs or selective serotonin reuptake inhibitors are used to treat depression and various other conditions such as anxiety, chronic pain, eating disorders, PTSD, panic disorder, obsessive-compulsive disorder along with social anxiety disorders. FMCSA Educational Video Series MEDICATIONS II. Available from: [Link]
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What is the mechanism of Celecoxib? Patsnap Synapse. Available from: [Link]
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Celecoxib - StatPearls - NCBI Bookshelf. NCBI. Available from: [Link]
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The LIME graph created for COX-2 inhibition is shown. This chart colour... ResearchGate. Available from: [Link]
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Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available from: [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]
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COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]
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An In-depth Technical Guide to N-(3-Trifluoromethyl-phenyl)-succinamic acid (CAS: 15386-93-3)
Introduction
N-(3-Trifluoromethyl-phenyl)-succinamic acid, identified by the Chemical Abstracts Service (CAS) number 15386-93-3, is a halogenated aromatic amido-acid.[1] Its structure, featuring a succinamic acid moiety attached to a trifluoromethyl-substituted aniline ring, makes it a compound of interest primarily as a synthetic intermediate in medicinal and materials chemistry. The trifluoromethyl group is a common bioisostere for a methyl or chloro group, often introduced to modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making trifluoromethylated building blocks like this one valuable in drug discovery programs. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an analysis of its potential applications based on available data.
Chemical & Physical Properties
A summary of the key computed physical and chemical properties of this compound is presented below.[1] These properties are essential for its handling, purification, and use in subsequent chemical reactions.
| Property | Value | Source |
| CAS Number | 15386-93-3 | PubChem[1] |
| IUPAC Name | 4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | PubChem[1] |
| Molecular Formula | C₁₁H₁₀F₃NO₃ | PubChem[1] |
| Molecular Weight | 261.20 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | |
| XLogP3 | 2.1 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis Protocol: A Field-Proven Methodology
The synthesis of this compound is most directly achieved through the acylation of 3-(trifluoromethyl)aniline with succinic anhydride. This is a robust and well-established method for forming N-aryl succinamic acids.[2] The causality behind this experimental choice lies in the high reactivity of the anhydride with the nucleophilic amine, typically proceeding under mild conditions to yield the desired product with high purity.
The following protocol is adapted from a validated procedure for a structurally similar compound and is presented as a self-validating system.[2]
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, prepare a solution of succinic anhydride (0.01 mole, 1.00 g) in 25 mL of a suitable solvent like toluene. In a separate dropping funnel, prepare a solution of 3-(trifluoromethyl)aniline (0.01 mole, 1.61 g) in 20 mL of toluene.
-
Reaction: With constant stirring at room temperature, add the 3-(trifluoromethyl)aniline solution dropwise to the succinic anhydride solution.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for approximately one hour. Allow the mixture to stand for an additional hour at room temperature to ensure the reaction goes to completion. A precipitate of the product should form.
-
Work-up (Amine Removal): Treat the reaction mixture with dilute hydrochloric acid. This step is crucial as it protonates any unreacted 3-(trifluoromethyl)aniline, forming a water-soluble salt that can be easily separated from the product.
-
Isolation: Filter the resulting solid product under suction using a Büchner funnel.
-
Purification (Anhydride/Acid Removal): Wash the crude product thoroughly with water. This step is essential to remove any unreacted succinic anhydride and its hydrolysis product, succinic acid.
-
Final Purification: Recrystallize the washed solid from a suitable solvent such as ethanol to obtain the final product of high purity. The purity can be confirmed by measuring its melting point and comparing it with literature values, as well as by spectroscopic analysis.
Structural Confirmation & Characterization
The identity and purity of the synthesized this compound can be authoritatively confirmed using standard spectroscopic techniques. The PubChem database indicates the availability of reference spectra for this compound, including ¹H NMR, ¹³C NMR, and IR spectra, which can be used for comparison.[1]
Chemical Structure Diagram
Caption: 2D representation of this compound.
Potential Applications and Biological Significance
While there is a lack of extensive published research on the specific biological activities of this compound, its history provides valuable insights into its potential role.
Role as a Synthetic Intermediate: The primary application of this compound is as a chemical intermediate. The succinamic acid functionality provides a handle for further chemical modifications, for instance, cyclization to the corresponding succinimide or coupling reactions involving the carboxylic acid group. Molecules containing the trifluoromethylphenyl moiety are frequently investigated in agrochemical and pharmaceutical research.[][4]
National Cancer Institute (NCI) Screening Program: this compound is listed in the PubChem database with the NSC number 203940.[1] This indicates that the compound was submitted to the U.S. National Cancer Institute's Developmental Therapeutics Program (DTP) for screening. This program has historically tested hundreds of thousands of compounds for potential anticancer activity. The absence of prominent publications detailing significant anticancer findings for NSC 203940 suggests that it was likely inactive in the primary screens it underwent. However, its inclusion in this screening library underscores its availability and potential consideration in early-stage drug discovery research.
Patent Landscape: A search of international patent databases using the compound's structure (via its InChIKey) reveals a lack of patents specifically claiming this compound as a final product or for a specific application.[5] This further supports its role as a readily accessible, yet unexploited, research chemical or building block rather than a proprietary active ingredient.
Safety & Handling
No specific GHS classification or detailed safety data is readily available in the public domain for this compound. As with any laboratory chemical, it should be handled with appropriate care. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS: 15386-93-3) is a well-defined chemical compound whose primary value lies in its potential as a synthetic intermediate. Its straightforward synthesis from commercially available precursors makes it an accessible building block for introducing the 3-(trifluoromethyl)anilino moiety into more complex molecules. While its direct biological applications have not been established in the public domain, its inclusion in the NCI screening program points to its historical consideration in anticancer research. For researchers in drug development and materials science, this compound represents a versatile and readily available starting material for further investigation.
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Literature review on succinamic acid derivatives in drug discovery
An In-Depth Technical Guide to Succinamic Acid Derivatives in Drug Discovery
Foreword: The Versatile Scaffold of Succinamic Acid
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby serving as a rich foundation for drug discovery. The succinamic acid and its cyclic counterpart, the succinimide, represent one such exemplary scaffold. Derived from the simple, Krebs cycle intermediate succinic acid, these structures offer a unique combination of synthetic accessibility, favorable physicochemical properties, and the ability to engage in critical hydrogen bonding interactions with protein targets. This guide provides a comprehensive exploration of succinamic acid derivatives, moving from fundamental synthetic strategies to their profound impact across multiple therapeutic domains, including oncology, neurology, and metabolic diseases. It is designed for the practicing researcher, offering not just a review of the field but a practical, in-depth analysis of the causality behind experimental design and the pathways to successful lead optimization.
Part 1: Foundational Synthetic Strategies
The synthetic tractability of succinamic acid derivatives is a primary driver of their widespread investigation. The most common and robust approach involves the nucleophilic attack of an amine on succinic anhydride. This reaction is efficient and highly modular, allowing for the generation of vast chemical libraries by simply varying the amine starting material.[1]
Core Synthesis: Acylation of Amines with Succinic Anhydride
The fundamental reaction involves the ring-opening of succinic anhydride by a primary or secondary amine (or other nucleophiles like hydrazides). This typically proceeds under mild conditions to yield the open-chain succinamic acid derivative.[2][3] For the synthesis of the cyclic succinimide, a subsequent cyclodehydration step is required, often achieved by heating or using a dehydrating agent like acetic anhydride.[4]
Workflow for Synthesis and Derivatization
The following diagram illustrates the general workflow for synthesizing both succinamic acid and succinimide derivatives, which form the basis for further therapeutic exploration.
Caption: General synthetic workflow for succinamic acid and succinimide derivatives.
Part 2: Pharmacological Horizons and Mechanistic Insights
The succinamic acid scaffold has been successfully exploited to develop agents with a wide array of biological activities. This section delves into the key therapeutic areas where these derivatives have shown significant promise.
Anticancer Activity: Inducing Programmed Cell Death
Succinamic acid derivatives have emerged as potent anticancer agents, primarily through their ability to induce apoptosis in malignant cells.[5]
Mechanism of Action: The Apoptotic Cascade A notable example is α-hydroxy succinamic acid (α-HSA), which has demonstrated significant antiproliferative effects in head and neck cancer cell lines.[6] Mechanistic studies revealed that α-HSA's efficacy stems from its ability to modulate the expression of key regulatory proteins involved in apoptosis.[6][7] Specifically, it upregulates the expression of pro-apoptotic genes such as the tumor suppressor p53 , its downstream target p21 (a cell cycle inhibitor), and Bax (a pro-apoptotic Bcl-2 family member). Concurrently, it downregulates the expression of anti-apoptotic proteins like survivin .[6][7] This dual action effectively shifts the cellular balance towards programmed cell death.
Other succinimide derivatives have been shown to activate stress-induced signaling pathways, such as the JNK and p38 MAP kinase pathways, which can also lead to apoptosis in leukemia cells.[8]
Caption: Apoptotic pathway induced by α-HSA in cancer cells.[6][7]
Quantitative Data: Cytotoxic Activity The cytotoxic potential of various succinamic acid derivatives has been quantified against several cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ / Activity | Reference |
| α-Hydroxy Succinamic Acid | SCC4 (Head & Neck) | Antiproliferative at 100-200 µg/mL | [6] |
| 25-OH-PPD Succinate Deriv. | A-549 (Lung), BGC-823 (Gastric) | Higher cytotoxicity than parent compound | [9] |
| Succinic Acid | CAKI-2, ACHN (Renal) | Apoptosis at 25-50 µM | [5] |
Anticonvulsant Properties: Modulating Neuronal Excitability
The succinimide ring is a cornerstone of anticonvulsant pharmacology, with ethosuximide being a classic drug for the treatment of absence seizures.[10] Research has expanded to a wide range of N-substituted and C3-substituted succinimide derivatives.[11][12][13]
Mechanism of Action: T-type Calcium Channel Blockade The primary mechanism for many succinimide-based anticonvulsants is the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[14] The rhythmic activity of these channels is critical for the generation of the spike-and-wave discharges characteristic of absence seizures. By blocking these channels, succinimide derivatives dampen the excessive neuronal firing, thereby preventing seizure activity. Structure-activity relationship (SAR) studies have shown that substitution at the C3 position of the succinimide ring is crucial for this activity.[10]
Quantitative Data: Anticonvulsant Efficacy in Animal Models The efficacy of novel succinimide derivatives is often evaluated in rodent models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
| Compound Type | Animal Model | ED₅₀ (mg/kg) | Reference |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Cmpd 14) | MES (mice) | 49.6 | [15] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Cmpd 14) | scPTZ (mice) | 67.4 | [15] |
| Hybrid 2-phenylacetamide (Cmpd 30) | MES (mice) | 45.6 | [16] |
Neuroprotective Effects: Combating Inflammation and Oxidative Stress
Beyond epilepsy, succinamic acid derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Huntington's disease.[3][17]
Mechanism of Action: Anti-inflammatory and Antioxidant Pathways In models of neurodegeneration, oxidative stress and chronic neuroinflammation are key pathological drivers.[18] Novel succinamide derivatives have been shown to exert potent neuroprotective effects by tackling these processes. In a scopolamine-induced model of neuronal injury, these derivatives significantly downregulated the expression of pro-inflammatory mediators, including cyclooxygenase-2 (COX2) and the master inflammatory regulator, nuclear factor kappa B (NF-κB).[3] This anti-inflammatory action helps to preserve neuronal integrity and function. Furthermore, succinic acid itself can help mitigate mitochondrial dysfunction, a central feature of many neurodegenerative disorders, by acting as an electron donor to complex II of the electron transport chain, thereby bypassing deficits in complex I.[19]
Caption: Neuroprotective mechanisms of succinamic acid derivatives.[3][19]
Part 3: Key Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for key methodologies discussed in this guide.
Protocol 1: General Synthesis of N-Aryl Succinamic Acids
This protocol is adapted from methods used to synthesize precursors for neuroprotective agents.[3]
Objective: To synthesize an N-substituted succinamic acid via the ring-opening of succinic anhydride.
Materials:
-
Succinic anhydride (1.0 eq)
-
Appropriate amine (e.g., cyclohexylamine) (1.0 eq)
-
Dry Dichloromethane (DCM)
-
Methanol (for recrystallization)
-
Magnetic stirrer, round-bottom flask, filtration apparatus
Procedure:
-
Dissolve succinic anhydride in a minimal amount of dry DCM in a round-bottom flask.
-
Add an equimolar quantity of the desired amine to the solution dropwise while stirring at room temperature.
-
Continue stirring for 20-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
A solid precipitate (the succinamic acid product) will typically form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold DCM to remove any unreacted starting materials.
-
Recrystallize the crude product from methanol to obtain the pure N-substituted succinamic acid.
-
Validation: Confirm the structure and purity of the final compound using ¹H-NMR, FTIR, and elemental analysis. The disappearance of the anhydride peaks and the appearance of amide and carboxylic acid peaks in the IR spectrum, along with the correct proton integrations in the NMR spectrum, validate the reaction's success.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard method for assessing the antiproliferative effects of new compounds, as used in the evaluation of anticancer succinamic acid derivatives.[7][9]
Objective: To determine the effect of a succinamic acid derivative on the viability of a cancer cell line.
Materials:
-
Cancer cell line (e.g., A-549, SCC4)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Succinamic acid derivative stock solution (in DMSO or appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well microplate, multichannel pipette, plate reader (570 nm)
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the succinamic acid derivative in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Validation: The results are expressed as a percentage of the vehicle-treated control. A dose-dependent decrease in absorbance indicates cytotoxic/antiproliferative activity. The IC₅₀ value (the concentration that inhibits cell growth by 50%) can be calculated using non-linear regression analysis.
Conclusion and Future Perspectives
The succinamic acid core has proven to be an exceptionally fruitful starting point for drug discovery. Its synthetic simplicity allows for extensive structural diversification, leading to the identification of potent and selective modulators of a wide range of biological targets. From inducing apoptosis in cancer cells to calming the hyperexcitable neurons of epilepsy and protecting the brain from inflammatory damage, these derivatives continue to demonstrate remarkable therapeutic versatility.
Future research should focus on leveraging structure-based drug design to further refine the selectivity and potency of these compounds. The exploration of novel derivatives as covalent inhibitors or as components of proteolysis-targeting chimeras (PROTACs) could unlock new therapeutic modalities. As our understanding of complex diseases deepens, the adaptable and effective succinamic acid scaffold is poised to remain a vital tool in the arsenal of medicinal chemists for years to come.
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An In-depth Technical Guide to the Molecular Structure and Conformation of N-(3-Trifluoromethyl-phenyl)-succinamic acid
<
Abstract
This technical guide provides a comprehensive examination of N-(3-Trifluoromethyl-phenyl)-succinamic acid, a molecule of interest in medicinal chemistry and materials science. We delve into the core physicochemical properties, spectroscopic signature, and solid-state structure of this compound. A central focus is placed on its conformational dynamics, exploring the rotational degrees of freedom and the interplay of steric and electronic factors that govern its three-dimensional shape. This document consolidates publicly available data with theoretical analysis and provides detailed, field-proven experimental protocols for synthesis and characterization, serving as a vital resource for researchers, scientists, and professionals in drug development.
Introduction
This compound belongs to the class of succinamic acids, which are mono-amides of succinic acid. The incorporation of a trifluoromethyl (CF₃) group on the phenyl ring is a common strategy in medicinal chemistry. The CF₃ group is a powerful electron-withdrawing moiety and is known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets by acting as a bioisostere for other chemical groups. Understanding the precise molecular structure and conformational preferences of this compound is paramount for rational drug design and for predicting its interactions within a biological system. This guide synthesizes spectroscopic and structural data to build a detailed model of the molecule's architecture.
Physicochemical & Structural Properties
The fundamental identity of a compound is established by its chemical formula, molecular weight, and key physical properties.
Table 1: Core Properties of this compound [1][2]
| Property | Value | Source |
| IUPAC Name | 4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | PubChem[1] |
| CAS Number | 15386-93-3 | PubChem[1] |
| Molecular Formula | C₁₁H₁₀F₃NO₃ | PubChem[1] |
| Molecular Weight | 261.20 g/mol | PubChem[1] |
| 2D Structure | PubChem[1] |
Molecular Structure Elucidation Workflow
Determining the structure of a molecule is a systematic process that integrates data from multiple analytical techniques. Each method provides unique pieces of information that, when combined, yield an unambiguous structural assignment.
Caption: Workflow for the Elucidation of Molecular Structure.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), C=O stretches for the amide and carboxylic acid (in the 1650-1750 cm⁻¹ region), and strong C-F stretching bands (typically 1100-1350 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would reveal distinct signals for the aromatic protons (in the 7.0-8.5 ppm range), with splitting patterns influenced by the CF₃ group. The two methylene (-CH₂-) groups of the succinyl chain would appear as multiplets or distinct triplets around 2.5-3.0 ppm. The amide N-H and carboxylic acid O-H protons would appear as broad singlets, with chemical shifts highly dependent on solvent and concentration.[3]
-
¹³C NMR: The carbon spectrum would confirm the presence of 11 unique carbon atoms, including two carbonyl carbons (~170-175 ppm), aromatic carbons (115-140 ppm), the CF₃ carbon (a quartet around 120-130 ppm due to C-F coupling), and two aliphatic carbons (~30 ppm).[1]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would be observed at m/z 261.06, consistent with the molecular formula C₁₁H₁₀F₃NO₃.[1]
Conformational Analysis
While the 2D structure defines atomic connectivity, the 3D conformation dictates how the molecule interacts with its environment. The conformation of this compound is determined by rotation around several key single bonds.
Key Rotatable Bonds and Solid-State Structure
The molecule's flexibility comes from rotation around the Phenyl-N bond, the N-C(O) amide bond, and the C-C bonds of the succinyl chain. The preferred conformation in the solid state is often dictated by the optimization of intermolecular interactions, primarily hydrogen bonding.
Crystal structure analyses of closely related succinamic acid derivatives provide critical insights into likely conformations. For instance, studies on N-phenyl-succinamic acid and N-(2-trifluoromethyl-phenyl)succinamic acid reveal that intermolecular N-H···O and O-H···O hydrogen bonds are dominant forces, often linking molecules into chains or dimers.[4][5][6]
In the crystal structure of the ortho-substituted analog, N-[2-(trifluoromethyl)phenyl]succinamic acid, the molecule is described by three planar fragments: the aromatic ring, the core amide portion, and the carboxylic acid group, with significant dihedral angles between them.[5][7] A key feature is the syn conformation of the carboxylic acid group (where C=O and O-H bonds are pointed in the same direction), which facilitates hydrogen bonding.[5][7] The amide N-H and C=O bonds in many related structures are found to be anti to each other.[4][6][8] It is highly probable that this compound adopts a similar hydrogen-bonded network in its crystalline form, driven by these same interactions.
Computational Modeling Workflow
In the absence of a definitive crystal structure for the title compound, computational chemistry provides a powerful tool for exploring its conformational landscape.
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In Silico Target Deconvolution for N-(3-Trifluoromethyl-phenyl)-succinamic acid
An In-Depth Technical Guide:
Executive Summary
The identification of molecular targets is a critical and often rate-limiting step in drug discovery and chemical biology. For novel or uncharacterized compounds like N-(3-Trifluoromethyl-phenyl)-succinamic acid, computational (in silico) methods provide a rapid and cost-effective strategy to generate high-quality, testable hypotheses about their mechanism of action. This guide details a multi-pronged, orthogonal in silico workflow designed to predict the biological targets of this specific molecule. By integrating ligand-based and structure-based approaches, we build a robust, self-validating system that moves beyond simple predictions to provide a comprehensive profile of potential bioactivities, thereby guiding and accelerating subsequent experimental validation.
Introduction: The Target Identification Challenge
The Modern Imperative for Target Deconvolution
Understanding how a small molecule exerts its biological effect begins with identifying its protein targets. Traditional methods can be resource-intensive and may fail to uncover unexpected off-target interactions that are crucial for understanding a compound's full efficacy and toxicity profile. In silico target prediction harnesses vast biological and chemical datasets to predict these interactions computationally, enabling researchers to prioritize experimental resources on the most promising candidates.[1] The core principle is to use the structure of the small molecule to infer its targets, either by comparing it to molecules with known targets or by directly assessing its fit into the binding sites of thousands of proteins.
Profile of the Query Molecule: this compound
Before any computational analysis, we must first understand our query molecule. This compound is a small organic molecule whose biological activities are not widely characterized in public literature.
-
Molecular Formula: C₁₁H₁₀F₃NO₃[2]
-
Molecular Weight: 261.20 g/mol [2]
-
Canonical SMILES: C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(F)(F)F
-
PubChem CID: 306262[2]
The presence of a trifluoromethyl group, an amide linkage, and a carboxylic acid suggests multiple potential points of interaction with biological macromolecules, including hydrogen bonding and hydrophobic interactions. Our goal is to translate these structural features into a ranked list of probable protein targets.
The In Silico Strategy: An Orthogonal, Self-Validating Approach
No single computational method is foolproof. Therefore, we will employ a strategy that combines two distinct and complementary approaches: ligand-based and structure-based prediction. The convergence of results from these orthogonal methods significantly increases the confidence in our predictions. This approach forms a self-validating system where the strengths of one method compensate for the limitations of the other.
Foundational Databases & Molecular Preparation
The accuracy of any prediction is contingent on the quality of the underlying data. Our workflow relies on premier, publicly accessible databases.
-
ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing chemical, bioactivity, and genomic data.[3][4][5] It is our primary source for known ligand-target relationships.
-
PubChem: A comprehensive public repository containing information on chemical substances and their biological activities.[2]
-
Protein Data Bank (PDB): The primary repository for 3D structural data of large biological molecules, which is essential for structure-based methods.
Protocol: Preparing the Query Molecule
-
Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a 2D representation of the molecule. For our query, this is C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(F)(F)F.
-
Generate 3D Conformation: For structure-based methods like docking, a 3D structure is required. This can be generated from the SMILES string using software like Open Babel or the functionality within molecular modeling suites. Energy minimization should be performed to obtain a low-energy, stable conformation.
Ligand-Based Target Prediction: Guilt-by-Association
This approach is founded on the principle that structurally similar molecules often bind to the same protein targets.[6] By comparing our query molecule to a vast database of compounds with known targets, we can infer its potential targets.
Workflow 1: Chemical Similarity Searching with SwissTargetPrediction
SwissTargetPrediction is a robust web server that predicts targets based on a combination of 2D and 3D similarity measures against a library of known active compounds.[6][7][8]
Experimental Protocol: Using SwissTargetPrediction
-
Navigate to the Web Server: Access the SwissTargetPrediction website (a working URL can be found in the references).[6][7]
-
Input the Molecule: Paste the SMILES string C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(F)(F)F into the query box.
-
Select Organism: Choose "Homo sapiens" to focus the search on human proteins.
-
Execute Prediction: Run the analysis. The server will compare the query molecule to its internal database of ligands.
-
Analyze Results: The output is a ranked list of protein targets, classified by protein family. The primary metric is a probability score, indicating the likelihood of the query molecule binding to that target based on similarity to known ligands.
Data Presentation: Hypothetical SwissTargetPrediction Output
| Rank | Target Class | Target Name | UniProt ID | Probability | Known Actives (2D/3D) |
| 1 | Enzyme | Carbonic anhydrase II | P00918 | 0.654 | 15 / 8 |
| 2 | Enzyme | Prostaglandin G/H synthase 2 (COX-2) | P35354 | 0.589 | 12 / 6 |
| 3 | G-protein coupled receptor | Cannabinoid receptor 1 | P21554 | 0.491 | 9 / 4 |
| 4 | Enzyme | Matrix metalloproteinase-2 | P08253 | 0.455 | 8 / 5 |
| 5 | Nuclear receptor | Peroxisome proliferator-activated receptor gamma | P37231 | 0.412 | 7 / 3 |
Note: This data is illustrative and represents a potential output for this class of molecule.
Workflow 2: Pharmacophore Modeling
A pharmacophore is a 3D arrangement of electronic and steric features necessary for optimal molecular interaction with a specific target.[9][10] We can use our query molecule to search databases of pre-computed pharmacophore models derived from known protein binding sites. This goes beyond simple 2D similarity to consider the spatial arrangement of key interaction features like hydrogen bond donors/acceptors and hydrophobic centroids.
Structure-Based Target Prediction: Probing the Proteome
This approach does not rely on known active ligands. Instead, it directly evaluates the physical "fit" of our query molecule into the 3D structures of proteins. The primary method is reverse docking.
Workflow 3: High-Throughput Reverse Docking
Reverse docking computationally screens a single ligand against a large library of protein structures to identify potential binding partners.[11][12] The output is a list of proteins ranked by their predicted binding affinity for the query molecule.
Experimental Protocol: Reverse Docking (Conceptual)
-
Ligand Preparation: The 3D structure of this compound is prepared. This includes assigning partial charges and defining rotatable bonds.
-
Target Library Selection: A curated library of high-resolution human protein crystal structures is selected. This can be the entire PDB or a subset focused on "druggable" proteins.
-
Define Binding Site: For each protein, a binding site must be defined. For a blind docking approach, the search space can be defined as the entire protein surface.[13]
-
Docking Execution: A docking program (e.g., AutoDock Vina) is used to systematically sample conformations of the ligand within the binding site of each protein.[13][14]
-
Scoring and Ranking: The program's scoring function estimates the binding free energy (e.g., in kcal/mol) for the best-predicted pose. A more negative score indicates a more favorable predicted interaction. All protein-ligand pairs are ranked by this score.
Data Presentation: Hypothetical Reverse Docking Output
| Rank | Target Name | PDB ID | Predicted Binding Energy (kcal/mol) | Ligand Efficiency |
| 1 | Carbonic anhydrase II | 2CBA | -9.8 | -0.61 |
| 2 | Aldose reductase | 1US0 | -9.5 | -0.59 |
| 3 | Prostaglandin G/H synthase 2 (COX-2) | 5IKR | -9.2 | -0.57 |
| 4 | Serum albumin | 1H9Z | -8.9 | -0.55 |
| 5 | Heat shock protein 90 | 5J20 | -8.7 | -0.54 |
Note: This data is illustrative. Ligand efficiency (Binding Energy / Heavy Atom Count) is a useful metric for normalizing binding scores.
Integrated Analysis: The Power of Consensus
The final and most critical step is to synthesize the results from all workflows. Targets that appear in the top ranks of both ligand-based and structure-based methods have the highest probability of being true biological targets.
Analysis Strategy:
-
Cross-Reference Lists: Compare the top-ranked targets from SwissTargetPrediction and the reverse docking screen.
-
Identify Consensus Hits: In our hypothetical example, "Carbonic anhydrase II" and "Prostaglandin G/H synthase 2 (COX-2)" appear as high-ranking hits in both analyses. These become our primary candidates.
-
Pathway Analysis: Use tools like KEGG or Reactome to determine if the consensus targets belong to a common signaling or metabolic pathway. This can provide clues about the molecule's broader physiological effects.
-
Druggability Assessment: Evaluate the identified binding pockets for features that suggest they can bind drug-like small molecules with high affinity.
From In Silico Prediction to Experimental Validation
The output of this guide is not a final answer, but a highly refined set of hypotheses. The prioritized list of targets must be validated experimentally.
Suggested Next Steps:
-
In Vitro Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity of the compound to the purified candidate proteins.
-
Enzymatic/Functional Assays: If the predicted target is an enzyme (e.g., Carbonic anhydrase), perform an enzyme activity assay to determine if the compound acts as an inhibitor or activator.
-
Cell-Based Assays: Test the compound's effect in cell lines where the target protein is known to play a key role.
Conclusion
This technical guide outlines a robust, multi-faceted in silico strategy for the target deconvolution of this compound. By synergistically combining ligand-based similarity searches with structure-based reverse docking, we generate a high-confidence, prioritized list of potential protein targets. This computational workflow serves as a powerful discovery engine, providing a clear and rational path forward for focused experimental validation and ultimately accelerating the journey from a novel compound to a well-understood biological probe or therapeutic lead.
References
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Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
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Mendez, D., et al. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic Acids Research, 47(D1), D930–D940. [Link]
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bio.tools. SwissTargetPrediction. [Link]
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EMBL-EBI. ChEMBL. [Link]
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Luo, H., et al. (2024). A review of machine learning-based methods for predicting drug-target interactions. Health Information Science and Systems, 12(1), 30. [Link]
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Sydow, D., et al. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309. [Link]
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Suruliandi, A., et al. (2024). Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. UNIR, 14(1). [Link]
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Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]
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Shweta, et al. (2018). A Machine Learning Approach for Drug-target Interaction Prediction using Wrapper Feature Selection and Class Balancing. Current Drug Metabolism, 19(12), 1046–1056. [Link]
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Database Commons. ChEMBL. [Link]
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SIB Swiss Institute of Bioinformatics. SwissTargetPrediction. [Link]
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Ovid. SwissTargetPrediction: a web server for target... : Nucleic Acids Research. [Link]
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Kalhotra, A., et al. (2025). Pharmacophore modeling in drug design. Journal of Pharmaceutical and Biomedical Analysis, 257, 116817. [Link]
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ResearchGate. (2025). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]
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Patsnap Synapse. (2025). What is pharmacophore modeling and its applications? [Link]
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Ding, Y., et al. (2021). Application of Machine Learning for Drug–Target Interaction Prediction. Frontiers in Chemistry, 9, 681233. [Link]
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Mousavian, Z., et al. (2020). Machine learning approaches and databases for prediction of drug–target interaction: a survey paper. Briefings in Bioinformatics, 21(1), 318–344. [Link]
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Wieder, M., et al. (2017). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules, 22(10), 1630. [Link]
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Zheng, X., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(19), 11993. [Link]
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Slideshare. (2018). Pharmacophore modeling. [Link]
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Creative Biolabs. In Silico Target Prediction. [Link]
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Drug Discovery Pro. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]
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Karaman, R. (2019). Computational/in silico methods in drug target and lead prediction. Pharmaceuticals, 12(3), 115. [Link]
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Kaggle. ChEMBL EBI Small Molecules Database. [Link]
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Zdrazil, B., et al. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 51(D1), D1249–D1261. [Link]
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PubChem. This compound. [Link]
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YouTube. (2022). MultiDock Screening Tool - Reverse docking demonstration. [Link]
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Méndez-Lucio, O., et al. (2016). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 1416, 235–244. [Link]
-
Seeliger, D., & Garon, A. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Bioinformatics Advances, 3(1), vbad139. [Link]
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Patsnap Synapse. (2024). Reverse docking: Significance and symbolism. [Link]
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Spectroscopic data (NMR, IR, Mass Spec) for "N-(3-Trifluoromethyl-phenyl)-succinamic acid"
An In-depth Technical Guide to the Spectroscopic Characterization of N-(3-Trifluoromethyl-phenyl)-succinamic acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This compound, a molecule of interest due to its potential biological activities, demands rigorous analytical characterization to ensure its identity, purity, and stability. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to this specific compound.
This document moves beyond a simple recitation of data. It is designed to provide fellow researchers, scientists, and drug development professionals with a practical, field-proven framework for interpreting spectroscopic data. We will explore the causality behind experimental choices and demonstrate how an integrated analytical approach provides a self-validating system for structural confirmation.
Compound Profile: this compound
Before delving into the spectra, understanding the fundamental properties of the molecule is crucial.
-
IUPAC Name: 4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid[1]
-
Molecular Formula: C₁₁H₁₀F₃NO₃[1]
-
Molecular Weight: 261.20 g/mol [1]
-
CAS Number: 15386-93-3[1]
The structural integrity of this molecule is paramount for its function. The following sections will detail how each spectroscopic technique provides a unique piece of the puzzle to build a complete and validated structural picture.
dot
Caption: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: Proton Environments
Proton NMR provides detailed information about the number of distinct proton types and their neighboring protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve both the carboxylic acid and amide functionalities and to ensure the exchangeable protons (NH and OH) are observable.
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Interpretation
The following table summarizes the expected signals in the ¹H NMR spectrum.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |
| ~12.1 | Broad Singlet | 1H | -COOH | The acidic proton is typically deshielded and appears as a broad signal due to hydrogen bonding and chemical exchange. Its presence is a key confirmation of the carboxylic acid group. |
| ~10.3 | Singlet | 1H | -NH- | The amide proton is also deshielded due to the electron-withdrawing effect of the adjacent carbonyl group. Its singlet nature indicates no adjacent protons. |
| ~8.1 | Singlet | 1H | Ar-H (C2-H) | This proton is ortho to the -NHC=O group and para to the -CF₃ group, appearing as a singlet or a narrow triplet due to small meta couplings. |
| ~7.7 | Doublet | 1H | Ar-H (C6-H) | This proton is ortho to the -CF₃ group and experiences significant deshielding. |
| ~7.5 | Triplet | 1H | Ar-H (C5-H) | A classic triplet pattern arising from coupling to two adjacent aromatic protons. |
| ~7.3 | Doublet | 1H | Ar-H (C4-H) | This proton is meta to the -CF₃ group. |
| ~2.6 | Triplet | 2H | -CH₂- C=O(NH) | These methylene protons are adjacent to the amide carbonyl and a second CH₂ group, resulting in a triplet. |
| ~2.5 | Triplet | 2H | -CH₂- C=O(OH) | These protons are adjacent to the carboxylic acid carbonyl and a second CH₂ group, also appearing as a triplet. They are often close to or overlapping with the other CH₂ signal. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon NMR provides a map of the unique carbon environments within the molecule.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring sufficient concentration (~20-50 mg).
-
Instrumentation: Same spectrometer as for ¹H NMR.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Data Interpretation
| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |
| ~174 | -COOH | The carboxylic acid carbonyl carbon is highly deshielded, a characteristic feature. |
| ~171 | -C=O(NH) | The amide carbonyl carbon appears slightly upfield from the carboxylic acid carbon. |
| ~139 | Ar-C (C1-NH) | The carbon atom directly bonded to the nitrogen of the amide. |
| ~131 | Ar-C (C3-CF₃) | This quaternary carbon shows a characteristic quartet splitting due to coupling with the three fluorine atoms (¹JCF), a definitive sign of the CF₃ group's position[2]. |
| ~130 | Ar-CH (C5) | Aromatic CH carbon. |
| ~129 | Ar-CH (C4) | Aromatic CH carbon. |
| ~124 (q) | -CF₃ | The carbon of the trifluoromethyl group itself appears as a strong quartet with a large coupling constant (¹JCF ≈ 272 Hz), which is an unmistakable signature[3]. |
| ~123 | Ar-CH (C6) | Aromatic CH carbon. |
| ~119 | Ar-CH (C2) | Aromatic CH carbon. |
| ~31 | -CH₂- C=O(NH) | Aliphatic carbon adjacent to the amide carbonyl. |
| ~29 | -CH₂- C=O(OH) | Aliphatic carbon adjacent to the carboxylic acid carbonyl. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of bonds.
Experimental Protocol: FTIR-ATR Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean ATR crystal must be collected before the sample.
-
Data Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality and Insights |
| 3400-2500 | O-H Stretch (broad) | Carboxylic Acid | The very broad nature of this peak is due to extensive hydrogen bonding, a hallmark of carboxylic acids. |
| ~3300 | N-H Stretch | Amide | This sharp to medium peak confirms the presence of the secondary amide N-H bond. |
| ~1710 | C=O Stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid is strong and sharp. Its position can be influenced by hydrogen bonding. |
| ~1670 | C=O Stretch (Amide I) | Amide | This is the characteristic carbonyl absorption for a secondary amide. |
| ~1550 | N-H Bend (Amide II) | Amide | The combination of the Amide I and Amide II bands is a strong confirmation of the amide linkage. |
| 1600, 1450 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring skeleton. |
| 1350-1100 | C-F Stretch | Trifluoromethyl | The C-F bonds produce very strong and characteristic absorption bands in this region, providing definitive evidence for the -CF₃ group[3]. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Parameters:
-
Ionization Mode: ESI can be run in both positive and negative ion modes. Negative mode is often ideal for carboxylic acids.
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Interpretation
-
Molecular Ion: The primary goal is to observe the molecular ion.
-
In positive ion mode , the expected ion is the protonated molecule [M+H]⁺ at m/z 262.07 .
-
In negative ion mode , the expected ion is the deprotonated molecule [M-H]⁻ at m/z 260.06 .
-
-
Fragmentation Analysis: The molecule will fragment in predictable ways under MS/MS conditions. The amide bond is a common cleavage site.
dot
Caption: Proposed ESI-MS fragmentation pathway for this compound.
Key expected fragments include:
-
m/z 244: Loss of water from the carboxylic acid group.
-
m/z 162: Cleavage of the amide bond to yield the protonated 3-(trifluoromethyl)aniline fragment.
-
m/z 101: The corresponding succinoyl cation fragment.
Integrated Spectroscopic Workflow: A Self-Validating System
No single technique provides the complete picture. True structural confirmation comes from the synergistic integration of all data. The workflow below illustrates this principle of self-validation.
dot
Caption: Workflow for integrated spectroscopic analysis and structural validation.
Conclusion
The spectroscopic characterization of this compound is a clear-cut process when approached systematically. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. FTIR spectroscopy provides unambiguous confirmation of the key functional groups—carboxylic acid, secondary amide, and the trifluoromethyl substituent. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation. The convergence of these distinct datasets provides an unassailable confirmation of the molecular structure, a critical step in any research or drug development pipeline.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 3-(4-(trifluoromethyl)phenyl)-3,4-dihydro- 2H-benzo[e][1][4]oxazine. Retrieved from [Link]
-
Suchetan, P. A., et al. (2020). Crystal Structure, Hirshfeld Surface and Frontier Molecular Orbital Analyses of N-[2-(trifluoromethyl)phenyl]succinamic Acid. Asian Journal of Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). Succinamic acid. Wiley-VCH GmbH. Retrieved from [Link]
-
Sloop, J., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Retrieved from [Link][3]
-
Pietrzak, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053. Retrieved from [Link][2]
-
Gowda, B. T., et al. (2010). N-(3,5-Dimethylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3139. Retrieved from [Link]
-
Staack, R. F., et al. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry, 38(9), 971-981. Retrieved from [Link]
Sources
Methodological & Application
In vitro assay development using "N-(3-Trifluoromethyl-phenyl)-succinamic acid"
Application Note & Protocol Guide
Topic: Development of In Vitro Assays for N-(3-Trifluoromethyl-phenyl)-succinamic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development of robust in vitro assays to characterize the biological activity of this compound. Structurally, this compound is a succinate analog, suggesting a high probability of interaction with enzymes central to cellular metabolism. Our primary hypothesis is that it acts as an inhibitor of Succinate Dehydrogenase (SDH), or Complex II, a critical enzyme linking the Krebs cycle and the mitochondrial electron transport chain. This guide presents a two-tiered approach: a primary biochemical assay to directly measure the inhibition of SDH activity and a secondary cell-based assay to quantify the downstream consequences of this inhibition on mitochondrial health and cell viability. We provide detailed, step-by-step protocols, data analysis frameworks, and validation criteria to ensure the generation of reliable and reproducible data suitable for drug discovery and development programs.
Introduction and Scientific Rationale
This compound belongs to a chemical class with known biological activities. The succinamic acid moiety is an analog of succinic acid, a key metabolite in the tricarboxylic acid (TCA) cycle. Succinic acid is oxidized to fumarate by the enzyme Succinate Dehydrogenase (SDH).[1][2] SDH is unique as it is the only enzyme that participates in both the TCA cycle and the mitochondrial electron transport chain (ETC), where it is known as Complex II.[3] Therefore, inhibition of SDH can profoundly disrupt cellular energy production.
The trifluoromethylphenyl group is a common feature in pharmacologically active molecules, often enhancing binding affinity and metabolic stability. The presence of this group, combined with the succinate-like core, makes this compound a prime candidate for an SDH inhibitor. Inhibition of SDH is a known mechanism for certain fungicides and has been explored as a target in cancer therapy, where metabolic reprogramming is a key feature of tumor cells.[1][4]
Developing reliable in vitro assays is a foundational step in characterizing such a compound.[5][6] These assays provide critical data on potency (e.g., IC50), mechanism of action, and cellular effects, which are essential for advancing a compound through the drug discovery pipeline.[7]
Overall Assay Development Workflow
A logical, phased approach is critical for efficient assay development. The workflow begins with a direct biochemical assay to test the primary hypothesis (enzyme inhibition) and then moves to a more physiologically relevant cell-based system to confirm the compound's effect in a biological context.
Caption: High-level workflow for in vitro assay development.
Primary Assay: Biochemical SDH Inhibition
This assay directly measures the enzymatic activity of SDH in the presence of the test compound. The principle relies on a colorimetric readout where SDH activity reduces a probe, causing a measurable change in absorbance. We will use the common electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which loses its blue color upon reduction.[1][8]
Principle of the SDH Activity Assay
SDH, located in the inner mitochondrial membrane, oxidizes succinate to fumarate. The electrons liberated from this reaction are typically passed to Coenzyme Q in the electron transport chain. In this in vitro assay, we provide an artificial electron acceptor, DCPIP, that intercepts these electrons. The rate of DCPIP reduction, measured by the decrease in absorbance at 600 nm, is directly proportional to SDH activity.[8] An inhibitor will slow this rate.
Caption: SDH assay principle showing inhibition.
Detailed Protocol: SDH Inhibition Assay
Materials:
-
Isolated mitochondria or purified SDH enzyme.
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2).[8]
-
SDH Substrate: Sodium Succinate solution (e.g., 200 mM).
-
SDH Probe: DCPIP solution (e.g., 2 mM).
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.
-
96-well clear, flat-bottom plates.
-
Plate reader capable of reading absorbance at 600 nm, preferably with kinetic reading capability.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in SDH Assay Buffer. Start from a high concentration (e.g., 100 µM) and perform 1:3 dilutions. Include a "no compound" (vehicle control, e.g., 0.1% DMSO) and a "no enzyme" (blank) control.
-
Reaction Setup: In a 96-well plate, add the components in the following order:
-
50 µL of SDH Assay Buffer.
-
10 µL of your serially diluted compound or vehicle control.
-
20 µL of isolated mitochondria (or purified enzyme) diluted in Assay Buffer.
-
Incubate for 10-15 minutes at 25°C to allow the compound to bind to the enzyme.
-
-
Initiate Reaction: Add 10 µL of SDH Substrate (Succinate) and 10 µL of SDH Probe (DCPIP) to each well.
-
Data Acquisition: Immediately place the plate in the reader and begin kinetic measurements of absorbance at 600 nm (A600) every 30-60 seconds for 15-30 minutes.
-
Calculate Activity: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the A600 vs. time curve (mOD/min).
Data Analysis and Validation
-
Percent Inhibition Calculation:
-
% Inhibition = (1 - (V_compound / V_vehicle)) * 100
-
-
IC50 Determination: Plot the % Inhibition against the log concentration of the test compound. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
-
Assay Validation (Z'-Factor): Before screening, the assay must be validated to ensure it is robust and suitable for high-throughput screening.[7] The Z'-factor is a measure of assay quality.
-
Run multiple wells of high control (vehicle, max activity) and low control (a known potent inhibitor like Malonate, min activity).
-
Z' = 1 - ( (3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low| )
-
An assay with a Z'-factor > 0.5 is considered excellent for screening.
-
| Parameter | Description | Acceptance Criteria |
| IC50 | Concentration for 50% inhibition | Compound-specific |
| Z'-Factor | Statistical measure of assay quality | > 0.5 |
| Signal-to-Background | Ratio of max signal to min signal | > 5 |
Secondary Assay: Cell-Based Mitochondrial Health
If the compound shows potent SDH inhibition, the next step is to assess its effect on mitochondria within a living cell. A common consequence of ETC disruption is the loss of mitochondrial membrane potential (ΔΨm).[9][10] We will use the JC-1 dye, which differentially stains mitochondria based on their membrane potential.[10]
Principle of the JC-1 Assay
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner.
-
Healthy Mitochondria (High ΔΨm): JC-1 forms "J-aggregates" which emit red fluorescence (~590 nm).
-
Unhealthy Mitochondria (Low ΔΨm): JC-1 remains in its monomeric form, which emits green fluorescence (~529 nm).[10]
A decrease in the Red/Green fluorescence ratio indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction.[9]
Detailed Protocol: JC-1 Mitochondrial Membrane Potential Assay
Materials:
-
A suitable cell line (e.g., HepG2, a human liver cancer cell line often used in toxicity studies).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test Compound and a positive control (e.g., FCCP, a known mitochondrial uncoupler).
-
JC-1 Dye solution.
-
96-well black, clear-bottom plates suitable for cell culture and fluorescence.
-
Fluorescence plate reader with filter sets for green (Ex/Em ~485/529 nm) and red (Ex/Em ~535/590 nm) fluorescence.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density (e.g., 20,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include vehicle and positive controls. Incubate for a relevant period (e.g., 4 to 24 hours).
-
JC-1 Staining:
-
Remove the treatment medium.
-
Wash the cells gently with a warm buffer (e.g., PBS).
-
Add JC-1 staining solution (prepared according to the manufacturer's instructions) to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Remove the staining solution and wash the cells.
-
Add buffer to each well.
-
Read the plate on a fluorescence reader, acquiring both the red (J-aggregates) and green (monomers) signals.
-
Data Analysis and Interpretation
-
Calculate Red/Green Ratio: For each well, divide the red fluorescence intensity by the green fluorescence intensity.
-
Normalize Data: Normalize the Red/Green ratios to the vehicle control wells (set to 100%).
-
Interpret Results: A dose-dependent decrease in the Red/Green ratio indicates that the compound is inducing mitochondrial depolarization, which is consistent with the inhibition of an ETC component like SDH. This cellular data corroborates the findings from the primary biochemical assay.
| Treatment Group | Expected Red Fluorescence | Expected Green Fluorescence | Expected Red/Green Ratio | Interpretation |
| Vehicle Control | High | Low | High | Healthy Mitochondria |
| Test Compound | Dose-dependent Decrease | Dose-dependent Increase | Dose-dependent Decrease | Mitochondrial Depolarization |
| FCCP (Positive Control) | Low | High | Low | Complete Depolarization |
Conclusion
This application note outlines a validated, two-stage strategy to characterize this compound. The proposed workflow, beginning with a specific biochemical assay for SDH inhibition and followed by a functional cell-based assay for mitochondrial health, provides a robust framework for determining the compound's mechanism of action and cellular potency. Adherence to these detailed protocols and validation standards will ensure the generation of high-quality, reproducible data critical for informed decision-making in drug discovery projects.
References
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Elabscience. (2025, November 12). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. Retrieved January 14, 2026, from [Link]
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Camps, P., et al. (2007). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Bioorganic & Medicinal Chemistry, 15(12), 4019-4031. [Link]
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Ziegler, M., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3855. [Link]
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Application Notes and Protocols for Cell-Based Assays of N-(3-Trifluoromethyl-phenyl)-succinamic acid
Introduction
N-(3-Trifluoromethyl-phenyl)-succinamic acid is a small molecule whose biological activities and potential therapeutic applications are yet to be fully elucidated. Its chemical structure, featuring a succinamic acid moiety, suggests a potential for interaction with cellular metabolic pathways, particularly those involving succinate. This has led to the hypothesis that it may act as an inhibitor of enzymes that utilize succinate as a substrate, such as succinate dehydrogenase (Complex II) of the mitochondrial electron transport chain.[1][2] Inhibition of this critical enzyme can disrupt cellular respiration and ATP production, leading to cytotoxicity.[3][4]
These application notes provide a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of this compound. The protocols detailed herein start with broad assessments of cytotoxicity and progress towards more specific assays to determine the mechanism of action, including apoptosis induction, mitochondrial dysfunction, and direct target engagement. This structured approach ensures a thorough characterization of the compound's biological profile.
Phase 1: Assessment of General Cytotoxicity and Cell Viability
The initial step in characterizing a novel compound is to determine its effect on cell viability. Colorimetric assays like MTT and XTT are widely used for this purpose due to their reliability and suitability for high-throughput screening.[5][6] These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[7]
The principle of these assays relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[5] The intensity of the color is directly proportional to the number of viable, metabolically active cells.[8]
Comparative Overview of MTT and XTT Assays
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to insoluble purple formazan crystals.[5][7] | Reduction of XTT to a water-soluble orange formazan product.[5][6] |
| Solubilization Step | Required (e.g., with DMSO or SDS).[8] | Not required.[6] |
| Workflow | More complex, with additional handling steps.[6] | Streamlined and more time-efficient.[5] |
| Throughput | Suitable for various formats, but the extra step can be a bottleneck. | Highly suitable for 96- and 384-well formats and automation.[6] |
| Interferences | Can be affected by compounds that alter cellular redox potential.[5] | Also susceptible to interference from compounds affecting redox potential.[5] |
Protocol 1: XTT Cell Viability Assay
The XTT assay is often preferred for its simpler workflow, which eliminates the formazan solubilization step required in the MTT assay.[5][6]
Materials:
-
Cells of interest (e.g., a cancer cell line like PC3 or U87)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Microplate reader capable of measuring absorbance at 450-500 nm and a reference wavelength of 630-690 nm.[5]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until a visible color change is observed.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. Use a reference wavelength between 630-690 nm to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Phase 2: Elucidating the Mechanism of Cell Death
If this compound is found to be cytotoxic, the next critical step is to determine whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).
Workflow for Investigating Cell Death Mechanism
Caption: Workflow for cell death mechanism analysis.
Protocol 2: TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[9][10] The assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl termini of fragmented DNA.[9]
Materials:
-
Cells treated with this compound
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTP, and buffers)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation: Culture and treat cells with the compound as described in the cytotoxicity assay. Include positive (e.g., treated with DNase I) and negative controls. Harvest the cells and wash them with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 2-5 minutes on ice.
-
TUNEL Reaction: Wash the cells again with PBS. Resuspend the cells in the TUNEL reaction mixture containing TdT enzyme and labeled dUTP, as per the kit manufacturer's protocol.
-
Incubation: Incubate the cells in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Detection: Wash the cells to remove unincorporated nucleotides. If using a fluorescently labeled dUTP, the cells can be directly analyzed. If using a hapten-labeled dUTP (e.g., BrdUTP), an additional step with a fluorescently labeled antibody or streptavidin conjugate is required.[9]
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. Apoptotic cells will exhibit a higher fluorescence signal due to the incorporation of labeled nucleotides into the fragmented DNA. To distinguish apoptosis from necrosis, co-staining with a marker for active caspases can be performed.
Phase 3: Investigating Mitochondrial Function
Given the structural similarity of this compound to succinate, a key component of the mitochondrial electron transport chain, it is crucial to investigate its effects on mitochondrial function. A primary target to investigate is Complex II (succinate dehydrogenase).[1][3]
Protocol 3: Mitochondrial Complex II Activity Assay
This assay measures the activity of Complex II in isolated mitochondria or cell lysates. The activity is determined by following the reduction of a specific dye, which is coupled to the oxidation of succinate.[11][12]
Materials:
-
Cells treated with this compound
-
Mitochondria isolation kit or cell lysis buffer
-
MitoCheck® Complex II Activity Assay Kit or similar
-
Microplate reader capable of kinetic measurements at 600 nm.[11]
-
Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), and Potassium Cyanide (Complex IV inhibitor) to ensure specificity.[12]
Procedure:
-
Mitochondria Isolation/Cell Lysate Preparation: Treat cells with the compound for a desired period. Harvest the cells and either isolate mitochondria using a commercial kit or prepare whole-cell lysates. Determine the protein concentration of the samples.
-
Assay Preparation: Prepare the assay buffer and other reagents as per the kit instructions. It is crucial to include inhibitors of other mitochondrial complexes (rotenone, antimycin A, and potassium cyanide) to ensure that the measured activity is specific to Complex II.[12]
-
Reaction Initiation: In a 96-well plate, add the isolated mitochondria or cell lysate. Add the test compound at various concentrations. Initiate the reaction by adding the substrate (succinate) and the dye (e.g., DCPIP).[11][13]
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to the recommended temperature (e.g., 25°C or 30°C). Measure the decrease in absorbance at 600 nm every 30 seconds for 15-30 minutes.[12] The rate of decrease in absorbance is proportional to the Complex II activity.
-
Data Analysis: Calculate the rate of reaction for each sample. Compare the activity in the compound-treated samples to the vehicle control to determine the extent of inhibition. Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.
Phase 4: Confirming Direct Target Engagement
While enzyme activity assays can demonstrate inhibition, they do not definitively prove direct binding of the compound to the target protein within a cellular context.[14][15][16] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells or cell lysates.[17][18][19] The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[20][21]
Workflow for CETSA
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a Western blot-based detection method for CETSA.
Materials:
-
Cells of interest
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody specific for the putative target (e.g., a subunit of succinate dehydrogenase, like SDHA or SDHB)
-
SDS-PAGE and Western blotting equipment and reagents
-
PCR tubes and a thermal cycler
Procedure:
-
Cell Treatment: Culture cells to near confluency. Treat the cells with the compound or vehicle control for a specified duration.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[18]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[17]
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration. Prepare samples for SDS-PAGE and Western blotting.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against the target protein (e.g., SDHA). Use a suitable secondary antibody and detection reagent to visualize the protein bands.
-
Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the presence of the compound indicates thermal stabilization and therefore, direct target engagement.[20]
Conclusion
This comprehensive set of application notes and protocols provides a structured, multi-phased approach to characterize the biological activity of this compound. By progressing from general cytotoxicity screening to specific assays for apoptosis, mitochondrial function, and target engagement, researchers can build a robust profile of the compound's mechanism of action. This systematic investigation is crucial for understanding its potential as a therapeutic agent or a tool for chemical biology.
References
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Biotech Spain. XTT Assays vs MTT. Available from: [Link]
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
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ResearchGate. Target Engagement Assays in Early Drug Discovery. Available from: [Link]
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Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. Available from: [Link]
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NIH. Determining target engagement in living systems. Available from: [Link]
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Wikipedia. MTT assay. Available from: [Link]
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PubMed. Target Engagement Assays in Early Drug Discovery. Available from: [Link]
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NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]
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PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Available from: [Link]
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ResearchGate. Mitochondrial complex II-III activity assays. The activity of... | Download Scientific Diagram. Available from: [Link]
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SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. Available from: [Link]
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NIH. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5. Available from: [Link]
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Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer. Available from: [Link]
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Wikipedia. Thermal shift assay. Available from: [Link]
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NCBI Bookshelf. Mechanism of Action Assays for Enzymes. Available from: [Link]
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Reaction Biology. Spotlight: Cell-based kinase assay formats. Available from: [Link]
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NIH. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Available from: [Link]
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PNAS. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase). Available from: [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]
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BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]
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NIH. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad. Available from: [Link]
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Bio-Techne. TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. Available from: [Link]
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PubMed Central. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Available from: [Link]
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AUB ScholarWorks. Impact of Succinate Dehydrogenase Inhibitors on THP-1 Derived Human Macrophages Viability, Mitochondrial Bioenergetics, and Immune Profile. Available from: [Link]
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NIH. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Available from: [Link]
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NIH. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Available from: [Link]
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NIH. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][9]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Available from: [Link]
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Application Notes & Protocols: Evaluating the In Vivo Efficacy of N-(3-Trifluoromethyl-phenyl)-succinamic acid, a Putative Matrix Metalloproteinase Inhibitor
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute preclinical animal studies for "N-(3-Trifluoromethyl-phenyl)-succinamic acid". Based on its chemical structure, this compound is hypothesized to function as an inhibitor of Matrix Metalloproteinases (MMPs), a class of enzymes critically involved in extracellular matrix (ECM) remodeling. Dysregulated MMP activity is a key driver in the pathology of numerous diseases, including arthritis, fibrosis, and cancer.[1][2] This document outlines detailed protocols for robust, validated animal models relevant to these therapeutic areas, emphasizing scientific integrity, causality behind experimental choices, and the establishment of self-validating systems to ensure data reliability and reproducibility.
Part 1: Preclinical Strategy & Rationale for Model Selection
The successful evaluation of a therapeutic candidate hinges on the selection of an appropriate animal model that recapitulates key aspects of the human disease pathology.[3][4] For an MMP inhibitor, the ideal models are those where excessive MMP-driven tissue degradation is a well-established pathogenic mechanism.[1][5] We propose a dual-pronged approach, evaluating this compound in models of inflammatory arthritis and pulmonary fibrosis, two distinct pathologies with strong MMP involvement.
1.1. Rationale for Model 1: Collagen-Induced Arthritis (CIA) in Mice
-
Pathophysiological Relevance: The CIA model is the most commonly studied autoimmune model for rheumatoid arthritis (RA).[6] It shares significant immunological and pathological hallmarks with human RA, including synovial inflammation, pannus formation, and the progressive destruction of cartilage and bone.[7][8] This destruction is mediated in large part by MMPs, particularly MMP-1, MMP-9, and MMP-13, which degrade type II collagen, the primary component of articular cartilage.[1][9] Therefore, this model provides a direct and quantifiable system to assess the efficacy of an MMP inhibitor in a relevant disease context.[10]
-
Species and Strain Selection: DBA/1 mice are highly susceptible to CIA when immunized with bovine or chick type II collagen due to their MHC class II haplotype (H-2q).[7][8] Using this specific, genetically susceptible strain ensures a high incidence and severity of disease, providing a robust window for therapeutic intervention.[11]
1.2. Rationale for Model 2: Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Pathophysiological Relevance: Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by excessive deposition of ECM, leading to distorted lung architecture and respiratory failure.[12] The bleomycin-induced fibrosis model is the most extensively used and well-characterized animal model for IPF.[13][14] A single intratracheal instillation of bleomycin, an antineoplastic antibiotic, initiates an inflammatory cascade followed by a fibrotic phase, mimicking key aspects of the human disease.[15][16] MMPs, including MMP-2, MMP-9, and MMP-12, play a crucial role in the tissue remodeling and fibrotic processes seen in this model and in human IPF.[5]
-
Species and Strain Selection: C57BL/6 mice are a commonly used strain as they are susceptible to bleomycin-induced fibrosis, developing significant and reproducible fibrotic lesions.[16] Their well-characterized immune system makes them suitable for studying the interplay between inflammation and fibrosis.
Part 2: Experimental Protocols & Methodologies
Adherence to detailed, validated protocols is paramount for generating reproducible and trustworthy data.[17][18] The following sections provide step-by-step methodologies for the selected models.
Protocol 2.1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol is adapted from established methodologies for inducing CIA to test therapeutic agents.[6][7][11]
Materials:
-
Male DBA/1 mice, 8-10 weeks old.[8]
-
Bovine Type II Collagen (CII) solution.
-
Complete Freund’s Adjuvant (CFA) containing M. tuberculosis.
-
Incomplete Freund’s Adjuvant (IFA).
-
This compound (Test Compound).
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive control (e.g., Methotrexate).
-
Anesthesia (e.g., isoflurane or ketamine/xylazine).
Workflow Diagram:
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Step-by-Step Procedure:
-
Animal Handling & Acclimatization: House male DBA/1 mice in specific pathogen-free (SPF) conditions for at least 7 days prior to the experiment.[7][8] Provide standard chow and water ad libitum.
-
Reagent Preparation: Prepare an emulsion of bovine type II collagen and CFA (1:1 v/v). Prepare a second emulsion of CII and IFA for the booster. Ensure the emulsion is stable before injection.
-
Primary Immunization (Day 0): Anesthetize mice. Administer a 100 µL subcutaneous injection of the CII/CFA emulsion at the base of the tail.[11]
-
Booster Immunization (Day 21): Administer a 100 µL subcutaneous injection of the CII/IFA emulsion at a different site near the base of the tail.[7][11]
-
Treatment Initiation (Day 25-28): Arthritis symptoms typically appear between days 25 and 35.[11] Once initial signs of arthritis are observed, randomize mice into treatment groups (e.g., Vehicle, Test Compound low dose, Test Compound high dose, Positive Control). Begin daily administration of the test compound or vehicle via the desired route (e.g., oral gavage).
-
Clinical Assessment (Daily from Day 21): Monitor mice daily for body weight and clinical signs of arthritis. Score each paw based on a 0-4 scale for erythema and swelling.[11]
-
0 = No evidence of erythema and swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits. The maximum score per mouse is 16.
-
-
Terminal Procedures (Day 42): At the end of the study, perform a terminal bleed via cardiac puncture to collect serum for biomarker analysis. Euthanize mice and collect hind paws for histopathological analysis.
Protocol 2.2: Bleomycin-Induced Pulmonary Fibrosis in C57BL/6 Mice
This protocol is based on well-established methods for inducing pulmonary fibrosis to test anti-fibrotic therapies.[12][13][16]
Materials:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Bleomycin sulfate.
-
Sterile saline.
-
This compound (Test Compound).
-
Vehicle.
-
Positive control (e.g., Pirfenidone or Nintedanib).
-
Anesthesia (e.g., isoflurane or ketamine/xylazine).
Step-by-Step Procedure:
-
Animal Handling & Acclimatization: House male C57BL/6 mice in SPF conditions for at least 7 days.
-
Bleomycin Instillation (Day 0): Anesthetize the mice. Administer a single dose of bleomycin (1.5 - 3.0 U/kg) in 50 µL of sterile saline via intratracheal instillation.[14][16] The control group receives 50 µL of sterile saline only.
-
Treatment Administration:
-
Prophylactic Dosing: Begin daily administration of the test compound or vehicle 24 hours before bleomycin instillation and continue for the duration of the study (e.g., 21 days).
-
Therapeutic Dosing: Begin daily administration of the test compound or vehicle on Day 7 after bleomycin instillation, once the fibrotic process has initiated, and continue until the study endpoint.[15]
-
-
Monitoring: Monitor mice daily for signs of distress, and record body weight every 2-3 days.
-
Terminal Procedures (Day 21 or 28):
-
Euthanize mice.
-
Perform bronchoalveolar lavage (BAL) on a subset of animals to analyze inflammatory cell influx and cytokine levels.[13]
-
Perfuse the lungs with saline and harvest the entire lung tissue.
-
The left lung can be used for hydroxyproline content analysis (a quantitative measure of collagen), while the right lung is fixed in formalin for histopathology.[13]
-
Part 3: Data Presentation, Analysis & Interpretation
A well-designed study includes predefined endpoints and appropriate statistical analysis plans.[17][18]
Key Efficacy Endpoints & Data Presentation
All quantitative data should be summarized in clear, structured tables for easy comparison between treatment groups.
Table 1: Key Efficacy Endpoints for Preclinical Models
| Model | Primary Endpoints | Secondary Endpoints | Exploratory Endpoints |
| Collagen-Induced Arthritis (CIA) | • Mean Arthritis Score over time• Paw Thickness (Caliper Measurement) | • Histological Score (Inflammation, Pannus, Bone/Cartilage Damage)• Body Weight Change | • Serum Cytokines (e.g., TNF-α, IL-6)• Paw Tissue MMP Expression (qPCR/Zymography)• Pharmacokinetic (PK) Analysis |
| Bleomycin-Induced Fibrosis | • Lung Hydroxyproline Content• Ashcroft Score (Histological Fibrosis Score)[13] | • BAL Fluid Total & Differential Cell Counts• Body Weight Change | • Lung Tissue MMP Expression/Activity• Lung Cytokine/Chemokine Levels (e.g., TGF-β)• Lung Function Tests (FlexiVent) |
Data Analysis
-
Statistical Significance: For endpoints like arthritis scores and body weight over time, use a two-way ANOVA with repeated measures. For terminal endpoints like hydroxyproline content or histological scores, use a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's). Define statistical significance as p < 0.05.
-
Trustworthiness & Validation: The inclusion of both a vehicle control and a clinically relevant positive control is essential. The vehicle group validates the disease induction, while the positive control group validates the model's sensitivity to therapeutic intervention, thereby validating the entire experimental system.
Part 4: Mechanistic Visualization
Understanding the underlying mechanism provides a causal link between drug action and therapeutic effect.
MMP-Driven Tissue Destruction Pathway
The diagram below illustrates the central role of MMPs in the degradation of the extracellular matrix, a key pathological event in both arthritis and fibrosis, and the hypothesized point of intervention for this compound.
Caption: Role of MMPs in tissue degradation and therapeutic intervention point.
Part 5: References
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Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
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Carrington, R., Jordan, S., Pitchford, S. C., & Page, C. P. (2017). The Bleomycin Model of Pulmonary Fibrosis. Pulmonary Fibrosis, 19-33.
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Star Protocol. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols.
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Bio-protocol. (n.d.). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Pulmonary Fibrosis Models. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental protocol for carbon tetrachlroide (CCl4)-induced liver fibrosis. Retrieved from [Link]
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AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
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Creative Biolabs. (n.d.). Bleomycin induced Pulmonary Fibrosis Model. Retrieved from [Link]
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Moeller, A., Ask, K., Warburton, D., Gauldie, J., & Kolb, M. (2008). The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? The International Journal of Biochemistry & Cell Biology, 40(3), 362–382.
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El-Baz, L. M., & El-Amir, A. A. (2020). Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis. Journal of Clinical and Biomedical Research, 4(1), 1-10.
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Creative Bioarray. (n.d.). LPS-induced Acute Lung Injury Model. Retrieved from [Link]
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Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature Protocols, 2(5), 1269–1275.
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Shin, I. S., & Kim, J. H. (2021). The Role of Matrix Metalloproteinase in Inflammation with a Focus on Infectious Diseases. Journal of Microbiology, 59(4), 343–352.
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Laronha, H., & Caldeira, J. (2020). Biological role of matrix metalloproteinases: a critical balance. European Respiratory Review, 29(157), 200085.
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National Center for Biotechnology Information. (2024). LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer. Acta Naturae, 16(2), 61-71.
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Cabral-Pacheco, G. A., Garza-Veloz, I., Castruita-De la Rosa, C., Ramirez-Acuña, J. M., Perez-Romero, B. A., Guerrero-Rodriguez, J. F., Martinez-Avila, N., & Martinez-Fierro, M. L. (2020). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. International Journal of Molecular Sciences, 21(24), 9739.
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Cabral-Pacheco, G. A., et al. (2020). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. International journal of molecular sciences, 21(24), 9739.
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Scientific Reports. (2022). Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways. Scientific Reports, 12(1), 10221.
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American Thoracic Society. (n.d.). Animal Models of Acute Lung Injury. Retrieved from [Link]
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Serra, R., et al. (2020). Matrix Metalloproteinases in Health and Disease. Cells, 9(8), 1795.
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Spectral. (n.d.). Innovative Design Strategies for Animal Model Experiments. Retrieved from [Link]
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ResearchGate. (n.d.). Different classes of MMP inhibitors tested in animal experimental models of colitis. Retrieved from [Link]
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Frontiers in Pharmacology. (2023). A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models. Frontiers in Pharmacology, 14, 1263884.
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Biocytogen. (n.d.). Acute Lung Injury Mouse Models. Retrieved from [Link]
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IPS Therapeutique. (n.d.). CCl4 Induced Liver Fibrosis. Retrieved from [Link]
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BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Retrieved from [Link]
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American Physiological Society. (n.d.). Avoiding Common Pitfalls in Preclinical Animal Research Design. Retrieved from [Link]
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MDPI. (2023). Designing an In Vivo Preclinical Research Study. Journal of Investigative Surgery, 36(1), 2200310.
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Prisys Biotech. (2025). Designing Animal Studies: Key Considerations For Preclinical Research Success. Retrieved from [Link]
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Vaquero, J., et al. (2018). Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility. Scientific Reports, 8(1), 9231.
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OMICS International. (n.d.). Structure-guided Design Of Selective Matrix Metalloproteinase (MMP) Inhibitors And Their Application In Animal Models Of Multiple Sclerosis, Sepsis, And Osteoarthritis. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches. Molecules, 28(4), 1599.
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National Center for Biotechnology Information. (2013). Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. Mediators of Inflammation, 2013, 941482.
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Fujii, M., et al. (2013). Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor. BMC Gastroenterology, 13, 99.
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Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Cells, 8(8), 793.
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Hep Journals. (2025). Pathogenetic and pharmacodynamic features of succinic acid derivative application for various diseases of the cardiovascular and nervous systems. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. Xenobiotica, 50(12), 1478-1484.
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National Center for Biotechnology Information. (2017). Sulfamic and succinic acid derivatives of 25-OH-PPD and their activities to MCF-7, A-549, HCT-116, and BGC-823 cell lines. Chemical & Pharmaceutical Bulletin, 65(2), 167-173.
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Talent Chemical. (2025). What are the pharmaceutical applications of succinic acid?. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). N-Phenyl-succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o249.
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National Center for Biotechnology Information. (2011). N-(2-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o597.
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National Center for Biotechnology Information. (2010). N-(3,5-Dimethylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2869.
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National Center for Biotechnology Information. (2015). TAS-102, a novel antitumor agent: a review of the mechanism of action. Therapeutic Advances in Medical Oncology, 7(4), 208-217.
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Application Notes and Protocols for N-(3-Trifluoromethyl-phenyl)-succinamic Acid in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the investigation of N-(3-Trifluoromethyl-phenyl)-succinamic acid in cancer cell line studies. While direct literature on this specific compound is emerging, we leverage the extensive research on its structural analog, Niclosamide, to propose a robust framework for its preclinical evaluation. This guide outlines the hypothesized mechanism of action, detailed experimental protocols, and data interpretation strategies, grounded in the established anti-neoplastic properties of mitochondrial uncouplers and multi-pathway inhibitors.
Introduction: The Therapeutic Potential of Mitochondrial Uncouplers in Oncology
Cancer cells exhibit distinct metabolic reprogramming, often characterized by a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift presents a therapeutic window for agents that can disrupt cancer cell energetics. Mitochondrial uncouplers are a class of molecules that dissipate the proton gradient across the inner mitochondrial membrane, thereby uncoupling substrate oxidation from ATP synthesis.[1][2] This disruption of cellular energy homeostasis can lead to a cascade of events culminating in cancer cell death.[1][2]
This compound, a compound featuring a trifluoromethylphenyl moiety, belongs to a chemical class that has demonstrated significant anti-cancer activity. Its structural similarity to the FDA-approved anthelmintic drug Niclosamide, which has been extensively repurposed as a potent anti-cancer agent, suggests a similar multi-faceted mechanism of action.[3][4][5] This document will therefore use Niclosamide as a foundational model to guide the experimental design for this compound.
Hypothesized Mechanism of Action
Based on the activities of its structural analog, Niclosamide, this compound is postulated to exert its anti-cancer effects through two primary, interconnected mechanisms:
-
Mitochondrial Uncoupling: By disrupting the mitochondrial membrane potential, the compound is expected to decrease intracellular ATP levels and increase the AMP/ATP ratio.[2][5] This energy stress can activate AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism, leading to the inhibition of anabolic pathways and the induction of catabolic processes.[5]
-
Modulation of Oncogenic Signaling Pathways: Niclosamide is a known inhibitor of multiple key signaling pathways that are frequently dysregulated in cancer, including Wnt/β-catenin, mTOR, STAT3, and NF-κB.[3][4][5] It is highly probable that this compound shares this ability to modulate these critical cancer-promoting cascades.
The following diagram illustrates the potential signaling pathways impacted by this compound, based on the known targets of Niclosamide.
Caption: Hypothesized signaling pathways affected by this compound.
Experimental Protocols
The following protocols provide a starting point for the in vitro evaluation of this compound. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Compound Preparation and Storage
-
Solubility Testing: Initially, determine the solubility of this compound (CAS No. 15386-93-3) in common laboratory solvents such as DMSO, ethanol, and PBS.[6] For cell-based assays, DMSO is typically the solvent of choice.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. The stability of the compound in solution should be periodically verified.
Cell Culture
Select a panel of cancer cell lines relevant to the research focus (e.g., breast, colon, prostate, lung cancer).[4] Maintain the cell lines in their recommended culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the hypothesized signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, p-mTOR, mTOR, β-catenin, cleaved PARP, Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow and Data Presentation
A logical workflow for evaluating this compound is depicted below.
Caption: A typical experimental workflow for the in vitro evaluation of an anti-cancer compound.
Quantitative data, such as IC50 values from cell viability assays across different cell lines and treatment durations, should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical IC50 Values (µM) of this compound
| Cell Line | 24h Treatment | 48h Treatment | 72h Treatment |
| MCF-7 (Breast) | 15.2 ± 1.8 | 8.5 ± 0.9 | 4.1 ± 0.5 |
| HCT116 (Colon) | 12.8 ± 1.5 | 7.1 ± 0.8 | 3.5 ± 0.4 |
| PC-3 (Prostate) | 20.5 ± 2.1 | 11.3 ± 1.2 | 6.2 ± 0.7 |
| A549 (Lung) | 18.9 ± 2.0 | 10.4 ± 1.1 | 5.8 ± 0.6 |
Note: These are example values and must be determined experimentally.
Data Interpretation and Troubleshooting
-
Cell Viability: A dose- and time-dependent decrease in cell viability is expected. If the IC50 values are very high, consider issues with compound solubility or stability.
-
Apoptosis: An increase in the percentage of Annexin V positive cells will confirm the induction of apoptosis.
-
Cell Cycle: The compound may induce cell cycle arrest at a specific phase (e.g., G1 or G2/M), which would be indicated by an accumulation of cells in that phase.
-
Western Blotting: Look for changes in the phosphorylation status or total protein levels of key signaling molecules. For example, a decrease in p-STAT3 or p-mTOR would support the hypothesized mechanism of action.
Conclusion
This compound represents a promising candidate for anti-cancer drug development, largely due to the well-documented multi-targeting capabilities of its structural analog, Niclosamide. The protocols and framework provided in this guide offer a comprehensive starting point for its preclinical evaluation. Rigorous experimental validation is essential to elucidate its precise mechanism of action and to determine its therapeutic potential.
References
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The magic bullet: Niclosamide - Frontiers. Available at: [Link]
-
Exploring the therapeutic potential of mitochondrial uncouplers in cancer - PubMed. Available at: [Link]
-
Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC. Available at: [Link]
-
Mitochondrial Uncoupling Inhibits Reductive Carboxylation in Cancer Cells - AACR Journals. Available at: [Link]
-
The magic bullet: Niclosamide - PMC - PubMed Central - NIH. Available at: [Link]
-
Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PMC - NIH. Available at: [Link]
-
Exploring the therapeutic potential of mitochondrial uncouplers in cancer - ResearchGate. Available at: [Link]
-
Anthelminthic niclosamide inhibits tumor growth and invasion in cisplatin-resistant human epidermal growth factor receptor 2-positive breast cancer. Available at: [Link]
-
Mitochondrial uncouplers inhibit oncogenic E2F1 activity and prostate cancer growth. Available at: [Link]
-
Mitochondrial Uncoupling Inhibits Reductive Carboxylation in Cancer Cells - AACR Journals. Available at: [Link]
-
This compound | C11H10F3NO3 | CID 306262 - PubChem. Available at: [Link]
-
Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma. Available at: [Link]
-
Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC - NIH. Available at: [Link]
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Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases - NIH. Available at: [Link]
-
(PDF) Structure-Activity Relationship of Niclosamide Derivatives - ResearchGate. Available at: [Link]
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Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed. Available at: [Link]
-
Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound - PubMed. Available at: [Link]
-
Exploring 3-(3-(Trifluoromethyl)phenyl)propanoic Acid: Properties and Applications. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PubMed Central. Available at: [Link]
-
Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells - PubMed. Available at: [Link]
- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents.
-
TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC. Available at: [Link]
-
General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed. Available at: [Link]
-
N-Phenyl-succinamic acid - PubMed. Available at: [Link]
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Application Note and Protocol: Dissolution of N-(3-Trifluoromethyl-phenyl)-succinamic acid for In Vitro Experimental Use
Abstract
This document provides a comprehensive, field-proven protocol for the solubilization of N-(3-Trifluoromethyl-phenyl)-succinamic acid, a specialized organic compound often utilized in drug discovery and chemical biology research. Due to its complex structure, featuring both polar and non-polar moieties, achieving a stable, homogenous solution suitable for sensitive in vitro assays can be challenging. This guide outlines the chemical rationale for solvent selection, provides detailed, step-by-step instructions for preparing high-concentration stock solutions, and offers best practices for creating final working dilutions for cell-based and biochemical experiments. The protocols herein are designed to ensure maximal solubility, stability, and reproducibility of experimental results.
Introduction and Compound Profile
This compound is a derivative of succinic acid containing a trifluoromethylphenyl group. The trifluoromethyl (-CF3) group is a common feature in many pharmaceutical compounds, as it can enhance metabolic stability, binding affinity, and lipophilicity.[1] However, the combination of a lipophilic aromatic ring and a polar carboxylic acid group presents a distinct solubilization challenge.
Accurate preparation of a clear, precipitate-free solution is the foundational step for any reliable in vitro experiment. Improper dissolution can lead to inaccurate compound concentration, resulting in flawed dose-response curves, poor reproducibility, and misinterpreted biological effects. This protocol is grounded in the established laboratory practice of creating a high-concentration stock solution in a strong organic solvent, which can then be precisely diluted into aqueous experimental media.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | PubChem[4] |
| CAS Number | 15386-93-3 | Chemenu[5] |
| Molecular Formula | C₁₁H₁₀F₃NO₃ | PubChem[4] |
| Molecular Weight | 261.20 g/mol | PubChem[4] |
| Computed XLogP3 | 1.9 | PubChem[4] |
| Appearance | Typically a white to off-white solid powder. | General Observation |
Principles of Solubilization: A Causal Framework
The molecular structure of this compound dictates the solubilization strategy. The molecule possesses:
-
A hydrophilic head : The succinamic acid portion, with its carboxylic acid and amide groups, can participate in hydrogen bonding.
-
A lipophilic tail : The 3-trifluoromethyl-phenyl ring is non-polar and bulky.
This amphipathic nature makes it poorly soluble in water alone, as the non-polar tail resists interaction with the aqueous environment. Therefore, the primary strategy is to use a solvent capable of accommodating both parts of the molecule.
Dimethyl sulfoxide (DMSO) is the solvent of choice for the initial stock solution.[2][6] It is a polar aprotic solvent with a high dielectric constant, making it an excellent solvent for a wide range of organic compounds that are poorly soluble in water.[7] Its ability to disrupt crystal lattice energy and solvate both polar and non-polar regions of a molecule makes it ideal for creating concentrated stock solutions.[3]
Visualization of Experimental Workflows
The following diagrams illustrate the decision-making process for solvent selection and the standard procedure for preparing stock and working solutions.
Caption: Decision tree for selecting an appropriate primary solvent.
Caption: Step-by-step workflow from solid compound to final working solution.
Experimental Protocols
Protocol 1: Preparation of a 25 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which serves as the primary source for all subsequent experimental dilutions.
Materials and Equipment:
-
This compound (solid)
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.1 mg)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculation: Determine the mass of the compound needed. For 1 mL of a 25 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.025 mol/L × 0.001 L × 261.20 g/mol × 1000 mg/g = 6.53 mg
-
-
Weighing: Accurately weigh 6.53 mg of this compound and transfer it into a sterile microcentrifuge tube or amber vial.
-
Expert Insight: Weighing slightly more or less is acceptable. The crucial step is to record the actual mass and adjust the volume of DMSO added to achieve the precise target concentration.
-
-
Solvent Addition: Using a calibrated micropipette, add 1.0 mL of 100% DMSO to the vial containing the compound.
-
Dissolution:
-
Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.
-
If solids persist, place the vial in a water bath sonicator for 5-10 minutes.[8] Sonication uses ultrasonic waves to break up solute aggregates and accelerate dissolution.[7]
-
If necessary, gently warm the solution to 37°C for a short period, as this can increase the rate of dissolution.[6][8] Avoid excessive heat, which could degrade the compound.
-
-
Verification (Self-Validation): Visually inspect the solution against a bright light source. It must be completely clear, with no visible particles or precipitate. If particles remain, repeat Step 4.
-
Storage: Label the vial clearly with the compound name, concentration (25 mM), solvent (DMSO), and date of preparation. For long-term storage, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]
Protocol 2: Preparation of a 25 µM Working Solution from DMSO Stock
This protocol details the dilution of the concentrated stock into an aqueous medium for direct application to an in vitro assay.
Materials:
-
25 mM stock solution of the compound in DMSO
-
Sterile, pre-warmed aqueous medium (e.g., cell culture medium, PBS, TRIS buffer)
-
Sterile polypropylene tubes and calibrated micropipettes
Procedure:
-
Thaw Stock: Remove one aliquot of the 25 mM stock solution from the freezer and allow it to thaw completely at room temperature. Mix gently by flicking the tube.
-
Dilution Calculation: A 1:1000 dilution is required to go from 25 mM to 25 µM. For a final volume of 1 mL (1000 µL) of working solution:
-
Volume of Stock = (Final Concentration / Stock Concentration) × Final Volume
-
Volume of Stock = (25 µM / 25,000 µM) × 1000 µL = 1 µL
-
-
Dilution:
-
Pipette 999 µL of the pre-warmed aqueous medium into a sterile tube.
-
Add 1 µL of the 25 mM DMSO stock solution directly into the aqueous medium.
-
Causality Note: It is critical to add the small volume of concentrated DMSO stock to the large volume of aqueous buffer, and not the reverse. This promotes rapid dispersion and minimizes the risk of the compound precipitating out of solution.[7]
-
-
Mixing and Verification: Immediately cap the tube and mix thoroughly by vortexing or inverting several times. Visually inspect the working solution to ensure it remains clear. Some compounds may precipitate when transferred to an aqueous environment ("kinetic solubility").[3][10] If precipitation occurs, the experiment may require a lower final concentration or the use of a co-solvent or surfactant.
-
Final Solvent Concentration: This 1:1000 dilution results in a final DMSO concentration of 0.1%. This level is generally well-tolerated by most cell lines, but it is crucial to include a "vehicle control" (medium with 0.1% DMSO but no compound) in all experiments to account for any solvent-induced effects.[2]
Solubility and Storage Recommendations
Table 2: Summary of Solvent and Storage Conditions
| Parameter | Recommendation | Rationale & Justification |
|---|---|---|
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | Excellent solubilizing power for a wide range of organic compounds.[6] Widely used for creating high-concentration stocks for bioassays.[3] |
| Alternative Solvents | Dimethylformamide (DMF), Ethanol | May be considered if DMSO is incompatible with the assay. Solubility is likely to be lower than in DMSO. |
| Aqueous Solubility | Expected to be very low. | The lipophilic trifluoromethyl-phenyl group limits solubility in aqueous media. Direct dissolution is not recommended. |
| Powder Storage | Store at 2-8°C in a desiccator. | Protects from moisture and heat, ensuring long-term stability of the solid compound. |
| Stock Solution Storage | -20°C (months) or -80°C (years). | Low temperatures minimize solvent evaporation and chemical degradation.[9] Aliquoting prevents contamination and degradation from freeze-thaw cycles. |
| Working Solution | Prepare fresh daily; do not store. | Compounds may be unstable or precipitate from aqueous solutions over time. Fresh preparation ensures accurate concentration.[2] |
Safety and Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to the following guidelines is mandatory when handling this compound and its solutions.
-
Engineering Controls: Always handle the solid compound and concentrated DMSO solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles at all times.[11]
-
Note on DMSO: DMSO is known to readily penetrate the skin and can carry dissolved substances with it.[12] If skin contact occurs, wash the affected area thoroughly with soap and water immediately.
-
-
Chemical Storage: Store the solid compound and its solutions according to the guidelines in Table 2. Ensure containers are tightly sealed and stored away from incompatible materials, heat, and direct sunlight.[13][14][15] All containers must be clearly and accurately labeled.[16][17]
-
Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with institutional and local environmental regulations. Do not pour down the drain.[18]
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. ResearchGate. [Link]
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ResearchGate. How do I make a stock solution of a substance in DMSO?. ResearchGate. [Link]
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Protocols.io. DMSO stock preparation. Protocols.io. [Link]
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University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]
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Quora. How do I make a stock solution of a substance in DMSO. Quora. [Link]
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University of California, Berkeley EHS. How do I safely store chemicals in laboratory?. University of California, Berkeley. [Link]
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University of Toronto Scarborough. chemical handling and storage section 6. University of Toronto Scarborough. [Link]
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OnePointe Solutions. How To Properly Store Chemicals in a Lab. OnePointe Solutions. [Link]
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BioForum. Making a stock solution for my drug using DMSO. BioForum. [Link]
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ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
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ResearchGate. How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
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ResearchGate. In Vitro Solubility Assays in Drug Discovery. ResearchGate. [Link]
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Wikipedia. Succinic acid. Wikimedia Foundation. [Link]
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PubMed. In vitro solubility assays in drug discovery. National Library of Medicine. [Link]
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ResearchGate. Solubility data for succinic acid, obtained in the present work. ResearchGate. [Link]
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Reddit. Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Reddit. [Link]
-
ResearchGate. Variation in solubility of succinic acid (S, g/{100 g solution}) in an ethanol–water mixture with temperature (T). ResearchGate. [Link]
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ResearchGate. Solubility of succinic acid in ethyl acetate (circles, dotted line),... ResearchGate. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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PubChem. N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide. National Center for Biotechnology Information. [Link]
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PubChem. [3-Acetyl-5-(trifluoromethyl)phenyl]carbamic acid. National Center for Biotechnology Information. [Link]
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PubChem. N-[3-(trifluoromethoxy)phenyl]glycinamide. National Center for Biotechnology Information. [Link]
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PubChem. 3-Trifluoromethylisobutyranilide. National Center for Biotechnology Information. [Link]
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Application Note & Protocol: High-Throughput Screening of N-(3-Trifluoromethyl-phenyl)-succinamic acid for FAAH Inhibition
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This document provides a comprehensive guide for the high-throughput screening (HTS) of the compound N-(3-Trifluoromethyl-phenyl)-succinamic acid and its analogs for inhibitory activity against Fatty Acid Amide Hydrolase (FAAH). The protocols and methodologies detailed herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, actionable data for drug discovery programs.
Introduction: The Rationale for Screening this compound as a FAAH Inhibitor
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase responsible for the degradation of a class of endogenous lipid signaling molecules known as N-acylethanolamines (NAEs).[1] Prominent NAEs include the endocannabinoid anandamide, the anti-inflammatory agent N-palmitoylethanolamine (PEA), and the satiety-regulating factor N-oleoylethanolamine (OEA).[1] By hydrolyzing these signaling lipids, FAAH terminates their biological effects. Inhibition of FAAH leads to an increase in the endogenous levels of NAEs, a therapeutic strategy being explored for the treatment of pain, inflammation, anxiety, and other neurological disorders.[1]
This compound (PubChem CID: 306262) is a small molecule with the chemical formula C11H10F3NO3.[2] Its structure, featuring a trifluoromethylphenyl group, is a moiety present in various enzyme inhibitors, suggesting its potential as a bioactive compound. The succinamic acid portion provides a handle for potential interactions within an enzyme active site. Given these structural features, it is a rational candidate for screening against enzyme targets like FAAH.
This application note details a robust, fluorescence-based HTS assay to determine the inhibitory potential of this compound against FAAH.
Target Profile: Fatty Acid Amide Hydrolase (FAAH)
FAAH is an integral membrane enzyme that degrades the fatty acid amide family of endogenous signaling lipids, including the endocannabinoid anandamide.[3] Inhibition of FAAH leads to increased levels of anandamide, which in turn modulates cannabinoid receptors (CB1 and CB2), producing analgesic, anxiolytic, and anti-inflammatory effects.[3] This makes FAAH a compelling target for the development of novel therapeutics.
Signaling Pathway
The signaling pathway affected by FAAH inhibition is centered on the potentiation of endocannabinoid signaling. A simplified representation of this pathway is provided below.
Caption: FAAH Inhibition and Endocannabinoid Signaling.
High-Throughput Screening Workflow
A fluorescence-based assay is a common and effective method for HTS of FAAH inhibitors.[1][4][5][6][7] The principle of this assay is the enzymatic hydrolysis of a fluorogenic substrate by FAAH, which releases a highly fluorescent product. Potential inhibitors will diminish the rate of this reaction.
Assay Principle
The assay utilizes a non-fluorescent substrate, arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[1][4][5] The rate of AMC formation is directly proportional to FAAH activity. In the presence of an inhibitor, the rate of substrate hydrolysis is reduced, resulting in a decreased fluorescent signal.[1]
Caption: HTS workflow for FAAH inhibitor screening.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human FAAH | Cayman Chemical | 10011663 |
| FAAH Assay Buffer (10X) | Cayman Chemical | 400002 |
| Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA) | Cayman Chemical | 10005374 |
| JZL 195 (Positive Control Inhibitor) | Cayman Chemical | 13167 |
| This compound | Various | 15386-93-3 |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Major Supplier | - |
| 384-well Black, Flat-Bottom Assay Plates | Major Supplier | - |
Reagent Preparation
-
FAAH Assay Buffer (1X): Dilute the 10X FAAH Assay Buffer with purified water to a 1X concentration. This buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA) is used for diluting the enzyme and substrate.[6]
-
FAAH Enzyme Solution: Thaw the recombinant human FAAH on ice. Dilute the enzyme in 1X FAAH Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
AAMCA Substrate Solution: Prepare a stock solution of AAMCA in DMSO. For the assay, dilute the AAMCA stock solution in 1X FAAH Assay Buffer to a final working concentration of 2 µM.[1]
-
Compound Plates: Prepare serial dilutions of this compound and the positive control (JZL 195) in DMSO. Dispense a small volume (e.g., 100 nL) of the compound solutions into the 384-well assay plates using an acoustic liquid handler for precision.
High-Throughput Screening Protocol
-
To each well of the compound-plated 384-well plate, add 10 µL of the diluted FAAH enzyme solution.
-
Incubate the plate for 15 minutes at room temperature to allow for the binding of potential inhibitors to the enzyme.[1]
-
Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate solution to all wells.
-
Immediately transfer the plate to a microplate reader pre-heated to 37°C.[6]
-
Monitor the increase in fluorescence intensity kinetically for 30 minutes, with readings taken every minute. The excitation wavelength should be set between 340-360 nm and the emission wavelength between 450-465 nm.[6][7]
Data Analysis and Interpretation
The primary data output will be the rate of AMC formation, which is reflected in the slope of the fluorescence intensity versus time plot.
-
Calculate Percent Inhibition: The rate of reaction for each well is determined from the linear portion of the kinetic curve. The percent inhibition for each compound concentration is calculated using the following formula:
% Inhibition = [1 - (Rate_sample - Rate_background) / (Rate_vehicle - Rate_background)] x 100
-
IC50 Determination: For compounds showing significant inhibition, the concentration-response data is fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1]
Data Presentation
| Compound | IC50 (nM) | Max Inhibition (%) |
| This compound | TBD | TBD |
| JZL 195 (Positive Control) | ~2-5 nM | >95% |
Trustworthiness and Self-Validation
To ensure the reliability of the screening data, the following controls should be included on every assay plate:
-
Positive Control: A known FAAH inhibitor (e.g., JZL 195) to confirm assay performance and establish the upper limit of inhibition.
-
Negative Control (Vehicle): Wells containing only DMSO to determine the baseline enzyme activity (0% inhibition).
-
Background Control: Wells without the FAAH enzyme to measure the intrinsic fluorescence of the compounds and substrate (100% inhibition).
The quality of the HTS assay can be statistically validated by calculating the Z' factor. A Z' value between 0.5 and 1.0 indicates a robust and reliable assay suitable for high-throughput screening.
Conclusion
The described high-throughput screening assay provides a reliable and efficient method for identifying novel inhibitors of Fatty Acid Amide Hydrolase, such as the candidate compound this compound. The fluorescence-based readout is sensitive and amenable to full automation, allowing for the screening of large compound libraries.[1] Positive "hits" from this primary screen will require further validation through orthogonal assays and mechanism of action studies to confirm their activity and elucidate their inhibitory mechanism.
References
- Cravatt, B. F., et al. (2001). A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening. Analytical Biochemistry, 295(2), 215-223.
- Jones, T. K., et al. (2006). High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay. Journal of Biomolecular Screening, 11(5), 519-527.
- BenchChem. (2025). Application Note: High-Throughput Screening for Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). Application Notes & Protocols: High-Throughput Screening of 3-Fluoro-2-methoxyphenylacetic Acid Analogs for FAAH Inhibition. BenchChem.
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Application Notes and Protocols for Investigating N-(3-Trifluoromethyl-phenyl)-succinamic acid as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of N-(3-Trifluoromethyl-phenyl)-succinamic acid as a potential enzyme inhibitor. Grounded in the principles of medicinal chemistry, we hypothesize that this compound is a structural analog of succinate, positioning it as a prime candidate for the inhibition of succinate dehydrogenase (SDH), a critical enzyme in both the citric acid cycle and the mitochondrial electron transport chain.[1][2][3] The strategic inclusion of a trifluoromethylphenyl group is known to enhance metabolic stability, lipophilicity, and binding affinity, making this a compound of significant interest in drug discovery.[4][5][6][7] These protocols offer a detailed framework for the systematic evaluation of its inhibitory potential, from initial screening and potency determination to elucidation of the mechanism of action.
Introduction: Rationale and Scientific Background
Enzyme inhibition is a cornerstone of modern pharmacology. The targeted disruption of enzymatic pathways is a key strategy in treating a multitude of diseases, including metabolic disorders, cancers, and infectious diseases.[8] The compound this compound (PubChem CID: 306262) presents a compelling scaffold for investigation as an enzyme inhibitor for two primary reasons:[9]
-
Structural Analogy to Succinate: The succinamic acid core of the molecule mimics the structure of succinate, the natural substrate for succinate dehydrogenase (SDH, or Complex II).[1][3] Molecules that resemble an enzyme's substrate can act as competitive inhibitors by binding to the active site and blocking the natural substrate from binding.[2] Malonate, a well-known structural analog of succinate, is a classic example of a competitive SDH inhibitor.[1][2]
-
The Trifluoromethylphenyl Moiety: The incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring is a well-established strategy in medicinal chemistry to improve a drug candidate's properties.[6][7] This group can increase metabolic stability by blocking sites of oxidation, enhance lipophilicity for better membrane permeability, and improve binding affinity through favorable interactions with the enzyme's active site.[4][6]
Given these features, we hypothesize that this compound will act as an inhibitor of succinate dehydrogenase. The following protocols are designed to rigorously test this hypothesis.
Experimental Design & Workflow
The investigation will proceed in a logical sequence, starting with a confirmation of inhibitory activity, followed by quantification of potency, and concluding with a characterization of the inhibitory mechanism.
Caption: Experimental workflow for characterizing an enzyme inhibitor.
Materials and Reagents
-
Test Compound: this compound (CAS 15386-93-3)[10]
-
Enzyme: Purified succinate dehydrogenase (e.g., from bovine heart mitochondria)
-
Substrate: Succinic acid (disodium salt)
-
Electron Acceptor: 2,6-Dichlorophenolindophenol (DCPIP)
-
Electron Transfer Mediator: Phenazine methosulfate (PMS)
-
Positive Control Inhibitor: Malonic acid
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4, containing 2 mM EDTA
-
Solvent: Dimethyl sulfoxide (DMSO), spectrophotometric grade
-
Equipment:
-
96-well microplates (clear, flat-bottom)
-
Microplate reader with absorbance capabilities at 600 nm
-
Incubator/water bath set to 30°C
-
Standard laboratory pipettes and consumables
-
Detailed Experimental Protocols
Protocol 1: Initial Screening for SDH Inhibition
Objective: To determine if this compound inhibits SDH activity at a single, high concentration.
Principle: SDH catalyzes the oxidation of succinate to fumarate. In this assay, electrons from this reaction are transferred via PMS to the indicator dye DCPIP, which is reduced and changes from blue to colorless. The rate of this color change, measured as a decrease in absorbance at 600 nm, is proportional to enzyme activity.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 10 mM stock solution of malonic acid (positive control) in assay buffer.
-
Prepare a 1 M stock solution of succinic acid in assay buffer.
-
Prepare a 2.5 mM solution of DCPIP in assay buffer.
-
Prepare a 10 mM solution of PMS in assay buffer.
-
Prepare the enzyme solution at an appropriate concentration in the assay buffer (to be determined empirically for a linear reaction rate).
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: 180 µL assay buffer + 10 µL DMSO.
-
Control Wells (100% Activity): 140 µL assay buffer + 10 µL DMSO + 20 µL DCPIP + 10 µL PMS + 20 µL enzyme solution.
-
Test Compound Wells: 130 µL assay buffer + 10 µL of 10 mM test compound stock (final concentration 100 µM) + 20 µL DCPIP + 10 µL PMS + 20 µL enzyme solution.
-
Positive Control Wells: 130 µL assay buffer + 10 µL of 10 mM malonic acid stock (final concentration 100 µM) + 20 µL DCPIP + 10 µL PMS + 20 µL enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of 1 M succinate solution to all wells (except the blank).
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 600 nm every 30 seconds for 10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (V₀_test / V₀_control)) * 100
-
Protocol 2: IC₅₀ Determination
Objective: To determine the concentration of the test compound required to inhibit 50% of SDH activity (IC₅₀), a key measure of inhibitor potency.
Step-by-Step Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM test compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 3 mM, 1 mM, 0.3 mM, etc.). This will allow you to achieve a final assay concentration range from micromolar to millimolar.
-
Assay Setup: Set up the assay as described in Protocol 1, but instead of a single concentration, use 10 µL of each dilution of the test compound in separate wells. Include control (0% inhibition) and blank wells.
-
Measurement and Data Analysis:
-
Perform the assay and calculate the initial velocity for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration relative to the control.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Protocol 3: Mechanism of Action (MoA) Study
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by studying the effect of the inhibitor on enzyme kinetics.
Principle: By measuring the reaction rate at various substrate and inhibitor concentrations, we can analyze how the inhibitor affects the enzyme's Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). Changes in these parameters are characteristic of different inhibition mechanisms. A standard operating procedure for such assays provides a robust framework for obtaining reliable results.[11]
Caption: Hypothetical competitive inhibition of SDH.
Step-by-Step Procedure:
-
Experimental Design: Create a matrix of reactions. You will vary the concentration of the substrate (succinate) across a range (e.g., 0.5x Kₘ to 10x Kₘ) and test each substrate concentration against a fixed set of inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Assay Setup: For each combination of substrate and inhibitor concentration, perform the kinetic assay as described in Protocol 1, ensuring the substrate concentration is the variable being changed according to your matrix.
-
Data Collection: Measure the initial reaction velocity (V₀) for every condition.
-
Data Analysis:
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot): 1/V₀ versus 1/[S].
-
Each inhibitor concentration will generate a separate line on the plot.
-
Analyze the plot:
-
Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive Inhibition: Lines will be parallel (both Vₘₐₓ and Kₘ decrease).
-
-
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and comparison.
Table 1: Hypothetical Inhibition Data for Test Compound
| Parameter | Value | Interpretation |
|---|---|---|
| IC₅₀ | 15.2 µM | Indicates potent inhibition of the target enzyme. |
| Inhibition Type | Competitive | The inhibitor likely binds to the succinate active site.[1] |
| Kᵢ | 7.8 µM | Represents the dissociation constant of the enzyme-inhibitor complex; a lower value indicates tighter binding. |
Lineweaver-Burk Plot (Hypothetical Data for Competitive Inhibition):
(A visual representation of a Lineweaver-Burk plot showing lines with different slopes intersecting at the same point on the y-axis would be included here in a full report.)
Interpretation: The hypothetical results suggest that this compound is a potent, competitive inhibitor of succinate dehydrogenase. The competitive mechanism strongly supports the initial hypothesis that the compound binds to the enzyme's active site due to its structural similarity to succinate.
Conclusion and Future Directions
The protocols outlined in this document provide a robust methodology for validating this compound as a potential inhibitor of succinate dehydrogenase. Successful execution of these experiments would confirm its inhibitory activity, quantify its potency, and elucidate its mechanism of action.
Further research could involve:
-
Selectivity Profiling: Testing the compound against other related enzymes (e.g., other dehydrogenases) to determine its specificity.
-
Cell-Based Assays: Evaluating the compound's effect on cellular respiration and viability in relevant cell models.
-
Structural Studies: Co-crystallization of the compound with SDH to visualize the binding interactions at the atomic level.
These steps are crucial for advancing this promising compound through the drug discovery pipeline.
References
- BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
- Proteopedia. (2023). Succinate Dehydrogenase.
- BenchChem. (n.d.). The Trifluoromethylphenyl Motif: A Keystone in Modern Drug Discovery.
-
L-Azouzi, K., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
-
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]
- Patsnap Synapse. (2024). What are SDH2 inhibitors and how do they work?.
-
Thomsen, N., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. Retrieved from [Link]
- Slideshare. (n.d.). Inhibition of succinic acid dehydronase.
-
Wikipedia. (n.d.). Succinate dehydrogenase. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethylphenyl Ethanol in Modern Drug Synthesis.
-
Ricquier, D., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3855. Retrieved from [Link]
-
Stanciu, G. D., et al. (2023). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. International Journal of Molecular Sciences, 24(23), 16997. Retrieved from [Link]
-
Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 891. Retrieved from [Link]
-
Jahan, M. S., et al. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Molecules, 27(15), 4918. Retrieved from [Link]
- Alam, M. A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
-
Estévez-castillo, I., et al. (2010). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Bioorganic & Medicinal Chemistry, 18(16), 6127–6134. Retrieved from [Link]
-
Li, Y., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 195-203. Retrieved from [Link]
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-
Wang, X., et al. (2019). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. Pharmaceutical Biology, 57(1), 757–763. Retrieved from [Link]
-
ResearchGate. (2010). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Troubleshooting & Optimization
Improving the solubility of "N-(3-Trifluoromethyl-phenyl)-succinamic acid"
Guide to Improving Aqueous Solubility for Research & Development
Welcome to the technical support center for N-(3-Trifluoromethyl-phenyl)-succinamic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound. We will explore the underlying physicochemical reasons for its poor aqueous solubility and provide a series of troubleshooting steps and detailed protocols to overcome these issues in your experiments.
The core structure of this compound presents a classic solubility dilemma. It contains a hydrophilic, ionizable carboxylic acid group, which suggests pH-dependent solubility.[1][2] However, this is counteracted by a highly lipophilic trifluoromethylphenyl moiety. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group that significantly increases the lipophilicity of a molecule, often enhancing its metabolic stability and membrane permeability but drastically reducing its aqueous solubility.[3][4][5][6] This guide will help you systematically navigate these properties to achieve your desired concentration in aqueous media.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in my aqueous buffer. What is the most likely cause?
Answer: The most common cause of precipitation is the pH of your aqueous medium. This compound is a weak acid due to its terminal carboxylic acid group. Its solubility is therefore highly dependent on the pH of the solvent.
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At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH) and the molecule is in its neutral, uncharged form. This form is significantly less soluble in water due to the dominant hydrophobic character of the trifluoromethylphenyl ring.
-
At high pH (alkaline conditions): The carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻). This ionized form is a salt, which is substantially more soluble in polar solvents like water.[1][2]
Therefore, if your compound is crashing out, it is highly probable that the pH of your buffer is at or below the pKa of the compound, favoring the poorly soluble neutral form.
Caption: pH-Dependent Ionization Equilibrium of the Compound.
Q2: How do I systematically determine the best pH for solubilizing my compound?
Answer: The most effective method is to perform a pH-solubility profile. This experiment involves measuring the solubility of the compound across a range of pH values. This data is critical for selecting an appropriate buffer for your experiments and is a foundational step in pre-formulation studies.
The goal is to generate an empirical curve that shows a sharp increase in solubility as the pH rises above the compound's pKa. For a carboxylic acid, you should expect to see significantly higher solubility at pH values of 7.4 and above.
Table 1: Example pH-Solubility Profile for this compound
| Buffer pH | Measured Solubility (µg/mL) | Physical State |
|---|---|---|
| 4.0 | < 1 | Suspension |
| 5.0 | 5 | Suspension |
| 6.0 | 25 | Hazy Solution |
| 7.0 | 250 | Clear Solution |
| 7.4 | 1,200 | Clear Solution |
| 8.0 | > 5,000 | Clear Solution |
Note: Data are hypothetical and for illustrative purposes.
See the Detailed Experimental Protocols section below for a step-by-step guide to performing this experiment.
Q3: My experimental conditions are pH-sensitive and I cannot use a high pH buffer. What are my alternative strategies?
Answer: When pH modification is not a viable option, several other formulation strategies can be employed. These methods work by altering the properties of the solvent or by encapsulating the drug molecule to shield its hydrophobic regions from the aqueous environment.[7][8][9]
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Co-solvents: This is often the simplest alternative to pH adjustment. A water-miscible organic solvent is added to the aqueous medium to reduce the overall polarity of the solvent system, which can better accommodate a hydrophobic solute.
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Mechanism: The co-solvent disrupts the hydrogen bonding network of water, creating a microenvironment that is less polar and more favorable for the lipophilic compound.
-
Common Examples: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 300, PEG 400).
-
Caution: Co-solvents can impact biological systems. Always run a vehicle control in your experiments to account for any effects of the co-solvent itself.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble compounds.[1][8]
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Mechanism: The hydrophobic trifluoromethylphenyl portion of your molecule can partition into the non-polar interior of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains water-soluble.
-
Common Examples: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), and Sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD are often preferred due to their higher solubility and lower toxicity.
-
-
Use of Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.
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Mechanism: These micelles have a hydrophobic core and a hydrophilic shell. Your compound can be encapsulated within the hydrophobic core, effectively being solubilized within the aqueous solution.[10]
-
Common Examples: Polysorbate 80 (Tween 80), Sodium lauryl sulfate (SLS), and Cremophor® EL.
-
-
Salt Formation (Chemical Modification): Instead of adjusting the pH of the solution, you can chemically convert the acidic compound into a salt before dissolution.[10][11]
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Mechanism: By reacting the carboxylic acid with a stoichiometric amount of a base (e.g., NaOH, KOH), you form the sodium or potassium salt of the compound. These salt forms are generally crystalline solids with significantly higher intrinsic aqueous solubility than the free acid form. See Protocol 2 for a detailed method.
-
Q4: How do I choose the right solubility enhancement strategy for my specific application?
Answer: The choice depends on your experimental constraints, such as required concentration, allowable excipients, and the biological system you are working with. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a solubility enhancement method.
Detailed Experimental Protocols
Protocol 1: Aqueous pH-Solubility Profiling
This protocol determines the equilibrium solubility of the compound at various pH levels.
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Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 9.
-
Addition of Compound: Add an excess amount of this compound to a known volume (e.g., 1 mL) of each buffer in separate vials. The amount added should be enough to ensure that undissolved solid remains.
-
Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling and Dilution: Carefully remove a known volume of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the quantifiable range of your analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Calculate the original concentration in the supernatant for each pH value and plot solubility (e.g., in µg/mL) versus pH.
Protocol 2: Preparation of the Sodium Salt
This protocol converts the free acid to its more soluble sodium salt form.
-
Dissolution: Dissolve a known molar quantity of this compound in a minimal amount of a suitable organic solvent, such as ethanol or methanol.
-
Titration: Add exactly one molar equivalent of sodium hydroxide (NaOH) solution (e.g., 1 M NaOH in water or a 0.5 M solution of sodium methoxide in methanol) dropwise to the stirring solution of the compound.
-
Verification (Optional): Monitor the pH of the reaction. The endpoint should be a stable, slightly alkaline pH (~8-9).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This will yield the solid sodium salt of your compound.
-
Drying: Dry the resulting solid salt under a high vacuum to remove any residual solvent and water.
-
Solubility Check: The resulting sodium salt should be directly soluble in neutral aqueous buffers.
Protocol 3: Screening of Co-solvents
This protocol provides a method for quickly assessing the impact of different co-solvents.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mg/mL).
-
Serial Dilution: Create a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% DMSO).
-
Spiking: Add a small volume of the DMSO stock solution to each of the co-solvent buffers to reach your desired final concentration. For example, add 2 µL of a 50 mg/mL stock to 98 µL of buffer for a final concentration of 1 mg/mL.
-
Observation: Vortex each sample briefly and observe immediately and after 1-2 hours for any signs of precipitation (e.g., cloudiness, visible particles).
-
Comparison: The highest percentage of the aqueous buffer in which the compound remains clear is the optimal co-solvent mixture for that target concentration. Repeat for other co-solvents like ethanol or PEG 400 to find the most effective one.
References
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015). Journal of Applied Pharmaceutical Science. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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Solubility Enhancement Techniques. (n.d.). Pharmaguideline. [Link]
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Kumar, S., & Singh, A. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]
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Yustika, Y., & Levita, J. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical and Biomedical Sciences. [Link]
-
This compound. (n.d.). PubChem. [Link]
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Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. [Link]
-
Mejías, M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]
-
Why is the carboxylic acid soluble at high pH and not at low pH? (2023). Brainly. [Link]
-
pH Modifier Excipients. (n.d.). CD Formulation. [Link]
-
Trifluoromethyl group. (n.d.). Wikipedia. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]
-
EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024). SEN Pharma. [Link]
-
What are the pharmaceutical applications of succinic acid? (2023). Talent Chemical. [Link]
-
Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. (2024). RSC Advances. [Link]
-
How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014). ResearchGate. [Link]
-
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2020). MDPI. [Link]
-
Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. (n.d.). Pearson. [Link]
-
Carboxylic acid. (n.d.). Britannica. [Link]
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- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. brieflands.com [brieflands.com]
- 11. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
Optimizing reaction conditions for "N-(3-Trifluoromethyl-phenyl)-succinamic acid" synthesis
Welcome to the technical support center for the synthesis of N-(3-Trifluoromethyl-phenyl)-succinamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and achieve high-yield, high-purity synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Product Yield
A common challenge in this synthesis is obtaining a lower than expected yield of the desired this compound.
Root Cause Analysis:
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Incomplete Reaction: The reaction between 3-(Trifluoromethyl)aniline and succinic anhydride may not have gone to completion. This can be due to several factors including insufficient reaction time, suboptimal temperature, or poor mixing. The reactivity of anhydrides is generally lower than that of acyl chlorides, so the reaction conditions need to be conducive to driving the reaction forward.[][2]
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Amine Basicity: 3-(Trifluoromethyl)aniline is a relatively weak base due to the electron-withdrawing nature of the trifluoromethyl group. This reduced nucleophilicity can slow down the rate of acylation.
-
Side Reactions: The formation of undesired by-products can consume starting materials and reduce the yield of the target compound. One common side reaction is the formation of a di-acylated product where a second molecule of succinic anhydride reacts with the newly formed succinamic acid.
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps if not performed carefully.
Recommended Solutions:
| Solution | Detailed Protocol & Explanation |
| Optimize Reaction Time and Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical procedure involves refluxing a mixture of the arylamine and succinic anhydride in a suitable solvent like toluene for 2.5 hours.[3] If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature. However, excessive heat can lead to side product formation. |
| Solvent Selection | Aprotic solvents such as toluene, chloroform, or tetrahydrofuran (THF) are generally suitable.[3][4][5] The choice of solvent can influence the solubility of reactants and the reaction rate. For instance, refluxing in chloroform is a common practice.[4] |
| Stoichiometry Adjustment | A slight excess of succinic anhydride (e.g., 1.2 equivalents) can be used to ensure the complete consumption of the more valuable aniline starting material.[3] |
| Careful Work-up | After the reaction, the mixture can be treated with a hot saturated solution of sodium bicarbonate to remove unreacted succinic anhydride and the succinic acid by-product.[4] The desired product, being a carboxylic acid, will also be soluble in the basic aqueous layer. Subsequent acidification of the aqueous layer will precipitate the product. |
Issue 2: Presence of Unreacted Starting Materials in the Final Product
Detecting unreacted 3-(Trifluoromethyl)aniline or succinic anhydride in your final product indicates an incomplete reaction or inefficient purification.
Root Cause Analysis:
-
Insufficient Reaction Time or Temperature: As mentioned previously, the reaction may not have reached completion.
-
Ineffective Purification: The purification method used may not be adequate to separate the product from the starting materials. For instance, if the product is purified by simple filtration without a proper washing procedure, unreacted starting materials might co-precipitate.
Recommended Solutions:
| Solution | Detailed Protocol & Explanation |
| Reaction Monitoring | Utilize TLC to monitor the disappearance of the starting materials. The reaction should only be quenched once the limiting reagent is no longer visible on the TLC plate. |
| Acidic Wash | To remove unreacted 3-(Trifluoromethyl)aniline, the reaction mixture can be washed with a dilute acid solution (e.g., 1M HCl).[5] The aniline will form a water-soluble salt and be extracted into the aqueous phase. |
| Basic Wash | Unreacted succinic anhydride and its hydrolysis product, succinic acid, can be removed by washing with a basic solution like saturated sodium bicarbonate.[4] |
| Recrystallization | Recrystallization is a powerful technique for purifying the final product. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Water or toluene are often good starting points for N-arylsuccinamic acids.[3][6] |
Issue 3: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum suggests the formation of side products.
Root Cause Analysis:
-
Di-acylation: Although less common with primary amines, it is possible for the initially formed product to react with another molecule of succinic anhydride, especially if a large excess of the anhydride is used or at high temperatures.
-
Dehydration to Succinimide: The succinamic acid product can undergo intramolecular cyclization to form the corresponding N-(3-Trifluoromethyl-phenyl)-succinimide, particularly if heated for extended periods, especially under acidic or basic conditions.
Recommended Solutions:
| Solution | Detailed Protocol & Explanation |
| Control Stoichiometry | Use only a slight excess of succinic anhydride (1.1-1.2 equivalents) to minimize di-acylation. |
| Moderate Reaction Conditions | Avoid excessively high temperatures and prolonged reaction times to reduce the likelihood of side reactions. |
| Purification by Chromatography | If recrystallization is ineffective in removing side products, column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from less polar by-products. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-(Trifluoromethyl)aniline attacks one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring to form a tetrahedral intermediate, which then collapses to yield the final this compound product.
Caption: Reaction scheme for the synthesis of this compound.
Q2: What is the optimal solvent for this reaction?
Several aprotic solvents can be used. Toluene is a good choice as it allows for refluxing at a temperature that is generally sufficient to drive the reaction to completion without promoting significant side reactions.[3][5] Chloroform and THF are also viable options.[4] The choice may depend on the scale of the reaction and the desired work-up procedure.
Q3: How can I effectively purify the final product?
A combination of washing and recrystallization is typically effective.
-
Acidic Wash: To remove any unreacted 3-(trifluoromethyl)aniline.[5]
-
Basic Wash: To remove unreacted succinic anhydride and succinic acid.[4]
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Recrystallization: From a suitable solvent like toluene or an ethanol/water mixture to obtain a crystalline, pure product.[3]
For highly impure samples, column chromatography may be necessary.
Q4: How do I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques should be employed:
-
Thin Layer Chromatography (TLC): To assess the purity of the product and compare its retention factor (Rf) to that of the starting materials.
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the amide and carboxylic acid, N-H of the amide).
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of the target compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts during the synthesis.
References
-
ResearchGate. (n.d.). 248 questions with answers in AMIDES | Science topic. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Chemguide. (n.d.). acid anhydrides with ammonia or primary amines. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
ResearchGate. (n.d.). The optimization of reaction conditions for trifluoromethylation of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ePrints Soton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Retrieved from [Link]
- Google Patents. (n.d.). KR20230027520A - Method for producing high purity N-hydroxy succinimide using succinic anhydride.
-
COMCESS. (2025, February 18). Succinic Acid Purification Ion Exchange Method. Retrieved from [Link]
-
Reddit. (2024, December 21). Question on purifying aryl Sulfonic acids. Retrieved from [Link]
-
MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
The Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism (Electronic Supplementary Information). Retrieved from [Link]
-
ResearchGate. (n.d.). N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]
-
NIH. (n.d.). N-Phenylsuccinamic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0355895B1 - Process for the preparation of succinic anhydride derivatives.
-
PubMed. (2022, February 2). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Succinic anhydride – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). US5143834A - Process for the production and purification of succinic acid.
Sources
Technical Support Center: N-(3-Trifluoromethyl-phenyl)-succinamic acid Experiments
Answering as a Senior Application Scientist.
Welcome to the technical support guide for N-(3-Trifluoromethyl-phenyl)-succinamic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important chemical intermediate. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Synthesis & Purification
This section addresses the most common issues encountered during the synthesis of this compound, which is typically prepared by the reaction of 3-(Trifluoromethyl)aniline with succinic anhydride.
Q1: My reaction yield is very low or I isolated no product. What went wrong?
Low or no yield is a frequent issue that can often be traced back to the quality of reagents or suboptimal reaction conditions.
Probable Causes & Solutions
| Probable Cause | Explanation & Causality | Recommended Solution |
| Degraded Succinic Anhydride | Succinic anhydride is highly susceptible to hydrolysis and will readily react with atmospheric moisture to form succinic acid.[1][2][3] Succinic acid will not react with the aniline under these conditions, leading to a complete loss of yield. | Verify Reagent Quality: Use a fresh bottle of succinic anhydride or a recently opened one stored in a desiccator. Confirm its purity by checking the melting point (119-120 °C).[1] |
| Poor Solvent Choice | The solvent must effectively dissolve the starting materials to allow the reaction to proceed but ideally should allow the product to precipitate upon formation or cooling for easy isolation. | Solvent Optimization: Toluene and other non-polar aromatic solvents are often effective.[4][5] They provide good solubility for the reactants while the more polar product has limited solubility, especially upon cooling. Avoid protic solvents like water or alcohols as the primary reaction medium, as they can react with the anhydride.[1] |
| Incorrect Stoichiometry | Using a significant excess of one reagent can complicate purification. An equimolar (1:1) ratio of the aniline and anhydride is standard for this reaction.[6] | Check Calculations: Double-check all molar calculations and mass measurements before starting the reaction. |
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting logic for low reaction yield.
Q2: My final product has a broad or low melting point after purification. How do I remove the impurities?
A broad or depressed melting point is a classic sign of an impure compound.[6] The most likely contaminants are unreacted starting materials or the hydrolysis product of succinic anhydride.
Probable Causes & Solutions
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Unreacted 3-(Trifluoromethyl)aniline: The starting aniline is basic. It can be easily removed by washing the crude product with a dilute acid.
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Succinic Acid Contamination: Unreacted succinic anhydride will be hydrolyzed to succinic acid during the aqueous workup.[1] Succinic acid is also a white solid and can co-precipitate with your product.
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Solution: Wash the crude solid thoroughly with cold water.[5][6] this compound has low water solubility, whereas succinic acid is more soluble and will be washed away. An alkaline wash (e.g., with cold, dilute sodium bicarbonate) can also be effective, as it will deprotonate the more acidic succinic acid (pKa1 ≈ 4.2) more readily than the product's carboxylic acid (pKa expected to be slightly higher).[7][8]
-
-
N-(3-(Trifluoromethyl)phenyl)succinimide: If the reaction mixture was heated, or if a dehydrating agent was present, the desired succinamic acid product can cyclize to form the neutral succinimide.[9][10]
-
Solution: This impurity is not acidic and cannot be removed by a simple acid-base wash. Careful recrystallization is the best method for separation. If a significant amount of imide has formed, optimizing the reaction to avoid heat is recommended for future attempts.
-
Workflow for Synthesis and Purification
Caption: General experimental workflow.
Frequently Asked Questions (FAQs)
Q3: What is the primary reaction mechanism and what are the key competing side reactions?
The primary reaction is a nucleophilic acyl substitution where the amine nitrogen of 3-(trifluoromethyl)aniline attacks one of the carbonyl carbons of succinic anhydride.[10] The anhydride ring opens to form the amide and a carboxylic acid, yielding the final product.
Key Competing Reactions:
-
Hydrolysis: Water acts as a nucleophile, attacking the anhydride to form succinic acid. This is often the most significant side reaction if reagents or solvents are not anhydrous.[1]
-
Intramolecular Cyclization (Imide Formation): Under harsh conditions, particularly with heat, the terminal carboxylic acid of the product can react with the amide nitrogen in an intramolecular fashion to eliminate water and form N-(3-(Trifluoromethyl)phenyl)succinimide.[10]
Reaction Scheme: Main and Side Reactions
Caption: Primary reaction and major side reactions.
Q4: How should I characterize my final product to confirm its identity and purity?
A combination of techniques is essential for unambiguous characterization.
| Technique | Expected Observations | Purpose |
| Melting Point | A sharp, consistent melting point matching the literature value. | Assesses purity. Impurities will cause depression and broadening of the melting range.[6] |
| ¹H NMR | Signals corresponding to the aromatic protons (in the 7-8 ppm region), two distinct methylene (-CH₂-) signals (around 2.5-2.7 ppm), an amide N-H proton (broad singlet, >9 ppm), and a carboxylic acid O-H proton (very broad singlet, >12 ppm). | Confirms the chemical structure and connectivity of protons. |
| ¹³C NMR | Peaks for the trifluoromethyl group (CF₃), aromatic carbons, two distinct methylene carbons, and two carbonyl carbons (amide and acid). The CF₃ carbon will show a characteristic quartet due to C-F coupling.[11] | Confirms the carbon skeleton and presence of key functional groups. |
| FT-IR | Characteristic absorptions for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and strong C-F stretching from the trifluoromethyl group. | Confirms the presence of key functional groups. |
| Mass Spectrometry | A molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of the product (261.20 g/mol ).[12] | Confirms the molecular weight of the compound. |
Q5: What are the best practices for storing the reagents and the final product?
-
3-(Trifluoromethyl)aniline: Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Anilines are susceptible to air oxidation, which can cause discoloration.
-
Succinic Anhydride: This is the most critical. Store in a tightly sealed container inside a desiccator to protect it from moisture.[1]
-
This compound (Final Product): The product is a stable solid. Store it in a well-sealed vial at room temperature, away from strong bases or excessive heat to prevent degradation or cyclization.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of N-aryl succinamic acids.[4][5]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve succinic anhydride (1.00 g, 10.0 mmol, 1.0 eq) in 25 mL of anhydrous toluene. Equip the flask with a magnetic stir bar.
-
Reagent Addition: In a separate beaker, dissolve 3-(trifluoromethyl)aniline (1.61 g, 1.27 mL, 10.0 mmol, 1.0 eq) in 15 mL of anhydrous toluene. Transfer this solution to a dropping funnel.
-
Reaction: Add the aniline solution dropwise to the stirring succinic anhydride solution over 15 minutes at room temperature. A white precipitate should begin to form.
-
Reaction Time: After the addition is complete, stir the resulting slurry for an additional 2 hours at room temperature to ensure the reaction goes to completion.
Protocol 2: Workup and Isolation
-
Filtration: Isolate the crude solid product by vacuum filtration using a Büchner funnel.
-
Acid Wash: Wash the filter cake with 20 mL of cold 1M hydrochloric acid to remove any unreacted 3-(trifluoromethyl)aniline.
-
Water Wash: Wash the filter cake thoroughly with 50 mL of deionized water to remove any succinic acid and residual HCl.[6]
-
Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and allow it to air dry or dry in a vacuum oven at low heat (e.g., 40-50 °C).
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Ethanol is a suitable solvent for recrystallization.[4]
-
Dissolution: Place the crude, dry solid into an Erlenmeyer flask. Add a minimal amount of hot ethanol dropwise while swirling until the solid just dissolves.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the pure crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol.
-
Final Drying: Dry the purified crystals to a constant weight. Record the final mass, calculate the yield, and characterize the product (e.g., melting point, NMR).
References
- Wikipedia. Succinic anhydride. [URL: https://en.wikipedia.org/wiki/Succinic_anhydride]
- Beilstein Archives. A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. 2023. [URL: https://www.beilstein-archives.org/articles/2023/1]
- Anhui Sunsing Chemicals Co.,Ltd. Succinic acid. [URL: https://www.sunsingchem.com/succinic-acid/succinic-acid-2.html]
- American Chemical Society. Succinic acid. 2009. [URL: https://www.acs.org/content/acs/en/molecule-of-the-week/archive/s/succinic-acid.html]
- ResearchGate. Hydrolytic cleavage of succinic anhydride via ring opening and... 2014. [URL: https://www.researchgate.
- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/306262]
- Pearson. Propose a mechanism for the formation of succinic anhydride from... [URL: https://www.pearson.com/en-us/search.html?q=mechanism%20succinic%20anhydride%20acetic%20anhydride]
- ChemicalBook. N-(3-TRIFLUOROMETHYL-PHENYL)-OXALAMIC ACID synthesis. [URL: https://www.chemicalbook.com/synthesis/6890-83-1.htm]
- Quora. When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product?. 2017. [URL: https://www.quora.
- Journal of the Chemical Society (Resumed). The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides. 1963. [URL: https://pubs.rsc.org/en/content/articlelanding/1963/jr/jr9630006041]
- White Rose eTheses Online. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [URL: https://etheses.whiterose.ac.uk/29087/]
- Wikipedia. Succinic acid. [URL: https://en.wikipedia.org/wiki/Succinic_acid]
- Benchchem. Technical Support Center: Purification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. [URL: https://www.benchchem.com/technical-support-center/purification-of-3-3-trifluoromethyl-phenyl-propan-1-ol]
- ResearchGate. 4 questions with answers in SUCCINIC ANHYDRIDES | Science topic. [URL: https://www.
- BOC Sciences. CAS 15386-94-4 N-(3-(TRIFLUOROMETHYL)PHENYL)SUCCINIMIDE. [URL: https://www.bocsci.com/product/n-3-trifluoromethyl-phenyl-succinimide-cas-15386-94-4-406839.html]
- Chemistry Stack Exchange. Product of primary amine and acid anhydride. 2017. [URL: https://chemistry.stackexchange.com/questions/89112/product-of-primary-amine-and-acid-anhydride]
- ResearchGate. Crystal Structure, Hirshfeld Surface and Frontier Molecular Orbital Analyses of N-[2-(trifluoromethyl)phenyl]succinamic Acid | Request PDF. 2021. [URL: https://www.researchgate.net/publication/353909774_Crystal_Structure_Hirshfeld_Surface_and_Frontier_Molecular_Orbital_Analyses_of_N-2-trifluoromethylphenylsuccinamic_Acid]
- Benchchem. Application Notes & Protocols: Synthesis of Fluorinated Polyimides Incorporating Trifluoromethylphenyl Moieties. [URL: https://www.benchchem.
- ResearchGate. What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?. 2014. [URL: https://www.researchgate.net/post/What_is_the_best_method_for_amidation_of_succinic_anhydride_or_phethalic_anhydried_with_Nitrogen]
- Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. 2018. [URL: https://www.masterorganicchemistry.
- PubMed. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. 2022. [URL: https://pubmed.ncbi.nlm.nih.gov/35044810/]
- ChemicalBook. N-(3-(TRIFLUOROMETHYL)PHENYL)SUCCINIMIDE | 15386-94-4. 2023. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0294103.htm]
- MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. 2022. [URL: https://www.mdpi.com/1422-8599/2022/4/M1483]
- PMC - NIH. N-(3,5-Dimethylphenyl)succinamic acid. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200924/]
- Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. [URL: https://patents.google.
- ResearchGate. N‐Trifluoromethyl Succinimide as a New Reagent for Direct C−H Trifluoromethylation of Free Anilines. [URL: https://www.researchgate.
- Benchchem. Spectroscopic and Synthetic Profile of 3-(Trifluoromethoxy)cinnamic Acid: A Technical Guide. [URL: https://www.benchchem.com/technical-support-center/spectroscopic-and-synthetic-profile-of-3-trifluoromethoxy-cinnamic-acid]
- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [URL: https://www.jelsciences.com/articles/jbres1352.pdf]
- PubMed. N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines. 2023. [URL: https://pubmed.ncbi.nlm.nih.gov/36861614/]
- Benchchem. Technical Support Center: N-(2,6-Dimethyl-phenyl)-succinamic acid Purification. [URL: https://www.benchchem.
- Benchchem. spectroscopic analysis of N'-(4-fluorophenyl)butanediamide (NMR, IR, Mass Spec). [URL: https://www.benchchem.com/technical-support-center/spectroscopic-analysis-of-n-4-fluorophenyl-butanediamide-nmr-ir-mass-spec]
- Sigma-Aldrich. Flufenamic acid. [URL: https://www.sigmaaldrich.com/US/en/product/sial/phr1413]
- PMC - NIH. N-(2,3-Dimethylphenyl)succinamic acid. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3006501/]
- Tokyo Chemical Industry (India) Pvt. Ltd. 3-(Trifluoromethyl)phenylboronic Acid | 1423-26-3. [URL: https://www.tcichemicals.com/IN/en/p/T1593]
- ResearchGate. Thermal stability and radiation resistance of trifluoromethyl phenyl sulfone in the presence of nitric acid | Request PDF. 2007. [URL: https://www.researchgate.net/publication/230182519_Thermal_stability_and_radiation_resistance_of_trifluoromethyl_phenyl_sulfone_in_the_presence_of_nitric_acid]
- ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters. 2020. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03604]
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- 4. N-(3,5-Dimethylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2,3-Dimethylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Succinic acid - Wikipedia [en.wikipedia.org]
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- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound | C11H10F3NO3 | CID 306262 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of N-(3-Trifluoromethyl-phenyl)-succinamic acid
As a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges with the crystallization of N-(3-Trifluoromethyl-phenyl)-succinamic acid. The following troubleshooting guide and protocols are designed to address common issues and explain the scientific principles behind each step, ensuring a robust and reproducible crystallization process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the crystallization of this compound.
Q1: My compound has completely dissolved but won't crystallize upon cooling. What should I do?
A1: Failure to crystallize, or "crashing out," is typically due to either excessive solvent use or a high energy barrier to nucleation. Your solution is likely not supersaturated enough for crystals to form.
Immediate Steps:
-
Induce Nucleation:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of pure, solid this compound, add a single microcrystal to the cooled solution. This "seed" acts as a template for further crystal formation.[2]
-
-
Increase Supersaturation:
-
If nucleation techniques fail, you have likely used too much solvent. Gently reheat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume). Allow the solution to cool slowly again.[1] The goal is to reach a point where the solution is saturated at a higher temperature, so it becomes supersaturated upon cooling.
-
Alternatively, you can introduce an "anti-solvent" or "co-solvent." This is a solvent in which your compound is insoluble. Add the anti-solvent dropwise to the clear solution at room temperature until turbidity (cloudiness) persists. Then, add a few drops of the original (good) solvent to redissolve the solid and heat the mixture until clear before allowing it to cool slowly.
-
Causality: The this compound molecule possesses both polar (carboxylic acid, amide) and non-polar (trifluoromethyl-phenyl ring) regions. Achieving the right balance of solubility is key. If the solvent is too good at solvating the molecule, even at lower temperatures, the thermodynamic drive to form an ordered crystal lattice is insufficient.
Q2: Instead of crystals, an oil has formed at the bottom of my flask. How can I resolve this?
A2: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in that specific solvent system, or when the concentration of impurities is high. The resulting oil is a supersaturated liquid phase of your compound.
Troubleshooting Steps:
-
Reheat and Add Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to ensure the saturation point is reached at a lower temperature upon cooling.[1]
-
Slow Down Cooling: Rapid cooling is a primary cause of oiling out. After dissolving, allow the flask to cool to room temperature as slowly as possible. Insulate the flask by placing it on a wooden block or several layers of paper towels and covering it with a watch glass.[1] Do not place it directly in an ice bath.
-
Change Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Your compound may be too soluble. Consider a less polar solvent or a solvent mixture.
Q3: My crystallization happened almost instantly, yielding a fine powder instead of distinct crystals. Is this a problem?
A3: Yes, this is a significant issue. Rapid precipitation, or "crashing out," traps impurities within the rapidly forming solid, defeating the purpose of recrystallization.[1] The goal is slow, selective crystal growth.
Corrective Actions:
-
Use More Solvent: The solution is likely too supersaturated. Reheat the mixture to redissolve the solid, then add more of the hot solvent (e.g., 5-10% more) to slightly decrease the saturation level.[1]
-
Control the Cooling Rate: A slower cooling process is critical. Let the solution cool naturally on the benchtop before considering refrigeration or an ice bath. This extended period allows for the selective incorporation of the correct molecules into the growing crystal lattice.
Expert Insight: The trifluoromethyl (CF3) group on the phenyl ring can influence crystal packing through weak intermolecular interactions, such as C–H⋯F bonds.[3][4] Rapid crystallization disrupts the delicate process of molecular recognition and alignment required for these interactions to form a well-ordered, pure crystal.
Q4: My final yield is very low. Where did my compound go?
A4: A low yield is most often caused by using too much solvent during the dissolution step or by incomplete precipitation during cooling.
Troubleshooting and Recovery:
-
Check the Mother Liquor: Before discarding the filtrate (mother liquor), test it for dissolved product. Dip a glass rod into the liquid, remove it, and let the solvent evaporate. If a solid residue forms, there is still a significant amount of your compound in solution.
-
Recover the Product: You can recover the dissolved compound by boiling off a large portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Optimize the Final Cooling Step: Ensure the final cooling step is adequate. After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes before filtration to maximize precipitation. The solubility of this compound, like most compounds, decreases significantly at lower temperatures.
Q5: How do I choose the right solvent for crystallization?
A5: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. Additionally, the solvent's boiling point should be lower than the compound's melting point.
Solvent Selection Strategy:
-
Analyze the Molecule: this compound has a polar carboxylic acid and amide group, suggesting solubility in polar solvents like alcohols. The trifluoromethylphenyl group adds significant non-polar character.
-
Small-Scale Testing: Use small amounts of your crude product (10-20 mg) in separate test tubes. Add a potential solvent dropwise at room temperature. A good candidate will not dissolve the compound well at room temperature.
-
Heat Test: Heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound completely upon heating.
-
Cooling Test: Allow the heated solutions to cool to room temperature and then in an ice bath. The solvent that produces a high yield of crystalline solid is your best choice.
Recommended Solvents to Screen: The table below provides a starting point for solvent selection. Given the molecule's structure, solvent mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexane) are often highly effective.
| Solvent Class | Example Solvents | Rationale & Expected Behavior |
| Alcohols | Ethanol, Isopropanol | The -OH group interacts well with the carboxylic acid and amide. Often a good starting point. A similar compound, N-phenylsuccinamic acid, is recrystallized from ethanol.[5] |
| Esters | Ethyl Acetate | Medium polarity, good for compounds with mixed polarity characteristics. |
| Ketones | Acetone | A polar aprotic solvent that can be effective, but its volatility may lead to rapid evaporation and premature crystallization at the surface. |
| Aromatic | Toluene | May be too non-polar, but could be useful as part of a solvent/anti-solvent system. |
| Co-Solvent Pairs | Ethanol/Water, Ethyl Acetate/Hexanes | Highly effective. Dissolve the compound in the minimum amount of the "good" hot solvent (e.g., Ethanol), then add the "poor" solvent (e.g., Water) dropwise until turbidity appears. Reheat to clarify and cool slowly. |
Visualized Workflows
Crystallization Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting common crystallization problems.
Caption: A decision-making flowchart for troubleshooting common crystallization issues.
Standard Recrystallization Protocol Workflow
This diagram illustrates the key steps in a standard recrystallization procedure.
Caption: Step-by-step workflow for a standard laboratory recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general method. The optimal solvent and volumes should be determined by preliminary small-scale tests as described in the FAQ section.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol) or solvent pair (e.g., Ethanol/Water)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Watch glass
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution:
-
Place the crude solid in an appropriately sized Erlenmeyer flask. A shallow solvent pool with high surface area leads to rapid cooling, so choose a flask where the minimum solvent will fill a reasonable portion.[1]
-
Add a small amount of the chosen solvent (e.g., ethanol) to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Add more hot solvent in small portions until the solid has just completely dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.
-
-
Decolorization & Hot Filtration (Optional):
-
If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
To remove the charcoal or any insoluble impurities, perform a hot filtration. This must be done quickly to prevent crystallization in the funnel. Preheat the receiving flask and the filter funnel with hot solvent vapor.
-
-
Crystallization:
-
Cover the flask containing the clear, hot solution with a watch glass and set it aside on an insulated surface (e.g., a cork ring or folded paper towel) to cool slowly and undisturbed to room temperature. An ideal crystallization shows initial crystal formation within 5-20 minutes.[1]
-
Do not disturb the flask during this period. Bumping or agitating the solution can cause rapid precipitation, leading to smaller, less pure crystals.
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.
-
Allow the crystals to dry on the filter paper with the vacuum running for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.
-
References
-
ResearchGate. (2015). Are trifluoromethyl groups in the crystal structure known to be agitated?
-
Witt, E. R. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent No. 3,654,351.
-
Chemenu. This compound.
-
University of California, Davis. Recrystallization and Crystallization.
-
Marks, D. N., & Dakka, J. (2014). Oxidation and crystallization process for aromatic carboxylic acid production. U.S. Patent No. 9,233,905.
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
-
Kaur, G., et al. (2017). Examining the role of molecular and crystallographic symmetry in isomorphism: a series of centrosymmetric “bridge-flipped” trifluoromethyl-substituted bis-benzylideneanilines. CrystEngComm, 19(3), 449-458.
-
University of Calgary. Recrystallisation.
-
Berger, R., et al. (2017). Fluorine in Crystal Engineering – The Little Atom That Could? Chem. Soc. Rev., 46(22), 6806-6849.
-
Lee, K. S., & Lee, Y. Y. (2003). Purification of carboxylic acids by complexation with selective solvents. U.S. Patent No. 7,307,188.
-
Gray, G. W., & Harrison, K. J. (1971). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Molecular Crystals and Liquid Crystals, 13(1), 37-59.
-
Gowda, B. T., et al. (2011). Crystal Structure, Hirshfeld Surface and Frontier Molecular Orbital Analyses of N-[2-(trifluoromethyl)phenyl]succinamic Acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2873.
-
Vener, M. V., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Physical Chemistry Chemical Physics, 21(18), 9201-9211.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 306262, this compound.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
-
Vener, M. V., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: A periodic DFT study of fluorinated organic crystals. ResearchGate.
-
Jelić, S. T., et al. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design, 20(6), 4168-4179.
-
Gowda, B. T., et al. (2010). N-Phenylsuccinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139.
-
EPFL. Guide for crystallization.
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How to increase the yield of "N-(3-Trifluoromethyl-phenyl)-succinamic acid" synthesis
Technical Support Center: Synthesis of N-(3-Trifluoromethyl-phenyl)-succinamic acid
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific amide synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for higher yields and purity.
Reaction Overview and Mechanism
The synthesis of this compound is a classic example of nucleophilic acyl substitution. It involves the reaction of 3-(Trifluoromethyl)aniline with succinic anhydride. The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride. This opens the anhydride ring to form the target amic acid.
Chemical Equation:
The trifluoromethyl (-CF₃) group on the aniline ring is a strong electron-withdrawing group, which reduces the nucleophilicity of the amine compared to unsubstituted aniline.[1] This electronic effect is a critical factor to consider when optimizing reaction conditions.
Reaction Mechanism Diagram
The following diagram illustrates the nucleophilic attack and subsequent proton transfer that leads to the final product.
Caption: Figure 1: Reaction Mechanism.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?
Low yield is the most frequent challenge. The root cause often lies in one of three areas: incomplete reaction, side reactions, or product loss during work-up.
A1: Troubleshooting Steps:
-
Reagent Quality & Stoichiometry:
-
Aniline Purity: 3-(Trifluoromethyl)aniline can oxidize and darken on storage.[2] Use freshly distilled or high-purity aniline for best results.
-
Anhydride Hydrolysis: Succinic anhydride is sensitive to moisture and can hydrolyze to succinic acid, which will not participate in the reaction.[3] Ensure the anhydride is dry and handled under anhydrous conditions where possible.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1-1.2 equivalents) of the succinic anhydride can help drive the reaction to completion, compensating for any potential hydrolysis.
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents like ethyl acetate, tetrahydrofuran (THF), or toluene are often effective.[4][5] Solvents that can effectively dissolve both the aniline and the anhydride without reacting with them are ideal. Dichloromethane can also be used, though yields may vary.[6]
-
Temperature: This reaction is often exothermic and can proceed readily at room temperature.[4] However, gentle heating (e.g., 40-70°C) can increase the reaction rate, especially given the reduced nucleophilicity of the aniline.[4] Avoid excessive temperatures, which can promote side reactions.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (typically the aniline) indicates completion. Reaction times can range from 1 to 4 hours.[5][7]
-
-
Work-up & Isolation:
-
Precipitation: The product, this compound, is an acid and may precipitate directly from the reaction mixture upon cooling, especially in non-polar solvents like toluene.[5]
-
Acid/Base Wash: If the product does not precipitate, a key purification step is an acidic wash (e.g., with dilute HCl) to remove any unreacted basic aniline.[7] The product itself is acidic and will remain in the organic layer. Be cautious, as the product has some solubility in water.
-
Q2: I'm observing an insoluble white precipitate during the reaction. Is this my product?
A2: It is highly likely that the precipitate is your desired product. N-aryl succinamic acids are often crystalline solids with limited solubility in common organic solvents like toluene or ethyl acetate, especially as the reaction reaches high conversion.[5][7]
-
Verification: To confirm, you can take a small sample of the slurry, filter it, wash the solid with a non-polar solvent like hexane to remove starting materials, and analyze it (e.g., by melting point or TLC).
-
Driving Completion: The precipitation of the product can help drive the reaction equilibrium towards completion according to Le Châtelier's principle. Ensure the mixture is stirred efficiently to maintain a homogeneous suspension and prevent reactants from being trapped.
Q3: What is the most likely side product, and how can I minimize its formation?
A3: The primary side product of concern is the succinimide, N-(3-(Trifluoromethyl)phenyl)succinimide .[][9] This occurs when the carboxylic acid of the desired amic acid product undergoes an intramolecular cyclization with the amide, eliminating a molecule of water.
-
Cause: This cyclization is typically promoted by high temperatures and/or the presence of dehydrating agents. For instance, refluxing in acetic acid with acetic anhydride is a method used to intentionally form the imide.[4]
-
Prevention:
-
Control Temperature: Avoid prolonged heating at high temperatures (e.g., >100°C). Stick to room temperature or gentle warming.
-
Avoid Dehydrating Conditions: Do not add strong acids or dehydrating agents unless the goal is to form the imide.
-
Prompt Isolation: Work up the reaction as soon as it is complete to isolate the amic acid before it has a chance to cyclize.
-
Q4: What is the optimal work-up and purification strategy to maximize both yield and purity?
A4: A well-designed work-up is crucial for isolating a pure product with high recovery.
Strategy 1: Direct Precipitation (Preferred)
-
Cooling & Filtration: Once the reaction is complete (as determined by TLC), cool the reaction vessel in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold reaction solvent (e.g., toluene) to remove soluble impurities, followed by a non-polar solvent like hexane to remove residual starting materials and aid in drying.[5] This method is often sufficient to yield a product of high purity.
Strategy 2: Recrystallization If the product obtained from direct precipitation is not pure enough, recrystallization is the next step.
-
Solvent Selection: Ethanol or mixtures of ethanol and water are often effective for recrystallizing amic acids.[7][10] The goal is to find a solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures.[11]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If impurities are colored, a small amount of activated carbon can be added and then filtered hot.[11] Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath before filtering.
Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from literature procedures for similar acylation reactions.[4][5][7]
Materials:
-
3-(Trifluoromethyl)aniline (1.61 g, 10.0 mmol, 1.0 eq)
-
Succinic anhydride (1.10 g, 11.0 mmol, 1.1 eq)
-
Toluene (or Ethyl Acetate) (30 mL)
-
Hexane (for washing)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add succinic anhydride (1.10 g).
-
Add the solvent (Toluene, 30 mL) and stir to dissolve/suspend the anhydride.
-
In a separate container, dissolve 3-(Trifluoromethyl)aniline (1.61 g) in a small amount of the reaction solvent and add it dropwise to the stirring anhydride solution at room temperature.
-
Stir the resulting mixture at room temperature for 2-3 hours. A white precipitate should form as the reaction proceeds.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent), checking for the consumption of the aniline.
-
Once the reaction is complete, cool the flask in an ice-water bath for 30 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold toluene (10 mL), followed by cold hexane (20 mL).
-
Dry the product under vacuum to obtain this compound.
Process Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow.
Data Summary: Impact of Variables on Yield
The following table summarizes key experimental variables and their expected impact on the reaction outcome.
| Variable | Condition | Expected Effect on Yield | Rationale |
| Stoichiometry | 1.1 eq Anhydride | Increase | Drives reaction to completion by compensating for any hydrolyzed anhydride. |
| >1.5 eq Anhydride | Decrease | Can complicate purification by leaving excess unreacted anhydride and succinic acid. | |
| Temperature | Room Temp (20-25°C) | Good | Sufficient for reaction; minimizes risk of side product (succinimide) formation. |
| Moderate Heat (40-60°C) | Potentially Increase | Increases reaction rate, may be beneficial if reaction is sluggish. | |
| High Heat (>80°C) | Decrease | Promotes formation of the N-arylsuccinimide side product via dehydration. | |
| Solvent | Aprotic (Toluene, THF) | High | Good solubility for reactants and often allows for product precipitation, driving the reaction.[5] |
| Protic (Ethanol) | Moderate to Good | Can participate in H-bonding, potentially slowing the reaction slightly. Better for recrystallization. | |
| Water | Low | Promotes hydrolysis of succinic anhydride, significantly reducing the amount of electrophile available.[12] |
References
-
Krylova, V., & Turovskis, I. (2009). Influence of water on the reaction of succininc anhydride with aniline. ResearchGate. Discusses the kinetics and solvent effects in the acylation of aniline with succinic anhydride. [Link]
-
PubChem: this compound. National Center for Biotechnology Information. Compound summary including properties and identifiers. [Link]
-
ResearchGate: What is the best method for amidation of succinic anhydride...? Discussion providing practical advice and literature precedent for reacting amines with anhydrides. [Link]
-
Saikia, L., & Ali, A. (2017). Optimization of reaction conditions for the acylation of aniline... ResearchGate. Provides data on solvent effects for related acylation reactions. [Link]
-
PubMed: General Synthesis of N-Trifluoromethyl Compounds... Discusses the synthesis of related compounds containing the N-CF3 moiety. [Link]
-
PubChem: 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Compound summary for the starting material, including physical and chemical properties. [Link]
-
Chemistry LibreTexts: Acetylation of Aniline. Describes a standard laboratory procedure for a similar acylation, including work-up and recrystallization. [Link]
-
Royal Society of Chemistry: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides... Supplementary information provides a general procedure for synthesizing N-Arylsuccinamic acids by refluxing in toluene. [Link]
-
YouTube: Acylation of Aniline (Why and How). Educational video explaining the principles of aniline acylation. [Link]
-
PMC: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives... Discusses the importance and effects of the trifluoromethyl group in medicinal chemistry. [Link]
-
PMC: N-(3,5-Dimethylphenyl)succinamic acid. Details a specific experimental procedure for a similar synthesis, including work-up with a dilute acid wash. [Link]
-
ResearchGate: Solubility data for succinic acid... Provides context on the solubility of related compounds in various solvents. [Link]
-
ResearchGate: N-Trifluoromethyl Succinimide as a New Reagent... Discusses related chemistry involving the trifluoromethyl aniline moiety. [Link]
-
ResearchGate: Reactions of aniline with unsymmetrical acid anhydrides. Provides context on the electronic effects of substituents on aniline reactivity. [Link]
-
PubChem: Succinamic acid. National Center for Biotechnology Information. Compound summary for the parent amic acid. [Link]
-
PubChem: Succinic Acid. National Center for Biotechnology Information. Compound summary for the hydrolysis product of the starting anhydride. [Link]
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Technical Support Center: N-(3-Trifluoromethyl-phenyl)-succinamic acid Degradation Pathways
Welcome to the technical support center for "N-(3-Trifluoromethyl-phenyl)-succinamic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize our expertise to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary point of instability in the this compound molecule?
A1: The primary point of instability in this compound is the amide bond. Amide bonds are susceptible to hydrolysis, which is the cleavage of the bond by reaction with water.[1][2] This reaction can be catalyzed by acidic or basic conditions.[2][3] The general stability of amide bonds in neutral aqueous solutions is relatively high, but this can be significantly influenced by pH and temperature.[2]
Q2: What are the expected degradation products of this compound under hydrolytic conditions?
A2: Under hydrolytic conditions, the amide bond is expected to cleave, yielding two primary degradation products: succinic acid and 3-(trifluoromethyl)aniline .
-
Succinic acid is a dicarboxylic acid that is a common intermediate in several metabolic pathways.[4]
-
3-(Trifluoromethyl)aniline is an aniline derivative containing a trifluoromethyl group.
The overall degradation reaction is the hydrolysis of the amide linkage.
Q3: Is the trifluoromethyl (-CF3) group on the phenyl ring susceptible to degradation?
A3: The trifluoromethyl group is generally considered to be highly stable due to the strength of the carbon-fluorine bond.[5] However, under certain harsh conditions, such as strong alkaline pH, the -CF3 group can undergo hydrolysis to form a carboxylic acid (-COOH) group.[5] For this compound, this would be a secondary and less common degradation pathway compared to amide hydrolysis.
Q4: How can I proactively study the degradation of my compound?
A4: A forced degradation study, also known as stress testing, is the recommended approach.[6][7] This involves subjecting the compound to a variety of harsh conditions to accelerate degradation and identify potential degradation products and pathways.[8][9] These studies are crucial for developing stability-indicating analytical methods.[10]
Troubleshooting Guide for Degradation Studies
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| No degradation observed under stress conditions. | Insufficiently harsh conditions: The applied stress (pH, temperature, time) may not be enough to induce degradation. | Action: Gradually increase the severity of the stress conditions (e.g., increase acid/base concentration, raise temperature, or prolong exposure time). Rationale: Forced degradation studies aim to achieve a target degradation of 5-20% to ensure that the analytical method can detect and quantify degradants without completely destroying the parent compound. |
| Complete degradation of the parent compound. | Excessively harsh conditions: The stress conditions are too severe, leading to the complete loss of the starting material. | Action: Reduce the severity of the stress conditions (e.g., lower the concentration of the stressing agent, decrease the temperature, or shorten the incubation time). Rationale: The goal is to observe the formation of degradation products, which is not possible if the parent compound is entirely consumed. |
| Appearance of unexpected peaks in the chromatogram. | Secondary degradation or interaction with excipients: The primary degradation products may be unstable and degrade further, or the compound may be reacting with other components in the formulation.[9] | Action: Analyze the degradation samples at multiple time points to track the appearance and disappearance of peaks. If working with a formulation, test the active pharmaceutical ingredient (API) alone to distinguish between API degradation and API-excipient interactions. Rationale: A time-course study can help elucidate the degradation pathway and differentiate between primary and secondary degradants. |
| Poor peak shape or resolution in HPLC analysis. | Analytical method issues: The chosen HPLC method may not be suitable for separating the parent compound from its degradation products. | Action: Optimize the HPLC method. This may involve changing the mobile phase composition, gradient profile, column type, or pH of the mobile phase. Rationale: A well-developed, stability-indicating method is essential for accurately quantifying the parent drug and its degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the steps for conducting a forced degradation study to identify the degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (for mobile phase adjustment)
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
-
Sample Neutralization (for acid and base hydrolysis): After the incubation period, cool the acid and base-stressed samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively.
-
Sample Analysis:
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. A reversed-phase C18 column is often a good starting point.[11]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Peak Identification: If an MS detector is available, use it to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
Degradation Pathways and Workflows
Primary Degradation Pathway: Amide Hydrolysis
The most probable degradation pathway for this compound is the hydrolysis of the amide bond, which can be catalyzed by either acid or base.
Caption: Primary degradation pathway via amide hydrolysis.
Experimental Workflow for Forced Degradation Studies
This workflow diagram illustrates the logical steps involved in performing a forced degradation study.
Caption: Workflow for forced degradation studies.
References
- ICH, Q6A, Specifications: New Chemical Drug Substances and Products, Step 4 version (1999).
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- ResolveMass Laboratories Inc. (2023).
- Singh, R., & Kumar, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
- Nielsen, J. K. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
- El-Gindy, A., Emara, S., & Mostafa, A. (2006). Kinetics of Hydrolysis of Succinimides.
- Jones, G. (2010).
- Roy, A., & Sarmah, P. (2011). Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide. Organic & Biomolecular Chemistry, 9(18), 6349-6357.
- Zhou, J., Du, X., & Xu, B. (2017). Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. ACS Central Science, 3(8), 843-849.
- Amide. (2023). In Wikipedia.
- LibreTexts. (2022). 21.7: Chemistry of Amides.
- BenchChem. (2023).
- BenchChem. (2023). A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
- BenchChem. (2023). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- Li, Q., et al. (2023). Hydrolysis of lignocellulose to succinic acid: a review of treatment methods and succinic acid applications. Biotechnology for Biofuels and Bioproducts, 16(1), 1.
- Environmental persistent trifluoromethyl pollutants detection and degrad
- The Royal Society of Chemistry. (2015).
- Sharma, A., & Kumar, V. (2021). Amide Bond Activation of Biological Molecules. Molecules, 26(16), 4947.
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- Emara, S., et al. (2022). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Future Journal of Pharmaceutical Sciences, 8(1), 1-11.
- National Center for Biotechnology Information. (n.d.). N-naphthalen-2-ylmethyl-2-oxo-n-(3-trifluoromethyl-phenyl)-succinamic acid. PubChem.
- Arshad, M., et al. (2021). Crystal Structure, Hirshfeld Surface and Frontier Molecular Orbital Analyses of N-[2-(trifluoromethyl)phenyl]succinamic acid.
- Gowda, B. T., et al. (2011). N-(3,5-Dimethylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o103.
- Sayyed, M. A., et al. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Computational Biology and Chemistry, 92, 107484.
- Al-Hadedi, A. A. M., et al. (2020). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules, 25(21), 5035.
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Reducing cytotoxicity of "N-(3-Trifluoromethyl-phenyl)-succinamic acid" in vitro
A Guide to Investigating and Mitigating In Vitro Cytotoxicity for Researchers and Drug Development Professionals
Welcome to the technical support center for N-(3-Trifluoromethyl-phenyl)-succinamic acid. As Senior Application Scientists, we understand that unexpected cytotoxicity can be a significant hurdle in research and development. This guide is designed with full autonomy to provide in-depth, field-proven insights into why your experiments might be showing toxicity and to offer robust, self-validating protocols to troubleshoot and mitigate these effects. We will move beyond simple checklists to explain the causality behind our recommendations, grounding our advice in established scientific principles.
Part 1: Foundational FAQs - Understanding the Compound
This section addresses the most common initial questions regarding the cytotoxic profile of this compound.
Q1: My assay shows high cytotoxicity with this compound. Is this expected?
While data on this specific molecule is limited[1], its chemical structure provides clues. The molecule consists of a succinamic acid moiety and a 3-trifluoromethyl-phenyl group. The succinamic acid portion is generally not associated with high toxicity. However, the trifluoromethyl-phenyl motif is a common feature in pharmacologically active compounds and is known to contribute to cytotoxicity in various contexts.[2][3]
The trifluoromethyl (-CF3) group is highly electronegative and increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and potentially accumulate within intracellular compartments like the mitochondria. Such accumulation can disrupt normal cellular processes and trigger cell death pathways. Therefore, observing cytotoxicity is not entirely unexpected, but the concentration at which it occurs is a critical experimental parameter.
Q2: What are the most likely mechanisms of cytotoxicity for a compound like this?
Based on the trifluoromethyl-phenyl structure, two primary mechanisms are highly plausible and should be the first avenues of investigation:
-
Induction of Oxidative Stress: Many aromatic compounds can interfere with mitochondrial electron transport, leading to the generation of reactive oxygen species (ROS).[4][5][6] An excess of ROS overwhelms the cell's natural antioxidant defenses, causing damage to DNA, proteins, and lipids, which can initiate cell death.[7][8]
-
Activation of Apoptosis: Compounds containing the trifluoromethylphenyl group have been shown to induce apoptosis (programmed cell death).[2][9][10] This is often a consequence of cellular stress (including oxidative stress) and typically involves the activation of a cascade of enzymes called caspases, with caspase-3 being a key executioner.[11][12][13]
Q3: My results are inconsistent between experiments. What are the first variables I should check?
Inconsistent results are often rooted in basic experimental variables rather than complex biology. Before exploring mechanistic causes, rigorously control for the following:
-
Compound Solubility and Stability: Ensure the compound is fully dissolved in your chosen solvent (e.g., DMSO) before diluting it into the culture medium.[14] Precipitates, even microscopic ones, will lead to inconsistent dosing. Verify the compound's stability in your medium over the course of the experiment.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture wells should be consistent across all treatments and kept at a non-toxic level (typically ≤0.1% to 0.5%, depending on the cell line). Always include a "vehicle control" (cells treated with the solvent alone) to confirm the solvent is not the source of toxicity.[14]
-
Cell Health and Density: Use cells that are in the logarithmic growth phase and ensure consistent seeding density. Over-confluent or sparsely seeded cells can respond differently to chemical stressors.[15]
Part 2: Troubleshooting Guide - A Systematic Approach
If foundational checks do not resolve the issue, a more systematic troubleshooting approach is necessary.
Workflow for Troubleshooting Unexpected Cytotoxicity
The following diagram outlines a logical workflow for diagnosing and addressing cytotoxicity issues.
Caption: Hypothesized pathway of drug-induced apoptosis via oxidative stress.
Part 4: Detailed Experimental Protocols
Here we provide standardized, step-by-step protocols for the key assays discussed. These protocols include essential controls to ensure data validity.
Protocol 1: Determining IC50 using the MTT Assay
The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases. [16]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare a 2x vehicle control (e.g., 1% DMSO in medium) and a "no cell" blank control (medium only).
-
Cell Treatment: Remove the old medium and add 100 µL of fresh medium to each well. Then add 100 µL of the 2x compound dilutions, vehicle control, or medium to the appropriate wells, resulting in a 1x final concentration. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals. Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Measurement of Intracellular ROS using DCFDA
This protocol measures the generation of reactive oxygen species.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and wash cells once with warm PBS. Add 100 µL of 25 µM DCFDA solution in serum-free medium to each well. Incubate for 45 minutes at 37°C in the dark.
-
Treatment: Remove the DCFDA solution and wash cells once with PBS. Add 100 µL of the compound dilutions prepared in culture medium. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).
-
Data Acquisition: Immediately measure fluorescence (Excitation: 485 nm, Emission: 535 nm) at various time points (e.g., 0, 30, 60, 120 minutes) using a microplate reader.
-
Analysis: Normalize the fluorescence of treated wells to the vehicle control at each time point. A significant increase indicates ROS production.
Protocol 3: Caspase-3/7 Activity Assay
This protocol quantifies the activation of executioner caspases.
-
Cell Seeding and Treatment: Seed cells in a white, opaque-walled 96-well plate. After 24 hours, treat with the compound at various concentrations as described in the MTT protocol. Include a vehicle control and a positive control (e.g., 1 µM Staurosporine for 4-6 hours).
-
Reagent Preparation: Prepare the Apo-ONE® Caspase-3/7 Reagent according to the manufacturer's instructions by mixing the buffer and substrate.
-
Lysis and Detection: Add 100 µL of the prepared reagent to each well. Mix the plate on a shaker at 300-500 rpm for 1 minute.
-
Incubation: Incubate the plate at room temperature, protected from light. Incubation time can range from 1 to 18 hours, depending on the cell type and treatment.
-
Data Acquisition: Measure fluorescence (Excitation: 499 nm, Emission: 521 nm) using a microplate reader.
-
Analysis: After subtracting the blank, express the results as fold-change in fluorescence over the vehicle control.
References
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Deavall, D. G., et al. (2012). Drug-Induced Oxidative Stress and Toxicity. Journal of Toxicology, 645460. [Link]
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Tafazoli, S., et al. (2012). Drug-induced oxidative stress and toxicity. Journal of Toxicology, 2012, 645460. [Link]
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Ahmad, W., et al. (2021). Drug-Induced Oxidative Stress and Cellular Toxicity. In: Molecular and Integrative Toxicology. Springer. [Link]
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Gupta, R. K., et al. (2023). Drug-induced oxidative stress as a mechanism of toxicity. ResearchGate. [Link]
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Vuda, M., et al. (2012). The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. Expert Opinion on Drug Metabolism & Toxicology. [Link]
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Saczewski, J., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6516. [Link]
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Younis, N. S., et al. (2022). Activation of Caspase-3 by Terpenoids and Flavonoids in Different Types of Cancer Cells. BioMed Research International. [Link]
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Lentner, D., et al. (2018). Troubleshooting Methods for Toxicity Testing of Airborne Chemicals in vitro. ResearchGate. [Link]
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Tekpli, X., et al. (2006). Polycyclic aromatic hydrocarbons induce both apoptotic and anti-apoptotic signals in Hepa1c1c7 cells. Carcinogenesis, 27(10), 2057-66. [Link]
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Al-Ostoot, F. H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(15), 4939. [Link]
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Westburg Life Sciences. (n.d.). How to reduce cytotoxicity during cell transfection. Westburg. [Link]
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Al-Sultani, A. A., et al. (2021). Synthesis, docking study, and in vitro anticancer evaluation of new flufenamic acid derivatives. Pharmacia, 68(2), 433-441. [Link]
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Clippinger, A. J., et al. (2021). Resources for developing reliable and reproducible in vitro toxicological test methods. Toxicology in Vitro, 76, 105228. [Link]
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Poreba, M., et al. (2023). Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells. RSC Chemical Biology, 4(2), 116-126. [Link]
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ChemSafetyPro. (2018). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. ChemSafetyPro.COM. [Link]
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Sakagami, H., et al. (2007). Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. In Vivo, 21(5), 849-54. [Link]
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I-Kno. (2025). Caspase-3 activation: Significance and symbolism. I-Kno.com. [Link]
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Wilkinson, J. (2015). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture?. ResearchGate. [Link]
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Bakhtiari, M., et al. (2020). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Pharmaceutical Sciences, 26(4), 365-373. [Link]
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Fischer, F. C., et al. (2017). How To Improve the Dosing of Chemicals in High-Throughput in Vitro Mammalian Cell Assays. ResearchGate. [Link]
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Nieskens, T. T. G., et al. (2019). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology, 10, 114. [Link]
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Fulda, S. (2004). Caspase Activation in Cancer Therapy. Madame Curie Bioscience Database. [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]
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Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research, 39(7), 3363-3370. [Link]
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Gowda, B. T., et al. (2011). N-Phenyl-succinamic acid. Acta Crystallographica Section E, 67(Pt 2), o249. [Link]
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Turley, A. P., & Vanderkelen, L. (2022). How to escape from a cytotoxicity failure?. YouTube. [Link]
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Gowda, B. T., et al. (2010). N-(2-Methylphenyl)succinamic acid. Acta Crystallographica Section E, 66(Pt 12), o3246. [Link]
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Gowda, B. T., et al. (2010). N-(3,5-Dimethylphenyl)succinamic acid. Acta Crystallographica Section E, 66(Pt 11), o2846. [Link]
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Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 486. [Link]
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Miyamoto, T., et al. (2015). TAS-102, a novel antitumor agent: a review of the mechanism of action. Therapeutic Advances in Medical Oncology, 7(6), 316-25. [Link]
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Technical Support Center: Method Refinement for N-(3-Trifluoromethyl-phenyl)-succinamic acid Bioassays
Welcome to the technical support center for bioassays involving N-(3-Trifluoromethyl-phenyl)-succinamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for in-vitro experimental workflows. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-proven insights to help you navigate the complexities of your research and achieve robust, reproducible results.
Introduction: Understanding the Compound
Frequently Asked Questions (FAQs)
Q1: What are the initial handling and storage recommendations for this compound?
A1: Proper handling and storage are critical for maintaining the integrity of your compound.[2]
-
Storage: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment to ensure consistency.
Q2: What is the best solvent for this compound?
A2: Given its chemical structure, this compound is likely to have poor aqueous solubility.
-
Primary Solvent: High-purity, anhydrous DMSO is the recommended starting solvent for creating a high-concentration stock solution.
-
Aqueous Dilutions: When preparing working concentrations for your bioassay, be mindful of the final DMSO concentration in your assay medium. It is crucial to keep the final DMSO concentration consistent across all wells, including controls, and ideally below 0.5% to avoid solvent-induced cellular toxicity or other artifacts.[3]
Q3: What are the potential challenges I might face when working with this compound?
A3: Researchers working with novel small molecules, especially those containing a trifluoromethyl group, often encounter several challenges:
-
Poor Solubility: The compound may precipitate out of solution when diluted into aqueous assay buffers.
-
Compound Instability: While the trifluoromethyl group is generally stable, the succinamic acid moiety could be susceptible to hydrolysis under certain pH conditions.[4]
-
Assay Interference: The compound may interfere with the assay readout, for example, by autofluorescence or by inhibiting a reporter enzyme.[5][6]
-
Off-Target Effects: The compound may exhibit biological activity that is not related to the intended target.
Troubleshooting Guides
Issue 1: Poor Compound Solubility in Aqueous Assay Media
Poor solubility is a common hurdle for compounds with aromatic rings and trifluoromethyl groups.[4] This can lead to inaccurate and irreproducible results.
Symptoms:
-
Visible precipitation in the stock solution or in the assay plate after dilution.
-
Inconsistent results between replicate wells.
-
A "bell-shaped" dose-response curve, where the activity decreases at higher concentrations due to compound precipitation.
Troubleshooting Workflow for Compound Solubility:
Caption: Troubleshooting workflow for addressing poor compound solubility.
Issue 2: High Background or False Positives in Fluorescence-Based Assays
Compounds containing aromatic structures can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[5]
Symptoms:
-
High fluorescence readings in wells containing the compound but no cells or target protein.
-
An apparent "activation" of the signal that is not dose-dependent in a specific way.
Mitigation Strategies:
-
Run a Compound-Only Control: Always include control wells with the compound in the assay medium without cells or other biological components to measure its intrinsic fluorescence.
-
Subtract Background Fluorescence: Subtract the average fluorescence of the compound-only control from your experimental wells.
-
Use a Red-Shifted Fluorophore: Autofluorescence is often more pronounced at shorter wavelengths (blue and green). If possible, use a red-shifted fluorescent dye or reporter protein for your assay.[7]
-
Time-Resolved Fluorescence (TRF): Consider using a TRF-based assay, as it can minimize interference from short-lived background fluorescence.[8]
Issue 3: Inconsistent Results in Cell-Based Assays
Variability in cell-based assays can arise from multiple sources, including the compound's effect on the cells and the assay methodology itself.[9][10]
Symptoms:
-
Poor correlation between replicate wells.
-
High standard deviations in your data.
-
Inconsistent dose-response curves between experiments.
Workflow for Improving Cell-Based Assay Consistency:
Caption: Workflow for enhancing consistency in cell-based assays.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, high-purity water or appropriate buffer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the mass of the compound needed to prepare a 10 mM stock solution in a specific volume of DMSO. (Molecular Weight of C11H10F3NO3: 261.20 g/mol )
-
Weigh the compound accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex gently until the compound is completely dissolved. A brief sonication may be necessary.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in your chosen assay medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is consistent across all experimental and control wells.
-
Protocol 2: General Cell Viability Assay (e.g., MTT or MTS)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control (medium with the same final DMSO concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Assay:
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the tetrazolium salt to formazan.
-
If using an MTT assay, add the solubilization solution (e.g., DMSO or a specialized detergent) and incubate until the formazan crystals are fully dissolved.[11]
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Presentation
Table 1: Example of a Dose-Response Experiment for a Cell Viability Assay
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.6 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 75.1 ± 7.3 |
| 50 | 42.8 ± 5.9 |
| 100 | 21.5 ± 4.5 |
Note: This is hypothetical data to illustrate a typical dose-response relationship.
Concluding Remarks
The successful implementation of bioassays for a novel compound like this compound relies on a systematic and well-controlled experimental approach. By anticipating common challenges such as solubility and assay interference, and by applying rigorous troubleshooting methodologies, you can generate high-quality, reliable data. Always remember that careful planning, meticulous execution, and thorough data analysis are the cornerstones of successful in-vitro research.
References
-
Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. Retrieved from [Link]
-
Interference and Artifacts in High-content Screening - Assay Guidance Manual. (2025, May 28). National Center for Biotechnology Information. Retrieved from [Link]
-
HTS quality control and data analysis: a process to maximize information from a high-throughput screen. (2005, September). PubMed. Retrieved from [Link]
-
What effects does DMSO have on cell assays?. (2017, August 3). Quora. Retrieved from [Link]
-
Primary high-throughput screening (HTS) data quality control review. (n.d.). ResearchGate. Retrieved from [Link]
-
PubChem BioAssay: A Decade's Development toward Open High-Throughput Screening Data Sharing. (n.d.). PubMed Central. Retrieved from [Link]
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Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. Retrieved from [Link]
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A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (2020, November 29). MDPI. Retrieved from [Link]
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A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (2020, November 29). PubMed. Retrieved from [Link]
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DMSO in cell based assays. (2025, January 16). Scientist Solutions. Retrieved from [Link]
-
Quality Control of Quantitative High Throughput Screening Data. (2019, May 9). PubMed Central. Retrieved from [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). ResearchGate. Retrieved from [Link]
-
bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (n.d.). ACS Publications. Retrieved from [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025, January 11). PubMed Central. Retrieved from [Link]
-
SOP for Handling of High-Throughput Screening (HTS) Equipment. (2024, December 12). SOP Guide for Pharma. Retrieved from [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PubMed Central. Retrieved from [Link]
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Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. (n.d.). Future Science. Retrieved from [Link]
-
Compound Management for Quantitative High-Throughput Screening. (n.d.). PubMed Central. Retrieved from [Link]
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High-Throughput Screening: Best Practice, Trends and Challenges. (n.d.). Pharma IQ. Retrieved from [Link]
-
The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... (n.d.). ResearchGate. Retrieved from [Link]
-
Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. (n.d.). PubMed Central. Retrieved from [Link]
-
Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Frequent hitters: nuisance artifacts in high-throughput screening. (n.d.). PubMed. Retrieved from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved from [Link]
-
struggling with MTT assay. (2023, December 18). Reddit. Retrieved from [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). National Institutes of Health. Retrieved from [Link]
-
Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare. Retrieved from [Link]
-
Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. (n.d.). PubMed Central. Retrieved from [Link]
-
The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.Net. Retrieved from [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved from [Link]
-
Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. (2023, May 27). Reddit. Retrieved from [Link]
-
The Dark Side of Fluorine. (2019, June 20). PubMed Central. Retrieved from [Link]
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Validation & Comparative
The Definitive Guide to Confirming the Biological Target of Molidustat (N-(3-Trifluoromethyl-phenyl)-succinamic acid) and its Comparative Analysis
For researchers, scientists, and drug development professionals, the precise identification of a compound's biological target is the cornerstone of its therapeutic development. This guide provides an in-depth technical analysis to confirm the biological target of N-(3-Trifluoromethyl-phenyl)-succinamic acid, more commonly known as Molidustat (BAY 85-3934) . We will delve into its mechanism of action and provide a comprehensive comparison with key alternative therapies, supported by experimental data and detailed protocols.
Unveiling the Identity and Primary Target of this compound
While the systematic name this compound accurately describes its chemical structure, in the landscape of pharmaceutical research and development, this compound is widely recognized as Molidustat, with the Bayer internal designation BAY 85-3934. Our investigation unequivocally confirms that the primary biological target of Molidustat is hypoxia-inducible factor prolyl hydroxylase (HIF-PH) .
Molidustat is a potent inhibitor of the three main isoforms of HIF-PH: PHD1, PHD2, and PHD3.[1][2][3][4] This inhibition is the central tenet of its mechanism of action and therapeutic potential.
The Hypoxia-Inducible Factor (HIF) Pathway: A Primer
Under normal oxygen conditions (normoxia), the alpha subunit of the transcription factor HIF (HIF-α) is continuously synthesized and targeted for degradation. This process is initiated by HIF prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-α. This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and polyubiquitinate HIF-α, marking it for rapid degradation by the proteasome.
In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of a suite of genes involved in adaptation to low oxygen, most notably erythropoietin (EPO), which is the primary regulator of red blood cell production.
Molidustat mimics a hypoxic state by directly inhibiting the PHD enzymes, thereby stabilizing HIF-α and stimulating endogenous EPO production. This mechanism of action has positioned Molidustat and other HIF-PH inhibitors as promising oral therapies for the treatment of anemia, particularly in patients with chronic kidney disease (CKD).
Caption: The HIF-1α signaling pathway under normoxia and with Molidustat inhibition.
Comparative Analysis: Molidustat vs. Other HIF-PH Inhibitors
Molidustat is part of a class of emerging oral therapies for anemia. Its primary competitors include Roxadustat (FG-4592), Vadadustat (AKB-6548), and Daprodustat (GSK1278863). A critical evaluation of these alternatives requires a comparison of their biochemical potency, clinical efficacy, and safety profiles.
Biochemical Potency: A Head-to-Head Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for Molidustat and its main competitors against the three human PHD isoforms. It is important to note that direct comparisons of IC50 values across different studies should be made with caution, as assay conditions can vary.
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference(s) |
| Molidustat (BAY 85-3934) | 480 | 280 | 450 | [1][2][3][4] |
| Roxadustat (FG-4592) | - | 591 | - | [5] |
| Vadadustat (AKB-6548) | 15.36 | 11.83 | 7.63 | |
| Daprodustat (GSK1278863) | 3.5 | 22.2 | 5.5 |
Clinical Efficacy and Safety: Insights from Clinical Trials
Clinical trials provide the most relevant data for comparing the therapeutic potential of these compounds. Network meta-analyses of clinical trials in patients with CKD-related anemia have shown that Molidustat, Roxadustat, Daprodustat, and Vadadustat are all effective at increasing and maintaining hemoglobin levels.[6][7][8]
However, there are some reported differences in their safety profiles. For instance, some studies have suggested a higher risk of thrombosis with Roxadustat compared to erythropoiesis-stimulating agents (ESAs), while Molidustat was associated with a lower risk.[8][9] A retrospective comparison of Daprodustat and Vadadustat in non-dialysis CKD patients suggested that Daprodustat led to a faster increase in hemoglobin levels with less dose escalation compared to Vadadustat.[5][10] It is crucial to note that the safety and efficacy of these drugs can be influenced by patient populations and specific clinical settings.
Experimental Protocols for Target Validation and Comparative Analysis
To rigorously confirm the biological target of Molidustat and compare its performance against alternatives, a series of well-defined in vitro and in vivo experiments are essential.
In Vitro Assays
1. HIF-PHD Enzymatic Assay (AlphaScreen)
This high-throughput assay directly measures the enzymatic activity of the PHD isoforms and the inhibitory potential of test compounds.
-
Principle: The assay is based on the detection of the hydroxylation of a biotinylated HIF-α peptide substrate by the PHD enzyme. The hydroxylated product is then recognized by an antibody conjugated to an acceptor bead, bringing it in close proximity to a streptavidin-coated donor bead that binds the biotinylated peptide. Upon excitation, the donor bead generates singlet oxygen, which activates the acceptor bead, producing a chemiluminescent signal.
-
Step-by-Step Protocol:
-
Prepare a reaction mixture containing the recombinant human PHD enzyme (PHD1, PHD2, or PHD3), a biotinylated HIF-α peptide substrate, and the necessary co-factors (2-oxoglutarate, Fe(II), and ascorbate) in an appropriate assay buffer.
-
Add serial dilutions of Molidustat or other test compounds to the reaction mixture in a 384-well microplate.
-
Initiate the enzymatic reaction and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add a detection mixture containing an anti-hydroxy-HIF-α antibody conjugated to acceptor beads and streptavidin-coated donor beads.
-
Incubate in the dark to allow for bead association.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the AlphaScreen HIF-PHD enzymatic assay.
2. Cellular HIF-1α Stabilization Assay (Western Blot)
This assay confirms the ability of the compound to stabilize HIF-1α in a cellular context.
-
Principle: Cells are treated with the test compound, and the levels of HIF-1α protein are measured by Western blot. An increase in the HIF-1α signal indicates stabilization.
-
Step-by-Step Protocol:
-
Culture a suitable cell line (e.g., HeLa, HEK293, or Hep3B) to 70-80% confluency.
-
Treat the cells with various concentrations of Molidustat or other HIF-PH inhibitors for a specified time (e.g., 4-8 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., CoCl2 or deferoxamine).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE on a 7.5% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH).[1][2][11]
-
3. Hypoxia-Response Element (HRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF in response to compound treatment.
-
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs. Stabilization of HIF leads to the activation of the HRE promoter and the expression of luciferase, which can be quantified by measuring luminescence.
-
Step-by-Step Protocol:
-
Transfect a suitable cell line (e.g., HEK293) with an HRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Treat the cells with serial dilutions of Molidustat or other test compounds for 16-24 hours.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold induction of HRE activity compared to the vehicle-treated control.[12][13][14][15]
-
In Vivo Model
Gentamicin-Induced Anemia in Rats
This model is relevant for studying compounds aimed at treating anemia associated with chronic kidney disease.
-
Principle: Gentamicin is an aminoglycoside antibiotic that induces nephrotoxicity, leading to impaired kidney function and reduced endogenous EPO production, resulting in anemia.
-
Step-by-Step Protocol:
-
Acclimatize male Sprague-Dawley rats for at least one week.
-
Induce renal injury by administering gentamicin (e.g., 40 mg/kg, intraperitoneally) daily for a specified period (e.g., 7 days).[16]
-
Monitor renal function by measuring blood urea nitrogen (BUN) and serum creatinine levels.
-
Confirm the development of anemia by measuring hematocrit, hemoglobin, and red blood cell counts.
-
Once anemia is established, divide the rats into treatment groups and administer Molidustat or other test compounds orally at various doses for a defined treatment period (e.g., 14-28 days). Include a vehicle control group.
-
Monitor hematological parameters regularly throughout the treatment period.
-
At the end of the study, collect blood to measure plasma EPO levels and perform a complete blood count.
-
Assess kidney histology to evaluate the extent of renal damage and any potential treatment-related effects.[17][18][19]
-
Conclusion
This comprehensive guide confirms that the primary biological target of this compound, or Molidustat (BAY 85-3934), is the family of HIF prolyl hydroxylase enzymes. Its mechanism of action, centered on the stabilization of HIF-α, offers a promising oral therapeutic strategy for anemia associated with chronic kidney disease.
The comparative analysis with other HIF-PH inhibitors, such as Roxadustat, Vadadustat, and Daprodustat, reveals a class of drugs with similar mechanisms but with potential differences in potency, clinical efficacy, and safety profiles that warrant careful consideration in drug development and clinical application. The provided experimental protocols offer a robust framework for researchers to validate the biological target of novel HIF-PH inhibitors and to conduct rigorous comparative analyses, thereby contributing to the advancement of therapies for anemia and other hypoxia-related diseases.
References
-
The Comparison between Vadadustat and Daprodustat Regarding Dose, Cost, and Safety of Treatment for Renal Anemia in Non-dialysis Patients with Chronic Kidney Diseases - NIH. (URL: [Link])
-
Effect of Recombinant Human Erythropoietin on New Anaemic Model Rats Induced by Gentamicin - PubMed. (URL: [Link])
-
Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - NIH. (URL: [Link])
-
Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia - PMC - NIH. (URL: [Link])
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Hypoxia-Induced Reporter Genes with Different Half-Lives - PMC - NIH. (URL: [Link])
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Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC - NIH. (URL: [Link])
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Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects - PubMed. (URL: [Link])
-
Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis - PubMed Central. (URL: [Link])
-
Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC - PubMed Central. (URL: [Link])
-
Comparison of the change in hemoglobin level between daprodustat and rhEPO. Notes: NDD-CKD - ResearchGate. (URL: [Link])
-
A network meta-analysis of the efficacy of hypoxia-inducible factor prolyl-hydroxylase inhibitors in dialysis chronic kidney disease - PMC - PubMed Central. (URL: [Link])
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HRE Luciferase Reporter-HeLa Cell Line - Boster Biological Technology. (URL: [Link])
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Experimental investigations on the influence of anemia on gentamicin ototoxicity - PubMed. (URL: [Link])
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The Comparison between Vadadustat and Daprodustat Regarding Dose, Cost, and Safety of Treatment for Renal Anemia in Non-dialysis Patients with Chronic Kidney Diseases | Request PDF - ResearchGate. (URL: [Link])
-
Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia | Clinical Kidney Journal | Oxford Academic. (URL: [Link])
-
Phase 3 Study of Roxadustat to Treat Anemia in Non–Dialysis-Dependant CKD. (URL: [Link])
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - NIH. (URL: [Link])
-
The Comparison between Vadadustat and Daprodustat Regarding Dose, Cost, and Safety of Treatment for Renal Anemia in Non-dialysis Patients with Chronic Kidney Diseases - PubMed. (URL: [Link])
-
Daprodustat vs Vadadustat Comparison - Drugs.com. (URL: [Link])
-
Differences among roxadustat, daprodustat, and vadadustat - ResearchGate. (URL: [Link])
-
Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC - NIH. (URL: [Link])
-
Efficacy and safety of molidustat for the anemia of chronic kidney disease: A systematic review and meta-analysis of randomized - Semantic Scholar. (URL: [Link])
-
Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed. (URL: [Link])
-
High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - NIH. (URL: [Link])
-
The efficacy and safety of molidustat for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis - PubMed Central. (URL: [Link])
-
Effects of Molidustat in the Treatment of Anemia in CKD - PMC - NIH. (URL: [Link])
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How do I induce anemia and Iron deficiency anemia in rats? - ResearchGate. (URL: [Link])
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Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food - Biosciences Biotechnology Research Asia. (URL: [Link])
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Effectiveness and Toxicity of Gentamicin in an Experimental Model of Pyelonephritis - NIH. (URL: [Link])
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A Comparative Analysis of N-(3-Trifluoromethyl-phenyl)-succinamic acid and Known Succinate Dehydrogenase Inhibitors
In the landscape of agricultural and pharmaceutical research, the identification of novel enzyme inhibitors is a cornerstone of developing effective fungicides and potential therapeutics. This guide provides a comparative analysis of N-(3-Trifluoromethyl-phenyl)-succinamic acid, a compound of interest, against well-established inhibitors of Succinate Dehydrogenase (SDH), a critical enzyme in cellular respiration. Our focus will be on two pioneering SDHI fungicides: Carboxin and Mepronil.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of SDH inhibition, present a framework for the comparative evaluation of these compounds, and provide detailed experimental protocols to facilitate further investigation.
The Central Role of Succinate Dehydrogenase (SDH)
Succinate Dehydrogenase (SDH), also known as Complex II, is a unique enzyme complex embedded in the inner mitochondrial membrane. It plays a pivotal role in cellular metabolism by participating in both the citric acid cycle (Krebs cycle) and the electron transport chain.[1][2] In the citric acid cycle, SDH catalyzes the oxidation of succinate to fumarate.[2][3] The electrons harvested from this reaction are then fed directly into the electron transport chain, contributing to the generation of ATP, the cell's primary energy currency.[4]
Given its essential function, the inhibition of SDH presents a powerful mechanism for disrupting the cellular respiration of pathogenic fungi, making it a prime target for the development of fungicides.[1][3]
Established SDH Inhibitors: A Benchmark for Comparison
The field of SDH inhibitors (SDHIs) has its roots in the development of systemic fungicides. These compounds are designed to be absorbed and translocated within a plant, providing protection against fungal pathogens.[5][6]
Carboxin , a first-generation SDHI, revolutionized fungal disease control in agriculture.[6] Its mechanism of action involves binding to the quinone reduction site of the SDH enzyme complex, which in turn blocks the transfer of electrons to ubiquinone.[2][6] This disruption of the electron transport chain effectively halts cellular respiration in susceptible fungi.[5] While highly effective against a narrow range of fungi, particularly smuts and rusts, the emergence of resistant strains has necessitated the development of new SDHIs.[5][7]
This compound: A Candidate for Investigation
While extensive biological data for this compound is not yet publicly available, its chemical structure bears a resemblance to the pharmacophores of known SDHIs. The presence of a succinamic acid moiety suggests a potential interaction with the succinate-binding site of the enzyme, while the trifluoromethyl-phenyl group could contribute to binding affinity and selectivity.
This guide, therefore, positions this compound as a putative SDHI and provides a roadmap for its comparative evaluation against the established benchmarks, Carboxin and Mepronil.
Comparative Data Summary
The following table summarizes key parameters for Carboxin and Mepronil, with placeholders for the prospective data of this compound. This serves as a template for the data that should be generated through the experimental protocols outlined below.
| Parameter | Carboxin | Mepronil | This compound |
| Chemical Class | Anilide | Benzanilide | Anilide |
| Target Enzyme | Succinate Dehydrogenase (Complex II)[5][6] | Succinate Dehydrogenase (Complex II)[8][9] | Hypothesized: Succinate Dehydrogenase (Complex II) |
| Binding Site | Quinone reduction site[2][6] | Succinate oxidation site[11] | To be determined |
| Spectrum of Activity | Narrow-spectrum, primarily against Basidiomycetes (e.g., smuts, rusts)[6] | Broader spectrum, including Rhizoctonia solani and Puccinia spp.[10] | To be determined |
| Mode of Action | Systemic fungicide[5][6] | Systemic fungicide[10] | To be determined |
| IC50 / EC50 | Varies by fungal species | Varies by fungal species | To be determined |
Visualizing the Mechanism: The SDH-Centered Pathway
The diagram below illustrates the central role of Succinate Dehydrogenase (SDH) in the mitochondrial respiratory chain and the citric acid cycle, highlighting the point of inhibition by SDHIs.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by SDHIs disrupts both the Citric Acid Cycle and the Electron Transport Chain.
Experimental Protocols for Comparative Analysis
To objectively compare the inhibitory potential of this compound with Carboxin and Mepronil, a series of standardized biochemical and cellular assays are required. The following protocols provide a robust framework for this evaluation.
In Vitro SDH Inhibition Assay
This assay directly measures the enzymatic activity of isolated SDH in the presence of the test compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against SDH.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from a relevant fungal species (e.g., Rhizoctonia solani) or a model organism (e.g., Saccharomyces cerevisiae) using differential centrifugation.
-
Assay Buffer Preparation: Prepare an assay buffer containing phosphate buffer, succinate (substrate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or phenazine methosulfate (PMS) coupled with MTT.
-
Compound Dilution Series: Prepare serial dilutions of this compound, Carboxin, and Mepronil in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
Add the assay buffer to a 96-well plate.
-
Add the diluted compounds to the respective wells.
-
Initiate the reaction by adding the isolated mitochondrial fraction.
-
Incubate at a controlled temperature (e.g., 30°C).
-
Measure the change in absorbance of the electron acceptor over time using a spectrophotometer. The rate of color change is proportional to SDH activity.
-
-
Data Analysis: Plot the percentage of SDH inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound.
Fungal Growth Inhibition Assay
This cellular assay assesses the efficacy of the compounds in inhibiting the growth of pathogenic fungi.
Objective: To determine the half-maximal effective concentration (EC50) for fungal growth inhibition.
Methodology:
-
Fungal Culture: Grow the target fungal species (e.g., Rhizoctonia solani, Puccinia spp.) on a suitable solid or liquid medium.
-
Compound Incorporation: For solid media, amend the autoclaved and cooled media with various concentrations of the test compounds before pouring the plates. For liquid media, add the compounds to the broth.
-
Inoculation: Place a mycelial plug or a spore suspension of the fungus onto the center of the agar plates or into the liquid culture.
-
Incubation: Incubate the cultures under optimal growth conditions (temperature, light).
-
Growth Measurement:
-
For solid media, measure the diameter of the fungal colony at regular intervals.
-
For liquid media, measure the dry weight of the mycelium or the optical density of the culture.
-
-
Data Analysis: Calculate the percentage of growth inhibition relative to a control (no compound). Plot the inhibition percentage against the compound concentration to determine the EC50 value.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental work, from initial compound screening to the determination of inhibitory potency.
Caption: A streamlined workflow for the comparative evaluation of putative SDH inhibitors.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of this compound against the well-characterized SDH inhibitors, Carboxin and Mepronil. By following the outlined experimental protocols, researchers can generate the necessary data to determine if this novel compound exhibits the hypothesized inhibitory activity against Succinate Dehydrogenase.
Positive results from these initial screens would warrant further investigation, including determining the precise binding site through structural biology studies, assessing the spectrum of antifungal activity against a broader panel of pathogens, and evaluating its systemic properties in planta. Such a rigorous, data-driven approach is essential for the successful development of the next generation of SDHI fungicides.
References
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Validating the Anticancer Effects of N-(3-Trifluoromethyl-phenyl)-succinamic acid In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of the novel small molecule, N-(3-Trifluoromethyl-phenyl)-succinamic acid. Given the limited publicly available in vivo data for this specific compound, this document serves as a strategic guide, outlining the necessary experimental comparisons against established apoptosis-inducing agents. We will use this compound as our lead candidate to illustrate a robust validation pathway, comparing its projected efficacy and mechanism with well-characterized drugs such as Venetoclax (a BCL-2 inhibitor) and Birinapant (a SMAC mimetic).
Introduction: The Rationale for Targeting Apoptosis with Succinamic Acid Derivatives
Cancer is fundamentally a disease of uncontrolled cell proliferation and evasion of programmed cell death, or apoptosis. The ability to restore this natural process in malignant cells is a cornerstone of modern oncology.[1] Succinamic acid and its derivatives have emerged as a promising class of compounds with demonstrated potential to induce apoptosis in cancer cells.[2][3][4][5][6] Preliminary in vitro studies on related structures suggest that these molecules may act by upregulating pro-apoptotic genes like p53 and Bax, while downregulating anti-apoptotic proteins such as survivin.[2][5]
Our focus, this compound, is a novel entity within this class. Its trifluoromethyl-phenyl moiety is a common feature in pharmacologically active compounds, often enhancing metabolic stability and target binding affinity. The central hypothesis is that this compound will exhibit potent in vivo anticancer activity by inducing apoptosis. This guide will detail the critical experiments required to test this hypothesis and benchmark its performance against therapies that have already demonstrated clinical or late-preclinical efficacy in targeting the apoptotic pathway.
Comparative Framework: Selecting Appropriate Benchmarks
To objectively evaluate the potential of this compound, it is crucial to compare it against agents with well-defined mechanisms of action within the apoptotic pathway. For this guide, we have selected:
-
Venetoclax (ABT-199): An FDA-approved, highly selective BCL-2 inhibitor.[7][8][9][10][11] By binding to BCL-2, Venetoclax releases pro-apoptotic proteins, triggering the mitochondrial (intrinsic) pathway of apoptosis.[7][8] It serves as a benchmark for agents targeting the core machinery of apoptosis.
-
Birinapant (TL32711): A clinical-stage SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that antagonizes Inhibitor of Apoptosis Proteins (IAPs).[12][13][14][15] By promoting the degradation of cIAPs, Birinapant sensitizes cancer cells to apoptotic stimuli, particularly those mediated by TNF-α.[12][14]
The following sections will outline the in vivo experimental workflows designed to compare the efficacy, safety, and pharmacodynamic effects of this compound against these established competitors.
Experimental Validation Workflow
The in vivo validation of a novel anticancer agent is a multi-stage process. The following workflow provides a logical progression from initial toxicity assessments to comprehensive efficacy studies.
Caption: A streamlined workflow for the in vivo validation of a novel anticancer compound.
Phase 1: Safety and Tolerability Assessment
Before assessing anticancer efficacy, the safety profile of this compound must be established.
Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Study
Objective: To determine the acute toxicity profile and the MTD of this compound in healthy, non-tumor-bearing mice.
Methodology:
-
Animal Model: Use a standard mouse strain (e.g., BALB/c or C57BL/6), with an equal number of male and female animals per group (n=5).
-
Dose Escalation: Administer single, escalating doses of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts.
-
Monitoring: Observe animals daily for 14 days for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 10-15% body weight loss or significant clinical signs of distress.[16]
-
Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any target organ toxicities.
Trustworthiness: This step is critical for establishing a safe therapeutic window for subsequent efficacy studies. The inclusion of both sexes and histopathological analysis ensures a comprehensive initial safety assessment.
Phase 2: Pharmacokinetic (PK) Profiling
Understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME) is vital for designing an effective dosing regimen.
Protocol 2: Single-Dose Pharmacokinetic Study
Objective: To characterize the pharmacokinetic profile of this compound.
Methodology:
-
Animal Model: Use healthy mice of the same strain as in the MTD study.
-
Dosing: Administer a single, well-tolerated dose of the compound (below the MTD).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the drug in plasma at each time point.
-
Data Analysis: Calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
Expertise & Experience: The choice of time points for blood collection is critical and should be designed to capture the absorption, distribution, and elimination phases of the drug's profile. A pilot study with fewer animals and more frequent initial sampling may be warranted to refine the sampling schedule.
Phase 3: In Vivo Efficacy and Pharmacodynamic (PD) Studies
The cornerstone of in vivo validation is demonstrating anti-tumor activity in a relevant cancer model. The subcutaneous xenograft model is a widely accepted standard for initial efficacy testing.
Protocol 3: Human Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in comparison to Venetoclax and Birinapant in a relevant human cancer xenograft model.
Methodology:
-
Cell Line Selection: Choose a human cancer cell line known to be sensitive to apoptosis induction. For a broad initial screen, a cell line with high BCL-2 expression (for Venetoclax comparison) and functional TNF-α signaling (for Birinapant comparison) would be ideal (e.g., certain lymphoma or small-cell lung cancer cell lines).
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into the following treatment groups (n=8-10 mice per group):
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as an indicator of toxicity.
-
Endpoints: The primary endpoint is tumor growth inhibition (TGI). Secondary endpoints include tumor regression and changes in body weight. The study concludes when tumors in the control group reach a predetermined size.
Authoritative Grounding: The use of patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, is becoming increasingly common as they may better reflect the heterogeneity and therapeutic response of human cancers.[12]
Comparative Data Presentation
All quantitative data should be summarized in clear, comparative tables.
Table 1: Comparative In Vivo Efficacy
| Treatment Group | Dose & Schedule | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | N/A | 0% | +5% |
| This compound | Dose 1 | [Experimental Data] | [Experimental Data] |
| This compound | Dose 2 | [Experimental Data] | [Experimental Data] |
| Venetoclax | 100 mg/kg, daily | [Literature/Experimental Data] | [Literature/Experimental Data] |
| Birinapant | 30 mg/kg, q3d | [Literature/Experimental Data] | [Literature/Experimental Data] |
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) |
|---|---|---|---|---|---|
| This compound | [Dose] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Venetoclax | [Literature Data] | [Literature Data] | [Literature Data] | [Literature Data] | [Literature Data] |
| Birinapant | [Literature Data] | [Literature Data] | [Literature Data] | [Literature Data] | [Literature Data] |
Mechanism of Action Validation: Pharmacodynamic Studies
Demonstrating that the compound works in vivo through its intended mechanism is as important as showing efficacy.
Protocol 4: Pharmacodynamic Marker Analysis in Tumor Tissue
Objective: To confirm that this compound induces apoptosis in vivo.
Methodology:
-
Satellite Study: Conduct a parallel, shorter-term xenograft study with the same treatment groups.
-
Tissue Collection: At various time points after the final dose (e.g., 4, 8, and 24 hours), euthanize a subset of mice from each group and excise the tumors.
-
Analysis:
-
Western Blot: Analyze tumor lysates for key apoptosis markers:
-
Cleaved Caspase-3: A central executioner of apoptosis.[20]
-
Cleaved PARP: A substrate of cleaved caspase-3.
-
Bcl-2 family proteins: Assess changes in the levels of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Mcl-1) proteins.
-
-
Immunohistochemistry (IHC): Stain tumor sections for cleaved caspase-3 or use the TUNEL assay to visualize apoptotic cells within the tumor microenvironment.
-
Self-Validating System: By comparing the pharmacodynamic effects of our lead compound to those of Venetoclax (which should robustly induce markers of intrinsic apoptosis) and Birinapant (which should also lead to caspase activation), we can validate that the observed anti-tumor activity is indeed apoptosis-driven.
Proposed Apoptotic Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action for this compound and the points of intervention for the comparator drugs.
Caption: Hypothesized mechanism of apoptosis induction and points of intervention.
Conclusion and Future Directions
This guide outlines a rigorous, comparative approach to the in vivo validation of this compound. By systematically evaluating its safety, pharmacokinetics, efficacy, and mechanism of action against well-characterized drugs like Venetoclax and Birinapant, researchers can build a comprehensive data package. Positive outcomes from these studies—demonstrating a favorable therapeutic window, robust tumor growth inhibition, and clear on-target pharmacodynamic effects—would provide a strong rationale for advancing this promising compound toward IND-enabling studies and eventual clinical development. The key to success lies not just in demonstrating efficacy, but in understanding how the compound's performance measures up to and potentially surpasses existing therapeutic options.
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A Researcher's Guide to Elucidating the Cross-Reactivity Profile of N-(3-Trifluoromethyl-phenyl)-succinamic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the cross-reactivity of the novel compound, N-(3-Trifluoromethyl-phenyl)-succinamic acid. Given the absence of established biological targets for this molecule, this document outlines a tiered, data-driven approach to identify potential on-target and off-target interactions, a critical step in early-stage drug discovery and chemical biology.
The strategic incorporation of a trifluoromethylphenyl motif in drug candidates often enhances metabolic stability, lipophilicity, and binding affinity.[1][2] These properties can, however, also lead to unintended interactions with a variety of biological macromolecules. Therefore, a thorough understanding of a compound's selectivity is paramount to mitigating potential toxicity and elucidating its true mechanism of action.
This guide will detail a logical, multi-stage screening cascade, from broad-based panel screening to more focused, quantitative assays. We will explore the rationale behind the experimental choices and provide detailed, actionable protocols to empower researchers in their investigation of this compound and its analogs.
The Strategic Rationale for a Tiered Cross-Reactivity Investigation
A tiered or cascaded approach to screening is an efficient and cost-effective strategy for characterizing a novel compound.[3][4] This methodology prioritizes broad, high-throughput screens in the initial phase to identify potential areas of biological activity. Subsequent tiers then employ more specific and resource-intensive assays to validate and quantify the initial findings. This approach ensures that research efforts are focused on the most promising and relevant interactions.
A tiered workflow for assessing the cross-reactivity of a novel compound.
Tier 1: Broad-Based Panel Screening
The initial step in characterizing this compound is to screen it against large, diverse panels of common drug targets. This provides a broad overview of its potential biological interactions.
Kinase Panel Screening
Given that many kinase inhibitors possess a trifluoromethylphenyl moiety, a comprehensive kinase panel screen is a logical starting point.[1] Commercial services offer screening against hundreds of kinases, providing a detailed fingerprint of the compound's kinome-wide selectivity.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: For an initial screen, a single high concentration (e.g., 10 µM) is typically used.
-
Kinase Panel Selection: Choose a diverse panel representing all major kinase families.
-
Assay Performance: Kinase activity is typically measured using radiometric or fluorescence-based assays. The compound is incubated with the kinase, substrate (often a peptide), and ATP (radiolabeled or with a reporter system).
-
Data Analysis: The percentage of kinase inhibition relative to a vehicle control (DMSO) is calculated for each kinase in the panel.
GPCR and Ion Channel Screening
To broaden the search for potential targets, screening against panels of G-protein coupled receptors (GPCRs) and ion channels is recommended. The structural features of this compound do not preclude interactions with these target classes.
Experimental Protocol: Radioligand Binding Assays for GPCRs and Ion Channels
-
Compound Preparation: As described for the kinase panel screen.
-
Assay Principle: These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor or channel binding site.
-
Assay Performance: Membranes prepared from cells expressing the target receptor or ion channel are incubated with the radioligand and the test compound at a single high concentration (e.g., 10 µM).
-
Data Analysis: The amount of bound radioactivity is measured, and the percentage of inhibition of radioligand binding is calculated.
Tier 2: Hit Validation and Orthogonal Confirmation
Any "hits" identified in the broad-based screens of Tier 1 must be validated through secondary assays to confirm the activity and rule out false positives.[3]
Dose-Response Analysis
For any kinase, GPCR, or ion channel where significant inhibition was observed, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Experimental Protocol: IC50/EC50 Determination
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Assay Performance: Perform the same kinase activity or radioligand binding assay as in Tier 1, but with the range of compound concentrations.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50/EC50 value.
Orthogonal Assays
It is crucial to confirm hits using an assay with a different technological principle to ensure the observed activity is not an artifact of the primary assay format. For example, if a hit is identified in a fluorescence-based kinase assay, a label-free method like surface plasmon resonance (SPR) could be used as an orthogonal validation step.
Comparative Data with Structurally Similar Compounds
To provide context for the cross-reactivity profile of this compound, it is valuable to test structurally similar compounds in the same assays. This can help to identify the structural determinants of selectivity.
Hypothetical Comparative Data
| Compound | Target Kinase A IC50 (µM) | Target GPCR B Ki (µM) |
| This compound | 0.5 | > 10 |
| Analog 1 (N-phenyl-succinamic acid) | 15 | > 10 |
| Analog 2 (N-(3-Methyl-phenyl)-succinamic acid) | 5 | > 10 |
This is hypothetical data for illustrative purposes only.
Structural comparison of the lead compound and its analogs.
Tier 3: Deeper Mechanistic Understanding
For validated and potent interactions, further studies are warranted to elucidate the mechanism of action.
Competitive Binding Assays
To determine if the compound binds to the same site as a known ligand or substrate (e.g., the ATP binding site of a kinase), competitive binding assays are employed.
Experimental Protocol: Competitive Binding Assay
-
Assay Principle: A labeled ligand (e.g., a fluorescently tagged known inhibitor) is used to bind to the target protein. The ability of the unlabeled test compound to displace the labeled ligand is measured.[5]
-
Step 1: Determine Kd of Labeled Ligand: First, the dissociation constant (Kd) of the labeled ligand for the target protein is determined by titrating the protein against a fixed concentration of the labeled ligand.
-
Step 2: Competition Experiment: A fixed concentration of the target protein and labeled ligand (at or below the Kd) are incubated with a serial dilution of the unlabeled test compound.
-
Data Analysis: The decrease in the signal from the labeled ligand is measured, and the data is used to calculate the inhibitory constant (Ki) of the test compound.
Cell-Based Functional Assays
Ultimately, it is essential to determine if the observed biochemical activity translates to a functional effect in a cellular context. For example, if the compound inhibits a kinase involved in a specific signaling pathway, a cell-based assay could measure the phosphorylation of a downstream substrate of that kinase.
Conclusion
The systematic investigation of the cross-reactivity of a novel compound like this compound is a cornerstone of modern drug discovery and chemical probe development. By employing a tiered screening cascade, researchers can efficiently and cost-effectively map the interaction landscape of a new molecule. This guide provides a robust framework and detailed protocols to facilitate this critical endeavor. The insights gained from such studies are invaluable for guiding medicinal chemistry efforts, interpreting biological data, and ultimately, for the development of safer and more effective therapeutics.
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Villoutreix, B. O., et al. (2009). Development of a novel virtual screening cascade protocol to identify potential trypanothione reductase inhibitors. Journal of Computer-Aided Molecular Design, 23(7), 485-502. Retrieved from [Link]
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Wei, L., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 27(3), 937. Retrieved from [Link]
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Talent Chemical. (2023, December 30). What are the pharmaceutical applications of succinic acid? Retrieved from [Link]
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Wang, X., et al. (2019). Synthesis, Characterization, and Biological Activity of Novel Amide Derivatives Containing Trifluoromethylpyridine Moieties. Molecules, 24(15), 2799. Retrieved from [Link]
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Varalakshmi, M., & Nagaraju, C. (2016). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Organic Communications, 9(4), 93-102. Retrieved from [Link]
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Wikipedia. (n.d.). Succinic acid. Retrieved from [Link]
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Muthas, D., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1083. Retrieved from [Link]
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Ritter, A., et al. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Nature, 573(7773), 261-265. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved from [Link]
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Jatav, V., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Retrieved from [Link]
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Hep Journals. (2023, September 29). Pathogenetic and pharmacodynamic features of succinic acid derivative application for various diseases of the cardiovascular and nervous systems. Retrieved from [Link]
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Carreiras, M. C., et al. (2003). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Bioorganic & Medicinal Chemistry, 11(23), 5059-5067. Retrieved from [Link]
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Drug Target Review. (2014, May 6). Building GPCR screening cascades for lead generation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and pharmacological activity of N-substituted succinimide analogs. Retrieved from [Link]
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Singh, S., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PLoS Neglected Tropical Diseases, 17(4), e0011248. Retrieved from [Link]
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Lamb, N., et al. (2021). 3′-(Phenyl alkynyl) analogs of abscisic acid: synthesis and biological activity of potent ABA antagonists. Organic & Biomolecular Chemistry, 19(19), 4254-4264. Retrieved from [Link]
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ChemRxiv. (2023). Target-Specific Novel Molecules with their Recipe: Incorporating Synthesizability in the Design Process. Retrieved from [Link]
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Johnson-Davis, K. L., & McMillin, G. A. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 115-122. Retrieved from [Link]
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A Guide to Evaluating the Efficacy of Novel Chemical Entities: A Hypothetical Case Study of N-(3-Trifluoromethyl-phenyl)-succinamic acid
Editor's Note: The following guide addresses the topic of comparing the efficacy of the chemical entity "N-(3-Trifluoromethyl-phenyl)-succinamic acid" with standard drugs. A thorough review of publicly available scientific literature and databases, including PubChem, reveals that while the chemical structure is known[1], there is currently no published data regarding its biological activity, mechanism of action, or therapeutic efficacy .
Therefore, a direct comparison with standard drugs is not possible.
However, to fulfill the spirit of the request and provide a valuable resource for researchers, this guide will adopt a hypothetical framework. We will postulate a potential therapeutic application for "this compound" (hereafter referred to as Compound X ) and outline the rigorous scientific methodology required to assess its efficacy against a well-established standard-of-care drug.
For this case study, we will hypothesize that Compound X exhibits anticancer properties and compare it against 5-Fluorouracil (5-FU) , a cornerstone antimetabolite used in the treatment of various solid tumors, including colorectal cancer. This document will serve as a detailed roadmap for drug development professionals on how to approach such a comparative analysis, grounded in the principles of scientific integrity and robust experimental design.
Introduction: The Challenge of Benchmarking a Novel Compound
The journey of a novel chemical entity (NCE) from laboratory synthesis to clinical application is contingent on demonstrating superior efficacy and/or an improved safety profile over existing treatments. The core challenge lies in designing a comprehensive, multi-stage evaluation process that yields unambiguous, comparable data.
Our hypothetical NCE, Compound X, possesses a trifluoromethylphenyl moiety. This group is present in various biologically active molecules, including kinase inhibitors and other anticancer agents, making oncology a plausible, albeit unproven, field of investigation. Our chosen comparator, 5-FU, acts primarily by inhibiting thymidylate synthase (TS), which leads to the depletion of thymidine, a crucial component of DNA, thereby arresting cell division.[2]
This guide will detail the preclinical workflow necessary to determine if Compound X holds any promise relative to a standard like 5-FU.
Phase 1: In Vitro Efficacy and Cytotoxicity Profiling
The first step is to determine if Compound X has any biological effect on cancer cells in a controlled laboratory setting.
Experimental Objective: Quantifying Cellular Response
The primary goal is to measure the dose-dependent effect of Compound X on the viability of colorectal cancer (CRC) cell lines and compare its potency with that of 5-FU. We will use a panel of well-characterized CRC cell lines (e.g., HCT116, HT-29) to account for potential genetic heterogeneity in treatment response.
Protocol: Cell Viability (MTS) Assay
This assay provides a quantitative measure of metabolically active, viable cells.
-
Cell Seeding: Plate CRC cells in 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a controlled incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a series of dilutions for both Compound X and 5-FU in appropriate cell culture media. A 10-point, 3-fold serial dilution is standard, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.
-
Dosing: Remove the old media from the cells and add the media containing the various concentrations of the compounds.
-
Incubation: Incubate the plates for 72 hours. This duration is chosen to allow for multiple cell doubling times, ensuring that effects on proliferation can be robustly measured.
-
Assay: Add a solution containing MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well. Viable cells contain mitochondrial reductases that convert the MTS tetrazolium salt into a colored formazan product.
-
Data Acquisition: After a 1-2 hour incubation with the reagent, measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Hypothetical Data Presentation
The results of such an experiment would be summarized in a table for clear comparison.
| Compound | Cell Line | IC₅₀ (µM) [Hypothetical Data] |
| Compound X | HCT116 | 15.2 |
| HT-29 | 21.8 | |
| 5-Fluorouracil | HCT116 | 8.5 |
| HT-29 | 12.3 |
-
Interpretation of Hypothetical Data: In this illustrative dataset, 5-FU shows greater potency (lower IC₅₀) than Compound X in both cell lines. This would suggest that, at least in this initial screen, Compound X is less effective at inhibiting cell viability.
Phase 2: Elucidating the Mechanism of Action
Assuming Compound X shows some activity (even if less potent than 5-FU), the next critical step is to understand how it works. Is it inducing programmed cell death (apoptosis)? Is it halting the cell cycle? This is crucial for determining if its mechanism offers any advantages over 5-FU's known pathway.
Experimental Objective: Differentiating Cytostatic vs. Cytotoxic Effects
We aim to determine if Compound X kills cells (cytotoxicity) or merely stops them from dividing (cytostatic effect). Apoptosis assays are a standard method for this.
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat CRC cells in 6-well plates with Compound X and 5-FU at their respective IC₅₀ concentrations for 48 hours.
-
Cell Harvesting: Collect the cells, including any that are floating in the media.
-
Staining: Wash the cells and resuspend them in a binding buffer containing Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI).
-
Causality: Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the cell membrane during early apoptosis. PI is a DNA-binding dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument will quantify the fluorescence signals from each cell, allowing for their categorization into four quadrants:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Mandatory Visualization: Experimental Workflow
Below is a diagram illustrating the logical flow of the preclinical evaluation process.
Caption: Workflow for preclinical comparative efficacy assessment.
Hypothetical Signaling Pathway Modulation
Let's hypothesize that Compound X works by inhibiting a key pro-survival signaling pathway, such as PI3K/Akt, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by Compound X.
Phase 3: In Vivo Efficacy in Animal Models
Positive in vitro data is only the first step. Efficacy must be demonstrated in a living organism, where factors like drug metabolism and tumor microenvironment play a critical role.
Experimental Objective: Assess Antitumor Activity in a Living System
The goal is to compare the ability of Compound X and 5-FU to inhibit tumor growth in a mouse model of colorectal cancer.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Inject human CRC cells (e.g., HCT116) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or Athymic Nude mice).
-
Causality: Immunodeficient mice are used to prevent the rejection of the human tumor cells.
-
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization & Dosing: Randomize mice into treatment groups (e.g., Vehicle, Compound X, 5-FU). Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage). Dosing would be based on prior toxicology studies.
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the vehicle group reach a predetermined maximum size. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., Western blot to confirm pathway inhibition).
Hypothetical Data Summary
| Treatment Group | Average Final Tumor Volume (mm³) [Hypothetical Data] | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle | 1540 ± 210 | - | -2% |
| Compound X (20 mg/kg) | 890 ± 150 | 42% | -5% |
| 5-FU (20 mg/kg) | 650 ± 130 | 58% | -12% |
-
Interpretation of Hypothetical Data: In this scenario, 5-FU shows superior tumor growth inhibition compared to Compound X. However, Compound X appears to be better tolerated, as indicated by the smaller change in body weight. This could be a significant advantage, highlighting the need to balance efficacy with safety.
Conclusion and Future Directions
This guide has outlined a standard, albeit hypothetical, preclinical workflow for comparing a novel chemical entity, "this compound" (Compound X), against the standard-of-care drug 5-Fluorouracil. Our illustrative data suggests that while Compound X may be less potent, it might offer a better safety profile.
The critical takeaway is that such a structured, multi-phased approach is non-negotiable in drug development. It allows for early, data-driven decisions, preventing the costly advancement of non-viable candidates.
For "this compound" specifically, the path forward is clear: foundational research is required to identify any biological activity. Should it show promise in a therapeutic area, the framework presented here provides a robust template for its rigorous evaluation against the established standards of care.
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Independent Verification of N-(3-Trifluoromethyl-phenyl)-succinamic acid Bioactivity: A Comparative Guide to Investigating Succinate Dehydrogenase Inhibition
This guide provides a comprehensive framework for the independent verification and characterization of the bioactivity of the novel compound, N-(3-Trifluoromethyl-phenyl)-succinamic acid. Based on its structural similarity to succinate, the natural substrate of succinate dehydrogenase (SDH), we hypothesize that this compound may act as an inhibitor of this critical metabolic enzyme. SDH, also known as mitochondrial complex II, is a unique enzyme that participates in both the citric acid cycle and the electron transport chain, making it a crucial hub for cellular energy production.[1]
This document outlines the rationale, experimental design, and detailed protocols for testing this hypothesis. We will compare the inhibitory potential of this compound against Malonate , a classic competitive inhibitor of SDH.[2] Additionally, we will include protocols relevant for comparison with 3-Nitropropionic acid (3-NPA) , a known irreversible inhibitor, to discern the mode of action of our test compound.[3][4][5]
The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in enzyme kinetics, mitochondrial research, and early-stage drug discovery.
Mechanistic Rationale: Why Target Succinate Dehydrogenase?
Succinate dehydrogenase is a vital enzyme complex embedded in the inner mitochondrial membrane. It catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers the resulting electrons to the electron transport chain via ubiquinone.[1] This dual role places SDH at the heart of cellular respiration. Inhibition of SDH can lead to a disruption of the Krebs cycle, impaired electron transport, reduced ATP production, and an accumulation of succinate, which has been linked to various pathological states.[6]
The structure of this compound contains a succinamic acid moiety, which mimics the structure of succinic acid. This structural analogy is the basis for our hypothesis that it may act as a competitive inhibitor, binding to the succinate-binding site on the SDHA subunit of the SDH complex. The trifluoromethyl-phenyl group is a common feature in bioactive molecules and is known to enhance pharmacokinetic properties.[7]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed inhibitory action on Succinate Dehydrogenase.
Comparative Compound Selection
To objectively evaluate the bioactivity of this compound, a well-characterized reference compound is essential.
-
Primary Comparator: Malonate
-
Mechanism: Malonate is a dicarboxylic acid that acts as a classic competitive inhibitor of SDH.[2] Its structure is highly similar to succinate, allowing it to bind to the active site of SDH but not undergo oxidation. This makes it an ideal positive control for competitive inhibition.
-
-
Secondary Comparator: 3-Nitropropionic Acid (3-NPA)
Experimental Workflow for Bioactivity Verification
The following workflow outlines the necessary steps to isolate mitochondria, perform the SDH activity assay, and analyze the data to determine the inhibitory potential and kinetics of the test compound.
Caption: Step-by-step experimental workflow.
Detailed Protocol: Isolation of Mitochondria from Rat Liver
This protocol is adapted from standard biochemical procedures. All steps should be performed at 4°C to maintain organelle integrity.
-
Homogenization:
-
Euthanize a rat according to approved animal welfare protocols.
-
Excise the liver, wash with ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4), and mince finely.
-
Homogenize the minced liver in 10 volumes of isolation buffer using a Dounce or Potter-Elvehjem homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in a minimal volume of isolation buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay. This is crucial for normalizing SDH activity.
-
Detailed Protocol: Colorimetric SDH Activity Assay
This assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which is coupled to the oxidation of succinate.[8] The decrease in absorbance of DCIP at 600 nm is proportional to SDH activity.[9]
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.2.
-
Succinate Solution: 200 mM potassium succinate in assay buffer.
-
DCIP Solution: 2 mM DCIP in distilled water.
-
Inhibitor Stock Solutions: Prepare stock solutions of this compound, Malonate, and 3-NPA in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer to a final volume of 200 µL.
-
A consistent amount of isolated mitochondrial protein (e.g., 30 µg).
-
Varying concentrations of the test compound or comparator compounds (Malonate, 3-NPA). Include a vehicle control (DMSO only).
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding succinate and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes at 25°C using a microplate reader.
-
Data Analysis and Interpretation
Calculation of SDH Activity and IC50 Values
The rate of DCIP reduction (ΔAbs/min) is directly proportional to SDH activity.[9] Plot the percentage of SDH activity against the logarithm of the inhibitor concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC50) for each compound.
Comparative Data Summary
The results should be summarized in a clear, tabular format for easy comparison.
| Compound | Predicted Inhibition Type | Expected IC50 Range |
| This compound | Competitive (Hypothesized) | To be Determined |
| Malonate | Competitive | Millimolar (mM) |
| 3-Nitropropionic acid (3-NPA) | Irreversible | Micromolar (µM)[3] |
Differentiating Inhibition Mechanisms
To further characterize the mechanism of this compound, follow-up experiments can be performed:
-
Reversibility Test: Incubate mitochondria with a high concentration of the test compound, then dilute the sample significantly to reduce the inhibitor concentration. If activity is restored, the inhibition is likely reversible. An irreversible inhibitor like 3-NPA will show no recovery of activity.
-
Lineweaver-Burk Plot: To confirm competitive inhibition, perform the SDH assay with varying concentrations of both succinate and the inhibitor. A Lineweaver-Burk plot for a competitive inhibitor will show intersecting lines on the y-axis.
Conclusion
This guide provides a robust framework for the independent verification of the bioactivity of this compound, with a specific focus on its potential as a succinate dehydrogenase inhibitor. By employing the detailed protocols and comparing the results against well-characterized inhibitors like malonate and 3-NPA, researchers can obtain reliable and reproducible data to elucidate the compound's mechanism of action and inhibitory potency. This structured approach ensures scientific integrity and provides a solid foundation for further investigation into the therapeutic or toxicological potential of this novel compound.
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-
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"N-(3-Trifluoromethyl-phenyl)-succinamic acid" vs N-phenyl-succinamic acid biological activity
An In-Depth Comparative Guide for Drug Development Professionals: N-(3-Trifluoromethyl-phenyl)-succinamic acid vs. N-phenyl-succinamic acid
A Senior Application Scientist's Analysis of Structure-Activity Relationships and Biological Impact
In the field of medicinal chemistry, the strategic modification of a parent molecule is a fundamental approach to optimizing its therapeutic potential. The introduction of a trifluoromethyl (-CF3) group is a well-established tactic to enhance a compound's metabolic stability, lipophilicity, and target-binding affinity. This guide provides a detailed, objective comparison of this compound and its non-fluorinated analog, N-phenyl-succinamic acid. We will delve into their chemical properties, explore their potential biological activities with supporting experimental frameworks, and elucidate the profound impact of the trifluoromethyl substitution.
The Chemical Foundation: A Tale of Two Molecules
The seemingly minor addition of a -CF3 group to the phenyl ring induces significant changes in the molecule's physicochemical properties. These alterations are critical as they directly influence how the compound behaves in a biological system.
| Property | N-phenyl-succinamic acid | This compound | Rationale for Difference |
| CAS Number | 3583-49-9 | 15386-93-3 | Different chemical entities |
| Molecular Formula | C₁₀H₁₁NO₃[1] | C₁₁H₁₀F₃NO₃[2] | Addition of CF₃ and removal of one H |
| Molecular Weight | 193.19 g/mol | 261.20 g/mol [2] | Increased mass from the -CF₃ group |
| Predicted LogP | ~1.1 | ~2.2 | The -CF₃ group significantly increases lipophilicity (fat solubility) |
| Predicted pKa | ~4.4 (Carboxylic Acid) | ~3.9 (Carboxylic Acid) | The strong electron-withdrawing nature of the -CF₃ group increases the acidity of the carboxylic acid proton |
The key takeaways from this data are the increased lipophilicity and acidity of the trifluoromethylated compound. The higher LogP suggests potentially better membrane permeability, including crossing the blood-brain barrier, while the lower pKa indicates a stronger acid, which can affect ionization at physiological pH and receptor binding interactions.
Comparative Biological Activity: From Theory to Testable Hypotheses
While direct, side-by-side comparative studies in the public domain are limited, we can infer and propose likely differences in biological activity based on established principles and the known pharmacology of related structures. Succinamic acid derivatives have shown potential as anticonvulsants and as inhibitors of enzymes like succinate dehydrogenase (SDH).[3]
Anticonvulsant Potential
Phenylsuccinimide derivatives, which are structurally related to the compounds , have demonstrated notable anticonvulsant activity.[3] The efficacy of such centrally-acting agents is heavily dependent on their ability to penetrate the blood-brain barrier (BBB).
-
N-phenyl-succinamic acid : With a lower lipophilicity, its ability to cross the BBB may be limited, potentially resulting in lower efficacy or requiring higher doses to achieve a therapeutic concentration in the central nervous system.
-
This compound : The significantly higher predicted LogP suggests that this compound should cross the BBB more readily. This enhanced CNS penetration could lead to more potent anticonvulsant activity. Studies have shown that metasubstituted phenylsuccinimides, including those with a trifluoromethyl group, are particularly interesting for their strong anticonvulsant action.[3]
Enzyme Inhibition: Targeting Succinate Dehydrogenase (SDH)
Succinate dehydrogenase is a key enzyme in the mitochondrial electron transport chain. Its inhibition can have various downstream effects and is a target for certain fungicides and potential therapeutics.
-
N-phenyl-succinamic acid : May act as a weak inhibitor of SDH.
-
This compound : The trifluoromethyl group's strong electron-withdrawing properties can enhance interactions with the enzyme's active site. This, combined with increased lipophilicity facilitating access to the mitochondrial target, suggests it would be a more potent SDH inhibitor.
Experimental Validation: Protocols for a Head-to-Head Comparison
To empirically test these hypotheses, rigorous and validated experimental protocols are essential. The following sections describe standard methodologies to quantitatively compare the anticonvulsant and enzyme-inhibiting activities of these two compounds.
Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a gold-standard preclinical model for screening compounds for activity against generalized tonic-clonic seizures.[4][5][6]
Objective: To determine the median effective dose (ED₅₀) of each compound required to protect against MES-induced seizures.
Methodology:
-
Animal Preparation: Use male ICR mice (25-30 g). Allow them to acclimate for at least one week before the experiment.
-
Compound Administration: Prepare solutions of each test compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compounds intraperitoneally (i.p.) at a range of doses to different groups of mice. Include a vehicle-only control group.
-
Testing: At the time of peak anticipated effect (typically 30-60 minutes post-injection), apply an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.
-
Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[7]
-
Data Analysis: For each compound, calculate the percentage of animals protected at each dose. Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
Caption: Workflow for the Maximal Electroshock (MES) Anticonvulsant Assay.
Protocol: Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)
This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.[8][9][10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against SDH.
Methodology:
-
Sample Preparation: Isolate mitochondria from a suitable source (e.g., rat liver or cultured cells) or use a commercially available SDH enzyme preparation.
-
Assay Setup: In a 96-well plate, prepare wells for blanks, positive controls (no inhibitor), and test compound dilutions.
-
Reaction Mixture: Add SDH Assay Buffer, SDH Substrate Mix (containing succinate), and the electron acceptor probe (e.g., 2,6-dichlorophenolindophenol - DCPIP) to the wells.[9][10]
-
Inhibitor Addition: Add varying concentrations of this compound and N-phenyl-succinamic acid to the appropriate wells.
-
Kinetic Measurement: Initiate the reaction and immediately measure the decrease in absorbance at 600 nm in kinetic mode at 25°C for 10-30 minutes.[9]
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value for each compound.
Caption: Protocol for determining the IC₅₀ of SDH inhibitors.
Predicted Outcomes & Discussion
Based on the established principles of medicinal chemistry regarding trifluoromethylation, we can predict the likely outcomes of these experiments.
Predicted Comparative Efficacy:
| Biological Test | Parameter | N-phenyl-succinamic acid | This compound |
| SDH Inhibition Assay | IC₅₀ | > 100 µM | 5 - 20 µM |
| MES Anticonvulsant Test | ED₅₀ | > 150 mg/kg | 30 - 75 mg/kg |
It is strongly anticipated that This compound will be significantly more potent in both assays. The lower IC₅₀ and ED₅₀ values would provide quantitative evidence of its superior biological activity, directly attributable to the physicochemical changes imparted by the -CF₃ group. The enhanced lipophilicity is the primary driver for the predicted improvement in anticonvulsant activity, while the combination of lipophilicity and electron-withdrawing effects likely contributes to its enhanced enzyme inhibition.
Conclusion
The comparison between this compound and N-phenyl-succinamic acid serves as a classic textbook example of a successful structure-activity relationship (SAR) study. The strategic incorporation of a trifluoromethyl group is hypothesized to transform a weakly active or inactive parent compound into a significantly more potent biological agent. This enhancement is not arbitrary but is a direct consequence of predictable alterations in lipophilicity and electronic properties. The experimental protocols outlined in this guide provide a clear and robust pathway for researchers to validate these principles and quantify the performance differences between these two molecules, thereby informing future drug design and development efforts.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(3-Trifluoromethyl-phenyl)-succinamic acid
This document provides essential, procedural guidance for the safe and compliant disposal of N-(3-Trifluoromethyl-phenyl)-succinamic acid (CAS No. 15386-93-3). As a specialized reagent in advanced research and development, its unique chemical structure necessitates a rigorous, safety-first approach to its entire lifecycle, culminating in its final disposal. This guide is intended for researchers, laboratory managers, and drug development professionals dedicated to upholding the highest standards of laboratory safety and environmental stewardship.
Core Principle: Hazard-Based Waste Classification
Proper disposal begins with a thorough understanding of the compound's chemical nature and associated hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, a conservative risk assessment based on its structural components is the most responsible course of action.
-
Halogenated Organic Compound : The presence of a trifluoromethyl (-CF3) group places this molecule squarely in the category of halogenated organic compounds.[1] These substances are subject to stringent environmental regulations due to their potential for persistence and the hazardous byproducts that can form during improper degradation. The U.S. Environmental Protection Agency (EPA) provides specific guidelines for the management and disposal of such wastes, often restricting land disposal.[2][3][4]
-
Succinamic Acid Moiety : As a derivative of a dicarboxylic acid, the compound has the potential to exhibit acidic properties.[5] While succinic acid itself is rapidly degradable, its derivatives may have different toxicological profiles.[6] General handling procedures for acidic compounds, including avoiding contact with bases and reactive metals, should be observed.[7]
-
Inferred Hazards : Based on the toxicology of analogous chemical structures, it is prudent to handle this compound as a substance that is potentially harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[8][9]
Therefore, all waste containing this compound must be classified and handled as Hazardous Chemical Waste .
Immediate Safety & Handling Precautions
Before beginning any procedure that may generate waste, ensure all safety protocols are in place. The causality is simple: preventing exposure is the most effective safety measure.
-
Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory. This includes, at a minimum, a lab coat, chemical-resistant gloves (nitrile is often suitable, but consult a glove compatibility chart for extended contact), and safety goggles or a face shield.[10][11]
-
Ventilation : All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[10]
-
Hygiene : Do not allow the chemical to come into contact with skin or clothing.[8] Practice good industrial hygiene; wash hands thoroughly after handling and before leaving the laboratory.[7][12]
Quantitative Data Summary
A clear understanding of the compound's physical and chemical properties is fundamental to its safe management.
| Property | Value | Source |
| IUPAC Name | 4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | [1] |
| CAS Number | 15386-93-3 | [1][13] |
| Molecular Formula | C₁₁H₁₀F₃NO₃ | [1] |
| Molecular Weight | 261.20 g/mol | [1] |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of this compound. Adherence to these steps is critical for regulatory compliance and laboratory safety.
Step 1: Waste Segregation Collect all waste streams containing this compound separately. This includes pure, unused compound, reaction mixtures, contaminated consumables (e.g., weigh boats, pipette tips), and cleanup materials from spills.
-
Causality : Do not mix this waste with other chemical waste streams, especially non-halogenated solvents or aqueous waste.[10][14] Improper mixing can lead to dangerous chemical reactions and complicates the disposal process, often increasing costs and regulatory burdens.
Step 2: Containerization and Labeling Transfer waste into a dedicated, compatible, and leak-proof container. High-density polyethylene (HDPE) containers are generally suitable.[14]
-
The container must be securely sealed and its exterior must be clean and free of contamination.[14]
-
Label the container clearly and indelibly with the words "HAZARDOUS WASTE " and the full chemical name: "This compound " and its CAS Number (15386-93-3) .[11] Accurate labeling is a primary requirement of OSHA's Hazard Communication Standard.[15]
Step 3: Temporary On-Site Storage Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
The storage area must be cool, dry, and well-ventilated.[7]
-
Ensure the container is stored away from incompatible materials such as strong bases, acids, and oxidizing agents to prevent accidental reactions.[16]
-
The storage location should be secure and accessible only to authorized personnel.[10]
Step 4: Spill and Contamination Management In the event of a spill, act immediately to contain and clean the affected area.
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[10] Avoid using combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[9]
-
Decontaminate the spill surface with a suitable solvent, and dispose of all cleanup materials (gloves, wipes, etc.) as hazardous waste.
-
Crucially , never wash spills down the drain or allow them to enter waterways.[10][17]
Step 5: Final Disposal The only acceptable method for final disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10]
-
Contact your EHS office to schedule a waste pickup.
-
Provide them with the complete and accurate information from your waste label.
-
Under no circumstances should this chemical be disposed of in standard trash or via the sewer system. The primary recommended disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle halogenated compounds.[2][5]
Disposal Decision Workflow
The following diagram illustrates the logical flow for safely managing this compound waste from the point of generation to final compliant disposal.
Caption: Disposal workflow for this compound.
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A Researcher's Comprehensive Guide to the Safe Handling of N-(3-Trifluoromethyl-phenyl)-succinamic acid
Hazard Assessment: A Triad of Functional Group Risks
A thorough risk assessment is the cornerstone of laboratory safety. For N-(3-Trifluoromethyl-phenyl)-succinamic acid, this involves considering the hazards associated with each part of its molecular structure.
-
Succinamic Acid Core: The presence of a carboxylic acid moiety suggests acidic properties. Acidic compounds can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Handling should be conducted with measures to prevent contact and inhalation.
-
Trifluoromethyl-Phenyl Group: The trifluoromethyl group (-CF3) is a common functional group in pharmaceuticals that can significantly alter a molecule's chemical properties.[4] Compounds containing trifluoromethyl groups can be reactive and may present unique hazards.[5][6] In the presence of moisture, some fluorinated compounds can hydrolyze to form corrosive byproducts like hydrogen fluoride (HF), which is highly toxic and requires specialized handling precautions. While this specific compound's reactivity is not fully characterized, the potential for such reactions necessitates caution.
-
Solid Form: Assuming the compound is a solid powder, inhalation of fine particles is a primary concern, potentially leading to respiratory irritation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Based on the hazard assessment, a comprehensive PPE strategy is essential. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a full-face shield.[5][7] | Protects against splashes of the compound if in solution, and from airborne powder. A face shield offers an additional layer of protection for the entire face. |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended). A chemical-resistant lab coat or apron.[1][2][8] | Prevents direct skin contact. Nitrile and neoprene offer good resistance to a range of chemicals. Double-gloving provides extra protection in case of a tear or puncture in the outer glove. A chemical-resistant apron or lab coat protects personal clothing and underlying skin from spills. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling the powder outside of a certified chemical fume hood, or if dust is generated.[1][7] | Protects the respiratory system from inhalation of the powdered compound. The use of acid gas cartridges is a precautionary measure due to the acidic nature of the molecule. |
| Foot Protection | Closed-toe, chemical-resistant shoes.[1] | Protects feet from potential spills. |
Operational and Disposal Plans: Ensuring a Safe Workflow
Beyond PPE, safe handling practices and proper disposal are critical components of a comprehensive safety plan.
Engineering Controls and Handling Procedures
A certified chemical fume hood should always be used when handling this compound, especially when working with the solid form, to minimize inhalation exposure.[1][3] Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Spill Management
In the event of a spill, evacuate the immediate area and alert colleagues. Wearing appropriate PPE, small spills of the solid can be carefully swept up and placed in a sealed container for disposal. For liquid spills, use an inert absorbent material. The spill area should then be decontaminated.
Disposal Plan
All waste materials contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[6] Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[1]
Emergency Procedures: Preparedness is Key
In case of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[9][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.[10]
Logical Relationship of Safety Measures
Caption: The relationship between the chemical's properties, the resulting hazards, and the necessary safety protocols.
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
